4-Fluoro-4H-pyrazole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
921604-88-8 |
|---|---|
Molecular Formula |
C3H3FN2 |
Molecular Weight |
86.07 g/mol |
IUPAC Name |
4-fluoro-4H-pyrazole |
InChI |
InChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1-3H |
InChI Key |
QUTYCWVGXANJLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CC1F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoro-4-Methyl-4H-Pyrazoles
This technical guide provides a detailed overview of the synthetic routes for 4-fluoro-4-methyl-4H-pyrazoles, compounds of increasing interest in drug development and "click" chemistry. The methodologies, experimental data, and reaction workflows are presented to support researchers and scientists in this field. The primary focus is on the synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) as a representative compound.
Introduction
4H-Pyrazoles are emerging as important scaffolds in chemical biology, particularly as reagents for "click" chemistry.[1][2] The introduction of fluorine at the 4-position can modulate the reactivity and stability of these compounds. This guide details two primary synthetic strategies for obtaining 4-fluoro-4-methyl-4H-pyrazoles: a multi-step condensation method and a more efficient late-stage fluorination approach.[1]
Synthetic Strategies and Data
Two principal methods have been reported for the synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP). Method A involves the condensation of a fluorinated diketone with hydrazine, while Method B employs a late-stage fluorination of a 1H-pyrazole precursor. Method B has been demonstrated to be more efficient with a higher overall yield.[1]
Quantitative Data Summary
The following tables summarize the yields for the key steps in each synthetic method.
Table 1: Synthesis of MFP via Method A [1]
| Step | Reactants | Product | Yield (%) |
| 1. Fluorination | 2-methyl-1,3-diphenylpropane-1,3-dione | 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione | 96 |
| 2. Methylation (Not applicable for MFP synthesis) | - | - | - |
| 3. Condensation | 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione, hydrazine | 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | 34 |
| Overall Yield | 29 |
Table 2: Synthesis of MFP via Method B [1]
| Step | Reactants | Product | Yield (%) |
| 1. Synthesis of 1H-pyrazole (precursor) | 1,3-diphenylpropane-1,3-dione, hydrazine | 3,5-diphenyl-1H-pyrazole | 75 |
| 2. Methylation of 1H-pyrazole | 3,5-diphenyl-1H-pyrazole, MeI, K₂CO₃ | 4-methyl-3,5-diphenyl-1H-pyrazole | 88 |
| 3. Late-stage Fluorination | 4-methyl-3,5-diphenyl-1H-pyrazole, Selectfluor® | 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | 77 |
| Overall Yield | 49 |
Experimental Protocols
Detailed experimental procedures for the synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) are provided below.
Method A: Condensation Pathway
Step 1: Synthesis of 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione
-
This step involves the fluorination of 2-methyl-1,3-diphenylpropane-1,3-dione using Selectfluor®.[1]
Step 2: Synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) [1]
-
To an oven-dried flask equipped with a reflux condenser, add 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione (50 mg, 0.206 mmol).
-
Purge the flask with N₂(g).
-
Add hydrazine (6.43 µL, 6.62 mg, 0.206 mmol) dissolved in 1 mL of dry dichloromethane (DCM).
-
Heat the reaction mixture at reflux with stirring for 18 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the product by chromatography on silica gel, eluting with 0–20% v/v ethyl acetate in hexanes, to yield MFP (17.5 mg, 34%) as a yellow solid.[1]
Method B: Late-Stage Fluorination Pathway
Step 1: Synthesis of 4-methyl-3,5-diphenyl-1H-pyrazole [1]
-
To an oven-dried flask, add 4-methyl-3,5-diphenyl-1H-pyrazole precursor (unspecified amount) and K₂CO₃ (142 mg, 1.03 mmol).
-
Purge the flask with N₂(g).
-
Add 3 mL of dry dimethylformamide (DMF) and methyl iodide (32 µL, 0.515 mmol).
-
Heat the reaction mixture at 60 °C for 3 hours.
-
Dilute the mixture with 20 mL of ethyl acetate and wash with 3 x 20 mL of H₂O.
-
Dry the organic layer with Na₂SO₄(s), filter, and concentrate under reduced pressure.
-
Purify the product by chromatography on silica gel (20–50% v/v ethyl acetate in hexanes) to yield 4-methyl-3,5-diphenyl-1H-pyrazole (173 mg, 88%) as a white solid.[1]
Step 2: Synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) [1]
-
Add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®, 151 mg, 0.43 mmol) to an oven-dried flask with activated 3-Å molecular sieves.
-
Purge the flask with N₂(g) and add 3 mL of dry acetonitrile.
-
Heat the reaction mixture at 90 °C for 1 hour.
-
Dilute the mixture by adding 5 mL of ethyl acetate, filter, and concentrate under reduced pressure.
-
The product is obtained with a 77% yield.[1]
Synthetic Workflow Visualizations
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic scheme for 4-fluoro-4-methyl-4H-pyrazole (Method A).
Caption: Synthetic scheme for 4-fluoro-4-methyl-4H-pyrazole (Method B).
Conclusion
The synthesis of 4-fluoro-4-methyl-4H-pyrazoles can be achieved through multiple routes. The late-stage fluorination (Method B) offers a significant improvement in overall yield compared to the condensation of a pre-fluorinated precursor (Method A).[1] This improved efficiency makes Method B a more advantageous route for accessing these valuable compounds for applications in drug discovery and chemical biology. The choice of an electrophilic fluorinating agent like Selectfluor® is crucial for the success of the late-stage fluorination strategy.[1][3]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrophilic Fluorination of 1H-Pyrazoles
The introduction of fluorine atoms into heterocyclic compounds has become a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] Fluorinated pyrazoles, in particular, are a privileged scaffold found in numerous pharmaceuticals and agrochemicals due to the unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated pKa.[1][3] This technical guide provides a comprehensive overview of the electrophilic fluorination of 1H-pyrazoles, focusing on common reagents, regioselectivity, and detailed experimental protocols.
Core Concepts in Electrophilic Fluorination of Pyrazoles
Electrophilic fluorination is a direct method for the introduction of a fluorine atom onto an electron-rich substrate, such as the pyrazole ring. The reaction generally proceeds via an electrophilic aromatic substitution-type mechanism. The regioselectivity of the fluorination is a critical aspect and is influenced by several factors including the nature of the fluorinating agent, the substituents on the pyrazole ring, and the reaction conditions. The C4 and C5 positions of the pyrazole ring are the most common sites for electrophilic attack.
Key Electrophilic Fluorinating Agents
A variety of N-F electrophilic fluorinating agents are commercially available and have been successfully employed for the fluorination of pyrazoles. The most common reagents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
Selectfluor® (F-TEDA-BF₄)
Selectfluor® is a versatile and widely used electrophilic fluorinating agent due to its high reactivity, stability, and ease of handling.[4][5] It is a salt with the chemical name 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).[4]
N-Fluorobenzenesulfonimide (NFSI)
NFSI is another powerful electrophilic fluorinating agent. It is often used for the fluorination of a wide range of substrates, including pyrazoles.[6][7][8]
Regioselectivity in Pyrazole Fluorination
The position of fluorination on the pyrazole ring is highly dependent on the substitution pattern of the starting material.
-
Unsubstituted or N-substituted 1H-pyrazoles: Fluorination typically occurs at the C4 position.
-
Pyrazoles with directing groups: The presence of activating or deactivating groups on the pyrazole ring can direct the fluorination to specific positions. For instance, some studies have shown that specific directing groups can favor fluorination at the C5 position.[8] The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation, which can be a useful strategy in designing precursors for fluorination.[9][10]
Data Presentation: A Comparative Summary
The following tables summarize quantitative data from various studies on the electrophilic fluorination of 1H-pyrazoles.
Table 1: Electrophilic Fluorination of 1-Aryl-3,5-substituted Pyrazoles with Selectfluor®
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | 1-Phenyl-3,5-dimethyl-1H-pyrazole | 4-Fluoro-1-phenyl-3,5-dimethyl-1H-pyrazole | 60 | [11] |
| 2 | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole | 4-Fluoro-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | 55 | [11] |
| 3 | 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 4-Fluoro-1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 65 | [11] |
Reactions were typically carried out in acetonitrile under microwave irradiation.[11]
Table 2: Direct C5-Fluorination of N-Substituted Pyrazoles with NFSI
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | 1-Phenyl-1H-pyrazole | 5-Fluoro-1-phenyl-1H-pyrazole | 75 | [6][7] |
| 2 | 1-Methyl-1H-pyrazole | 5-Fluoro-1-methyl-1H-pyrazole | 68 | [6][7] |
| 3 | 1-Benzyl-1H-pyrazole | 1-Benzyl-5-fluoro-1H-pyrazole | 72 | [6][7] |
Reactions typically involve deprotonation with a strong base (e.g., n-BuLi) followed by quenching with NFSI.[8]
Experimental Protocols
Protocol 1: Microwave-Assisted Fluorination of 1-Phenyl-3,5-dimethyl-1H-pyrazole with Selectfluor®
This protocol is adapted from a study on microwave-mediated pyrazole fluorinations.[11]
Materials:
-
1-Phenyl-3,5-dimethyl-1H-pyrazole
-
Selectfluor®
-
Acetonitrile (MeCN)
-
Microwave reactor
Procedure:
-
In a microwave process vial, dissolve 1-phenyl-3,5-dimethyl-1H-pyrazole (1.0 mmol) in acetonitrile (5 mL).
-
Add Selectfluor® (1.2 mmol) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture for 30 minutes (e.g., 6 cycles of 5 minutes each) at a set temperature of 100 °C.
-
After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluoro-1-phenyl-3,5-dimethyl-1H-pyrazole.
Protocol 2: C5-Fluorination of 1-Phenyl-1H-pyrazole with NFSI
This protocol is based on the facile synthesis of 5-fluoropyrazoles.[6][7]
Materials:
-
1-Phenyl-1H-pyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a stirred solution of 1-phenyl-1H-pyrazole (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of NFSI (1.2 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-fluoro-1-phenyl-1H-pyrazole.
Visualizations
Logical Workflow for Fluorinated Pyrazole Drug Discovery
Caption: Workflow for the discovery of drugs based on fluorinated pyrazoles.
Factors Influencing Regioselectivity in Pyrazole Fluorination
Caption: Key factors determining the site of electrophilic fluorination on the pyrazole ring.
Conclusion
The electrophilic fluorination of 1H-pyrazoles is a powerful strategy for the synthesis of molecules with significant potential in drug discovery and materials science.[2][12] Understanding the interplay of fluorinating agents, substrate electronics, and reaction conditions is crucial for achieving desired regioselectivity and high yields. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute successful fluorination reactions in their own laboratories. Further exploration into novel catalytic systems and fluorinating agents will undoubtedly continue to expand the scope and utility of this important transformation.[13]
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectfluor - Wikipedia [en.wikipedia.org]
- 5. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantio- and Site-Selective α-Fluorination of N-Acyl 3,5-Dimethylpyrazoles Catalyzed by Chiral π-CuII Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Hyperconjugative Antiaromaticity in Fluorinated Pyrazoles: A Technical Guide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the concept of hyperconjugative antiaromaticity, focusing on its manifestation in fluorinated pyrazole systems. The strategic introduction of fluorine atoms onto the pyrazole scaffold can induce significant changes in electronic structure, leading to enhanced reactivity that is of profound interest in medicinal chemistry and drug development, particularly in the realm of bioorthogonal chemistry. This document provides a comprehensive overview of the theoretical underpinnings, supported by quantitative data, detailed experimental and computational protocols, and visual diagrams to facilitate a deeper understanding of this phenomenon.
The Core Concept: From Stability to Controlled Reactivity
Aromaticity, a concept central to organic chemistry, typically imparts stability to cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. Conversely, antiaromaticity, found in similar systems with 4n π-electrons, leads to significant destabilization. The principle of hyperconjugative antiaromaticity extends this concept, where the delocalization of σ-electrons into an adjacent π-system can induce a state of antiaromaticity, thereby destabilizing the molecule and enhancing its reactivity.
In the case of 4H-pyrazoles, the diene system within the five-membered ring is not inherently aromatic or antiaromatic. However, substitution at the C4 position with highly electronegative fluorine atoms creates a unique electronic scenario. The C-F bonds, being highly polarized with low-lying σ* antibonding orbitals, can act as potent electron acceptors. This allows for negative hyperconjugation, where the π-electrons of the pyrazole diene delocalize into the σ* orbitals of the C-F bonds. This delocalization effectively creates a 4π-electron system within the ring, inducing a state of hyperconjugative antiaromaticity. This destabilization of the ground state of the fluorinated pyrazole leads to a significant increase in its reactivity, particularly in inverse-electron-demand Diels-Alder reactions.[1][2][3]
This enhanced reactivity of 4,4-difluoro-4H-pyrazoles makes them promising candidates for "click" chemistry and bioorthogonal labeling, where rapid and specific reactions are paramount.[4]
Quantitative Analysis of Hyperconjugative Antiaromaticity
The impact of fluorine substitution on the stability and reactivity of 4H-pyrazoles can be quantified through both computational and experimental methods. The following tables summarize key data from studies on 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) and its non-fluorinated analog, 4,4-dimethyl-3,5-diphenyl-4H-pyrazole (DMP).
Table 1: Computational Analysis of Reactivity and Stability
| Compound/System | Parameter | Value | Unit | Reference |
| Diels-Alder Reaction with BCN * | ||||
| DFP | Gibbs Free Energy of Activation (ΔG‡) | 16.1 | kcal/mol | [1] |
| DMP | Gibbs Free Energy of Activation (ΔG‡) | 24.1 | kcal/mol | [1] |
| DFP | Gibbs Free Energy of Reaction (ΔG_rxn) | -26.9 | kcal/mol | [1] |
| DMP | Gibbs Free Energy of Reaction (ΔG_rxn) | -14.4 | kcal/mol | [1] |
| Hyperconjugative Destabilization | ||||
| 4,4-difluoro-4H-pyrazole scaffold | Reaction Enthalpy of Isodesmic Equation | 5.8 | kcal/mol | [5][6] |
| 4-fluoro-4-methyl-4H-pyrazole scaffold | Reaction Enthalpy of Isodesmic Equation | 1.4 | kcal/mol | [5][6] |
*BCN = endo-bicyclo[6.1.0]non-4-yne. Calculations performed at the M06-2X/6-311++(d,p)-SMD(H2O)//M06-2X/6-31G(d) level of theory.[1]
Table 2: Experimental Kinetic Data for the Diels-Alder Reaction with BCN
| Diene | Second-Order Rate Constant (k₂) | Fold Increase vs. DMP | Conditions | Reference |
| DFP | 5.2 M⁻¹s⁻¹ | ~5.2 x 10⁵ (calculated) | 9:1 Methanol/Water, Room Temp. | [1] |
| DMP | No reaction detected after 2h | 1 | CDCl₃, Room Temp. | [1] |
| Tz** | 3.2 M⁻¹s⁻¹ | - | 9:1 Methanol/Water, Room Temp. | [1] |
**Tz = 3,6-diphenyl-1,2,4,5-tetrazine, a highly reactive diene for comparison.
Table 3: Nucleus-Independent Chemical Shift (NICS) Values for 4H-Pyrazoles
NICS values are a computational measure of aromaticity, with negative values indicating aromaticity and positive values indicating antiaromaticity. The NICS(1)zz value, calculated 1 Å above the ring plane and considering only the tensor component perpendicular to the ring, is a reliable indicator of π-electron delocalization effects.
| Compound (R at C4) | NICS(0) | NICS(1) | NICS(1)zz | Aromaticity Character | Reference |
| R = F | +5.3 | +3.1 | +10.2 | Antiaromatic | [7] |
| R = H | -1.5 | -2.7 | -3.9 | Non-aromatic/Slightly Aromatic | [7] |
| R = SiH₃ | -5.2 | -6.0 | -11.1 | Aromatic | [7] |
Experimental and Computational Protocols
Synthesis of 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP)
This protocol is adapted from the work of Walton et al. and Breen et al., as cited in Levandowski et al. (2019).[7]
Materials:
-
3,5-Diphenyl-1H-pyrazole
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a solution of 3,5-diphenyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add Selectfluor™ (2.0 eq).
-
Heat the reaction mixture under microwave irradiation at 90 °C for 15 minutes.
-
After cooling to room temperature, extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution (30 mL) and water (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4,4-difluoro-3,5-diphenyl-4H-pyrazole as a yellow crystalline solid.
Characterization Data for DFP:
-
¹H NMR (400 MHz, CDCl₃): δ = 8.11 (m, 4H), 7.55 (m, 6H).
-
¹³C NMR (126 MHz, CDCl₃): δ = 162.1 (t, ²JCF = 23.1 Hz), 133.1, 129.5, 128.3, 125.6 (t, ¹JCF = 267.5 Hz), 125.4.
-
¹⁹F NMR (376 MHz, CDCl₃): δ = -116.3 (s).
Kinetic Analysis of the Diels-Alder Reaction
This protocol describes the pseudo-first-order kinetic analysis of the reaction between DFP and BCN.
Materials:
-
4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP)
-
endo-Bicyclo[6.1.0]non-4-yne (BCN)
-
Methanol (MeOH) and Water (H₂O), HPLC grade
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of DFP in a 9:1 methanol/water mixture.
-
Prepare several stock solutions of BCN at different concentrations (at least 5-fold excess relative to DFP) in the same solvent system.
-
For each kinetic run, mix the DFP solution with a BCN solution in a cuvette.
-
Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the decrease in absorbance of DFP at a suitable wavelength (e.g., 355 nm) over time.
-
Fit the absorbance versus time data to a first-order exponential decay to obtain the observed rate constant (k_obs) for each BCN concentration.
-
Plot k_obs versus the concentration of BCN. The slope of the resulting linear plot gives the second-order rate constant (k₂).
Computational Methodology
Software:
-
Gaussian 09 or a later version
-
A molecular visualization software (e.g., GaussView, Maestro)
Procedure for Geometry Optimization and Energy Calculation:
-
Build the initial structures of the reactants, transition states, and products.
-
Perform geometry optimizations using the M06-2X density functional with the 6-31G(d) basis set in the gas phase.
-
Verify the nature of the stationary points by performing frequency calculations at the same level of theory. Minima should have zero imaginary frequencies, and transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Perform single-point energy calculations on the optimized geometries using the M06-2X functional with the 6-311++G(d,p) basis set and the SMD solvation model for water.
Procedure for NICS Calculation:
-
Use the optimized geometries from the previous step.
-
In the Gaussian input file, specify the NMR keyword.
-
Place a ghost atom (Bq) at the geometric center of the pyrazole ring for NICS(0) calculations.
-
For NICS(1) calculations, place the ghost atom 1.0 Å above the ring center.
-
Run the calculation. The isotropic magnetic shielding and the components of the shielding tensor will be reported in the output file. The NICS value is the negative of the calculated isotropic shielding value.
Visualizing the Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and workflows discussed in this guide.
References
- 1. Hyperconjugative Antiaromaticity Activates 4H-Pyrazoles as Inverse-Electron Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. raineslab.com [raineslab.com]
The Advent and Evolution of Fluorinated 4H-Pyrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has perennially been a transformative strategy in medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of a particularly significant class of fluorinated heterocycles: the fluorinated 4H-pyrazoles. This document details the key experimental protocols, quantitative biological data, and the underlying mechanistic pathways that underscore their importance.
A Historical Perspective: From Pyrazole's Discovery to the Fluorine Revolution
The story of fluorinated 4H-pyrazoles is built upon two fundamental pillars of chemical history: the discovery of the pyrazole core and the development of modern fluorinating agents.
The term "pyrazole" was first coined in 1883 by the German chemist Ludwig Knorr.[1] A significant early synthesis was developed by Hans von Pechmann in 1898, who prepared pyrazole from acetylene and diazomethane.[1] The most common and versatile method for synthesizing substituted pyrazoles, the condensation of 1,3-dicarbonyl compounds with hydrazine, is a legacy of Knorr's pioneering work.[2]
The advent of fluorinated pyrazoles, however, had to await the development of safe and selective electrophilic fluorinating agents. A major breakthrough in this area was the development of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[3] This stable, easy-to-handle reagent has become the method of choice for the fluorination of a wide array of organic molecules, including pyrazoles.[3][4] The ability to introduce fluorine at the C4 position of the pyrazole ring, particularly to create 4,4-difluoro-4H-pyrazoles, has opened up new avenues in drug discovery and "click" chemistry.[5][6]
Synthetic Methodologies: Accessing the Fluorinated 4H-Pyrazole Core
The synthesis of fluorinated 4H-pyrazoles can be broadly categorized into two approaches: the condensation of fluorinated precursors and the direct fluorination of a pre-formed pyrazole ring.
Condensation of Fluorinated 1,3-Diketones with Hydrazine
A primary method for constructing the fluorinated 4H-pyrazole ring involves the cyclocondensation of a 2-fluoro- or 2,2-difluoro-1,3-dicarbonyl compound with hydrazine.[6][7]
Experimental Protocol: Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) via Condensation [8]
-
Step 1: Synthesis of 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione. To a solution of 2-methyl-1,3-diphenylpropane-1,3-dione in a suitable solvent, add one equivalent of an electrophilic fluorinating agent (e.g., Selectfluor®). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS). Purify the product by column chromatography.
-
Step 2: Condensation with hydrazine. Dissolve the purified 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione (1 equivalent) in dry dichloromethane. Add hydrazine (1 equivalent) to the solution. Heat the reaction mixture at reflux with stirring for 18 hours. After cooling to room temperature, concentrate the mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole as a solid.
Late-Stage Fluorination with Electrophilic Fluorinating Agents
The direct fluorination of a pre-existing pyrazole ring, often at a late stage in the synthetic sequence, offers a powerful and flexible approach. Selectfluor® is the most commonly employed reagent for this transformation.[6][7]
Experimental Protocol: Synthesis of 4,4-Difluoro-3,5-diaryl-4H-pyrazoles using Selectfluor® [5]
-
Reaction Setup: To a solution of the 3,5-diaryl-1H-pyrazole (1 equivalent) in acetonitrile, add two equivalents of Selectfluor®.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by NMR or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with a suitable organic solvent and washed with water to remove any remaining Selectfluor® and other water-soluble byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4,4-difluoro-4H-pyrazole.
Biological and Chemical Significance of Fluorination
The introduction of fluorine into the 4H-pyrazole scaffold imparts unique chemical and biological properties.
Enhanced Biological Activity
Fluorination is a well-established strategy for enhancing the biological potency and modulating the pharmacokinetic properties of drug candidates.[9] In the context of pyrazoles, this has been demonstrated in several therapeutic areas.
Certain fluorinated pyrazoles have been identified as potent inhibitors of nitric oxide synthase (NOS) isoforms.[10] The inhibition of NOS is a therapeutic target for various inflammatory conditions and neurodegenerative diseases. Studies have shown that the presence of fluorine groups on the pyrazole scaffold can significantly enhance inhibitory activity against iNOS (inducible NOS).[10][11] For example, (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole has been identified as a potent and selective inhibitor of iNOS.[10] The inhibition is believed to be competitive with the natural substrate, L-arginine.[4][12]
Fluorinated pyrazole derivatives have also demonstrated significant antifungal activity against various phytopathogenic fungi.[13][14] The mechanism of action is thought to involve the inhibition of key fungal enzymes, such as proteinase K.[15] Molecular docking studies have provided insights into the binding interactions between fluorinated pyrazole aldehydes and the active site of these enzymes.[16]
| Compound Type | Target Organism/Enzyme | Activity Metric (e.g., IC50, MIC) | Reference |
| Non-fluorinated 1H-Pyrazole-1-carboxamidine (PCA) | iNOS, eNOS, nNOS | IC50 = 0.2 µM | [4][12] |
| 4-Methyl-1H-pyrazole-1-carboxamidine | iNOS | IC50 = 2.4 µM | [4][12] |
| (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | iNOS | Potent inhibitor (qualitative) | [10] |
| 2-chlorophenyl derivative of fluorinated pyrazole aldehyde (H9) | Sclerotinia sclerotiorum | 43.07% inhibition | [13] |
| 2-chlorophenyl derivative of fluorinated pyrazole aldehyde (H9) | Fusarium culmorum | 46.75% inhibition | [13] |
Table 1: Comparative Biological Activity of Fluorinated and Non-Fluorinated Pyrazoles.
Unique Chemical Reactivity
The presence of fluorine at the C4 position of the 4H-pyrazole ring significantly influences its chemical reactivity, particularly in cycloaddition reactions.
4,4-Difluoro-4H-pyrazoles have emerged as highly reactive dienes in inverse-electron-demand Diels-Alder reactions, a cornerstone of "click" chemistry.[6][8] The electron-withdrawing nature of the fluorine atoms lowers the LUMO energy of the diene, accelerating the reaction with electron-rich dienophiles.[6] Interestingly, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) exhibits a 7-fold lower Diels-Alder reactivity compared to its 4,4-difluoro counterpart (DFP), but it demonstrates greater stability in the presence of biological nucleophiles.[8][17]
| Diene | Relative Diels-Alder Reactivity (krel) | Stability towards Biological Nucleophiles | Reference |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | High | Lower | [8][17] |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | 7-fold lower than DFP | Higher | [8][17] |
Table 2: Comparative Reactivity and Stability of Fluorinated 4H-Pyrazoles.
Spectroscopic Characterization
The structural elucidation of fluorinated 4H-pyrazoles relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
1H and 19F NMR Spectroscopy
1H NMR spectroscopy provides valuable information about the protons on the pyrazole ring and its substituents. The chemical shifts and coupling constants are influenced by the electronic environment, which is significantly altered by the presence of fluorine.
19F NMR is an indispensable tool for the characterization of these compounds. The chemical shift of the fluorine nucleus is highly sensitive to its local environment, providing a direct probe into the structure of the molecule. For example, in 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole, the fluorine signal appears as a distinct resonance in the 19F NMR spectrum.[18][19]
| Nucleus | Typical Chemical Shift Range (ppm) | Key Coupling Constants (J) | Notes |
| 1H (pyrazole ring) | 6.0 - 8.5 | JH,F can be observed | The exact shift depends on the substitution pattern. |
| 19F (at C4) | Varies significantly with substitution | JF,H and JF,C provide structural information | A powerful diagnostic tool for confirming fluorination. |
Table 3: General NMR Spectroscopic Data for Fluorinated 4H-Pyrazoles.
Conclusion and Future Outlook
The journey of fluorinated 4H-pyrazoles from their conceptual origins to their current status as valuable scaffolds in drug discovery and chemical biology is a testament to the power of synthetic innovation. The development of reliable fluorination methods has been a critical enabler in this journey. The unique combination of enhanced biological activity and tunable chemical reactivity makes these compounds highly attractive for further exploration.
Future research in this area is likely to focus on the development of new and more efficient synthetic routes to access a wider diversity of fluorinated 4H-pyrazoles. A deeper understanding of their mechanisms of action will undoubtedly fuel the design of next-generation therapeutics and chemical probes. The continued application of these fascinating molecules in various scientific disciplines is anticipated to yield further groundbreaking discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. mdpi.com [mdpi.com]
- 11. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 14. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Theoretical Calculations of 4-Fluoro-4H-pyrazole Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to understand the reactivity of the 4-Fluoro-4H-pyrazole core. This scaffold has garnered significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine atom, including enhanced metabolic stability and target affinity. This document summarizes key findings from computational studies, details relevant experimental protocols, and explores the implications for drug development, particularly in the context of kinase inhibition and signaling pathway modulation.
Theoretical Framework for Reactivity
The reactivity of 4-Fluoro-4H-pyrazoles is largely governed by their electronic structure, which is significantly influenced by the presence of the fluorine atom at the C4 position. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the factors that control the reactivity of these heterocycles.
The Role of Fluorine in Modulating Electronic Properties
The introduction of a fluorine atom to the pyrazole ring has profound effects on its electronic characteristics. Fluorine's high electronegativity leads to a general withdrawal of electron density from the ring system. This has several consequences:
-
Lowering of Frontier Molecular Orbital Energies: The electron-withdrawing nature of fluorine lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The reduction in LUMO energy is particularly significant as it makes the 4H-pyrazole scaffold more susceptible to nucleophilic attack and enhances its reactivity as a diene in inverse-electron-demand Diels-Alder reactions.
-
Hyperconjugative Antiaromaticity: Theoretical calculations have revealed that fluorination at the saturated C4 position of a 4H-pyrazole induces hyperconjugative antiaromaticity. This phenomenon destabilizes the ground state of the molecule, thereby reducing the activation energy for reactions such as cycloadditions and increasing reactivity. Density functional theory (DFT) calculations have shown that the uncatalyzed Diels-Alder reaction of 4,4-difluoro-3,5-diphenyl-4H-pyrazole is approximately 500,000 times faster than that of its dimethyl analogue, an effect attributed to this hyperconjugative antiaromaticity and the lowering of the LUMO energy.[1]
Key Reactivity Descriptors from DFT Calculations
DFT calculations provide a suite of reactivity descriptors that quantify the electrophilic and nucleophilic character of different sites within a molecule.
-
LUMO Energies and Gibbs Free Energies of Activation: As summarized in the tables below, computational studies have quantified the impact of fluorine substitution on the LUMO energy and the Gibbs free energy of activation (ΔG‡) for Diels-Alder reactions. These values provide a direct measure of the enhanced reactivity.
-
Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a point r when the total number of electrons in the system changes. It is used to predict the sites for nucleophilic and electrophilic attack.
-
For nucleophilic attack (f+(r)) : The site where f+(r) is largest is the most susceptible to attack by a nucleophile. This is often approximated by the density of the LUMO.
-
For electrophilic attack (f-(r)) : The site where f-(r) is largest is the most likely to be attacked by an electrophile. This is often approximated by the density of the HOMO.
-
For radical attack (f0(r)) : This is the average of f+(r) and f-(r).
-
Data Presentation: Quantitative Analysis of Reactivity
The following tables summarize key quantitative data from theoretical calculations on fluorinated 4H-pyrazoles and related compounds, primarily focusing on their Diels-Alder reactivity.
| Compound | LUMO Energy (eV) | Reference(s) |
| 4,4-dimethyl-3,5-diphenyl-4H-pyrazole | -1.3 | [1] |
| 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | -1.3 | [1] |
| 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) | -2.0 | [1] |
| Reaction | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Relative Rate (k_rel) vs. Dimethyl Derivative | Reference(s) |
| Diels-Alder of 4,4-dimethyl-3,5-diphenyl-4H-pyrazole with BCN | 24.9 | 1 | [1] |
| Diels-Alder of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) with BCN | 16.0 | ~7.3 x 10^4 | [1] |
| Diels-Alder of 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) with BCN | 15.2 | ~5.0 x 10^5 | [1] |
Experimental Protocols
This section details generalized experimental protocols for the synthesis and kinetic analysis of 4-Fluoro-4H-pyrazoles, based on methodologies reported in the literature.
Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) via Late-Stage Fluorination
This protocol is adapted from the work of Raines and coworkers and involves the late-stage fluorination of a 1H-pyrazole precursor.
Materials:
-
4-methyl-3,5-diphenyl-1H-pyrazole
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (dry)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methyl-3,5-diphenyl-1H-pyrazole (1 equivalent) in dry acetonitrile, add Selectfluor® (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole.
General Protocol for Kinetic Analysis of Diels-Alder Reactions
This protocol describes a general method for determining the second-order rate constants for the Diels-Alder reaction of a this compound with a dienophile (e.g., a strained alkyne like BCN).
Materials:
-
This compound derivative
-
Dienophile (e.g., endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol - BCN)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of the this compound and the dienophile in a suitable solvent system (e.g., 9:1 methanol/water).
-
Initiate the reaction by mixing known concentrations of the pyrazole and dienophile in a thermostated vial at a specific temperature (e.g., 25 °C).
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with the mobile phase).
-
Analyze the quenched aliquots by HPLC to determine the concentration of the reactants and/or products over time.
-
Plot the appropriate concentration data versus time (e.g., 1/[diene] vs. time for a second-order reaction with equal initial concentrations) to determine the second-order rate constant from the slope of the resulting line.
Visualization of Concepts and Workflows
Factors Influencing this compound Reactivity in Diels-Alder Reactions
Caption: Conceptual diagram illustrating the key factors that contribute to the enhanced Diels-Alder reactivity of 4-Fluoro-4H-pyrazoles.
Experimental Workflow for Synthesis and Kinetic Analysis
Caption: A typical experimental workflow for the synthesis of a this compound and its subsequent kinetic analysis in a Diels-Alder reaction.
Implications for Drug Development and Signaling Pathway Modulation
The unique reactivity and physicochemical properties of 4-Fluoro-4H-pyrazoles make them attractive scaffolds for drug discovery. Their enhanced stability and potential for specific interactions have led to their incorporation into various therapeutic agents.
4-Fluoro-4H-pyrazoles as Kinase Inhibitors
A significant number of pyrazole-containing compounds have been developed as kinase inhibitors.[3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole core can act as a bioisostere for other aromatic rings and can form key hydrogen bonding interactions with the hinge region of the kinase active site. The addition of fluorine can further enhance binding affinity and modulate pharmacokinetic properties.
For example, pyrazole derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle.[4] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Similarly, pyrano[2,3-c]pyrazole derivatives have been shown to inhibit the AKT2/PKBβ kinase, a key node in the PI3K/AKT signaling pathway that is often hyperactivated in cancer.[5]
Modulation of a Generic Kinase Signaling Pathway
The diagram below illustrates a simplified kinase signaling cascade and indicates where a this compound-based inhibitor might act.
Caption: A generalized kinase signaling pathway showing the point of intervention for a this compound-based kinase inhibitor.
Conclusion
Theoretical calculations, particularly DFT, have provided invaluable insights into the reactivity of 4-Fluoro-4H-pyrazoles. The enhanced reactivity, driven by fluorine-induced electronic effects such as lowered LUMO energy and hyperconjugative antiaromaticity, makes these compounds highly effective in reactions like the Diels-Alder cycloaddition. This predictable and tunable reactivity, combined with the privileged role of the pyrazole scaffold in medicinal chemistry, positions this compound derivatives as promising candidates for the development of novel therapeutics, especially as kinase inhibitors for modulating dysregulated signaling pathways in diseases like cancer. Future computational and experimental work will likely continue to expand the synthetic utility and therapeutic applications of this versatile heterocyclic core.
References
- 1. mdpi.com [mdpi.com]
- 2. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of 4-Fluoro-4H-pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. This technical guide focuses on the potential biological activities of a specific, yet underexplored, class of these compounds: 4-Fluoro-4H-pyrazole derivatives.
While direct biological data for 4-Fluoro-4H-pyrazoles is limited in the current literature, this guide will synthesize available information on their synthesis and stability, and extrapolate potential biological activities based on the well-documented effects of other fluorinated pyrazole analogues. This document aims to serve as a foundational resource to stimulate further research into this promising class of molecules.
Synthesis of 4-Fluoro-4H-pyrazoles
The synthesis of 4-Fluoro-4H-pyrazoles can be achieved through late-stage fluorination of a corresponding 1H-pyrazole precursor. A notable example is the synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP).[1][2][3][4][5]
Experimental Protocol: Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)[3]
Materials:
-
4-Methyl-3,5-diphenyl-1H-pyrazole
-
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®)
-
Activated 3-Å molecular sieves
-
Dry acetonitrile
-
Ethyl acetate
Procedure:
-
To an oven-dried flask, add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol), Selectfluor® (151 mg, 0.43 mmol), and activated 3-Å molecular sieves.
-
Purge the flask with dry nitrogen gas.
-
Add 3 mL of dry acetonitrile to the flask.
-
Heat the reaction mixture at 90 °C for 1 hour.
-
After cooling, dilute the mixture with 5 mL of ethyl acetate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography to yield 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole.
Below is a workflow diagram illustrating the general synthesis of 4-Fluoro-4H-pyrazoles.
Caption: General workflow for the synthesis of this compound derivatives.
Potential Anticancer Activity
While no direct anticancer studies on 4-Fluoro-4H-pyrazoles have been identified, numerous other fluorinated pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The fluorine atom or trifluoromethyl group often plays a crucial role in enhancing the anticancer potency.
Table 1: Anticancer Activity of Fluorinated Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrazole-oxindole conjugates with 4-fluorophenyl substituent | Jurkat (T-cell leukemia) | 4.36 | [6] |
| Pyrazole derivatives with 4-fluorophenyl substituent | HeLa (cervical cancer) | 15.32 | [7] |
| Pyrazole derivatives with 4-fluorophenyl substituent | HepG2 (liver cancer) | 8.78 | [7] |
| Pyrazolopyrimidine derivatives with fluorophenyl substituents | Various cancer cell lines | % inhibition at 10 µM | [8] |
The proposed mechanism of action for many anticancer pyrazoles involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs).
References
- 1. inotiv.com [inotiv.com]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 4-Fluoro-4H-pyrazole in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-4H-pyrazoles are emerging as a significant class of reactants in the field of bioorthogonal chemistry, particularly in Diels-Alder reactions. Their unique electronic properties, stemming from the presence of a fluorine atom at the 4-position, render them highly reactive dienes. This reactivity is attributed to hyperconjugative antiaromaticity, which destabilizes the ground state of the pyrazole and lowers the activation energy of the cycloaddition.[1][2] Unlike many other 4H-pyrazoles that require acid catalysis, those bearing electron-withdrawing fluoro substituents react rapidly with dienophiles, such as strained alkynes, under mild conditions, making them suitable for applications in biological systems.[1][2]
These application notes provide an overview of the use of 4-fluoro-4H-pyrazoles in Diels-Alder reactions, with a focus on 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP). Detailed protocols for the synthesis of MFP and its reaction with the strained alkyne endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) are presented, along with data on reaction kinetics and stability in biological media. This information is intended to guide researchers in the application of this promising class of compounds in drug discovery and chemical biology.
Key Features of 4-Fluoro-4H-pyrazoles in Diels-Alder Reactions
-
High Reactivity: The fluorine substituent at the 4-position induces hyperconjugative antiaromaticity, leading to enhanced reactivity in inverse-electron-demand Diels-Alder reactions.[2][3]
-
Catalyst-Free Reactions: Diels-Alder reactions involving 4-fluoro-4H-pyrazoles proceed efficiently without the need for acid catalysts, which is advantageous for biological applications.[4][5]
-
Bioorthogonal Potential: The ability to react selectively and efficiently in complex biological environments makes 4-fluoro-4H-pyrazoles promising tools for "click" chemistry and bioorthogonal labeling.[4][6]
-
Tunable Stability: While highly reactive, the stability of fluorinated 4H-pyrazoles can be modulated. For instance, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) exhibits greater stability in the presence of biological nucleophiles compared to its difluorinated analog, 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP).[2][3]
Quantitative Data Summary
The following tables summarize the kinetic data for the Diels-Alder reaction of MFP and DFP with BCN, and the stability of these compounds in biological media.
Table 1: Second-Order Rate Constants for the Diels-Alder Reaction with BCN
| 4H-Pyrazole | Dienophile | Solvent System | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | BCN | 9:1 Methanol/Water | ~20 | 0.76 |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | BCN | 9:1 Methanol/Water | ~20 | 5.2 |
Data sourced from Abularrage et al. (2020).[3]
Table 2: Stability of Fluorinated 4H-Pyrazoles in Biological Media
| Compound | Medium | Incubation Time (h) | Incubation Temperature (°C) | Remaining Compound (%) |
| MFP | Fetal Bovine Serum (FBS) | 8 | 37 | ~52 |
| DFP | Fetal Bovine Serum (FBS) | 8 | 37 | 0 |
| MFP | Glutathione (GSH) Buffer | 8 | 37 | 0 |
| DFP | Glutathione (GSH) Buffer | 8 | 37 | 0 |
Data sourced from Abularrage et al. (2020).[3]
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)
This protocol describes the synthesis of MFP from 4-methyl-3,5-diphenyl-1H-pyrazole using Selectfluor® as the fluorinating agent.
Materials:
-
4-Methyl-3,5-diphenyl-1H-pyrazole
-
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®)
-
Activated 3 Å molecular sieves
-
Dry acetonitrile
-
Ethyl acetate
Procedure:
-
To an oven-dried flask, add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol) and Selectfluor® (151 mg, 0.43 mmol).
-
Add activated 3 Å molecular sieves to the flask.
-
Purge the flask with dry nitrogen gas.
-
Add 3 mL of dry acetonitrile to the flask.
-
Heat the reaction mixture to 90 °C for 1 hour.
-
After 1 hour, cool the reaction mixture and dilute it with 5 mL of ethyl acetate.
-
Filter the mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography on silica gel to yield MFP.
This protocol is adapted from Method B described by Abularrage et al. (2020).[3]
Protocol 2: Kinetic Analysis of the Diels-Alder Reaction of MFP with BCN
This protocol details the procedure for determining the second-order rate constant of the reaction between MFP and BCN.
Materials:
-
4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)
-
endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN)
-
Methanol
-
Deionized water
Procedure:
-
Prepare a stock solution of MFP (e.g., 1 mM) in methanol.
-
Prepare stock solutions of BCN at various concentrations (e.g., 10 mM, 50 mM, and 100 mM) in methanol.
-
For each kinetic run, prepare the reaction mixture in a 9:1 methanol/water solvent system. The final concentration of MFP should be kept constant and in excess of BCN (e.g., 0.1 mM MFP and 1, 5, or 10 mM BCN).
-
Maintain the reaction temperature at approximately 20 °C.
-
Monitor the progress of the reaction by observing the disappearance of the MFP reactant over time using a suitable analytical technique (e.g., UV-vis spectroscopy or HPLC).
-
Determine the observed rate constant (k_obs) for each BCN concentration by fitting the data to a pseudo-first-order kinetic model.
-
Plot the observed rate constants (k_obs) against the corresponding BCN concentrations.
-
The second-order rate constant (k) is determined from the slope of the linear plot of k_obs versus [BCN].
This protocol is based on the kinetic studies conducted by Abularrage et al. (2020).[3]
Visualizations
Caption: General scheme of the Diels-Alder reaction involving a this compound.
Caption: Experimental workflow for the synthesis and evaluation of 4-Fluoro-4H-pyrazoles.
Caption: Conceptual diagram of hyperconjugative antiaromaticity driving reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Bioorthogonal 4 H-pyrazole "click" reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Late-Stage Fluorination of Pyrazoles using Selectfluor®
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the late-stage fluorination of pyrazoles utilizing Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This method is a valuable tool for the introduction of fluorine atoms into pyrazole scaffolds, a common motif in pharmaceuticals and agrochemicals, at a late stage of a synthetic sequence. The inclusion of fluorine can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.
Introduction
Late-stage fluorination offers the strategic advantage of modifying complex molecules without the need for de novo synthesis of fluorinated building blocks. Selectfluor® is a widely used, commercially available, and relatively safe electrophilic fluorinating agent. The reaction with pyrazoles typically proceeds via an electrophilic aromatic substitution mechanism, with the fluorine atom being introduced regioselectively at the C4-position of the pyrazole ring. Microwave irradiation can be employed to significantly accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[1][2]
Reaction Mechanism
The fluorination of pyrazoles with Selectfluor® is understood to proceed through a classical electrophilic aromatic substitution pathway. The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic fluorine atom of Selectfluor®. This initial attack results in the formation of a cationic sigma complex (a Wheland-type intermediate). Subsequent deprotonation at the C4 position by a mild base, such as the solvent or the counter-ion of Selectfluor®, restores the aromaticity of the pyrazole ring and yields the 4-fluorinated product.
Caption: Proposed mechanism for the electrophilic fluorination of pyrazoles.
Data Presentation: Substrate Scope and Yields
The late-stage fluorination of pyrazoles using Selectfluor® has been demonstrated on a variety of substituted pyrazole derivatives. The following table summarizes the reaction outcomes for different substrates, primarily based on the work of Sloop et al. on microwave-mediated fluorination.[1]
| Entry | Pyrazole Substrate (R¹, R³, R⁵) | Product | Yield (%) |
| 1 | H, Ph, Ph | 4-Fluoro-3,5-diphenyl-1H-pyrazole | 60 |
| 2 | H, Me, Me | 4-Fluoro-3,5-dimethyl-1H-pyrazole | 55 |
| 3 | Ph, Me, Me | 4-Fluoro-1-phenyl-3,5-dimethylpyrazole | 75 |
| 4 | H, Ph, CO₂Et | Ethyl 4-fluoro-5-phenyl-1H-pyrazole-3-carboxylate | 45 |
| 5 | H, CF₃, Ph | 4-Fluoro-3-trifluoromethyl-5-phenyl-1H-pyrazole | 13 |
| 6 | H, p-Tolyl, p-Tolyl | 4-Fluoro-3,5-di-p-tolyl-1H-pyrazole | 62 |
| 7 | H, p-Cl-Ph, p-Cl-Ph | 4-Fluoro-3,5-bis(4-chlorophenyl)-1H-pyrazole | 58 |
| 8 | H, p-NO₂-Ph, Ph | 4-Fluoro-3-(4-nitrophenyl)-5-phenyl-1H-pyrazole | 25 |
Experimental Protocols
General Protocol for Microwave-Assisted Fluorination of Pyrazoles
This protocol is a generalized procedure based on reported methods for the microwave-assisted fluorination of pyrazoles using Selectfluor®.
Materials:
-
Substituted pyrazole (1.0 mmol)
-
Selectfluor® (1.1 mmol, 1.1 equiv)
-
Acetonitrile (MeCN), anhydrous (5-10 mL)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the substituted pyrazole (1.0 mmol) and Selectfluor® (1.1 mmol).
-
Add anhydrous acetonitrile (5-10 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). The reaction progress should be monitored by TLC or LC-MS.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-fluoropyrazole.
Visualizations
Experimental Workflow
The general workflow for the late-stage fluorination of pyrazoles can be visualized as a sequence of steps from reaction setup to the final purified product.
References
Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), a fluorinated heterocyclic compound with emerging applications in chemical biology and drug discovery. The information presented herein is intended to guide researchers in the efficient synthesis and potential application of this versatile chemical scaffold.
Application Notes
4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole is a fluorinated derivative of the 4H-pyrazole core structure. The introduction of fluorine can significantly modulate the physicochemical and pharmacological properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] MFP, in particular, has been investigated for its reactivity in Diels-Alder reactions, a cornerstone of "click" chemistry, which is widely utilized in drug discovery, bioconjugation, and materials science.[2][3]
Compared to its difluorinated analog, 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), MFP exhibits a 7-fold lower reactivity in Diels-Alder reactions.[2][3] However, it demonstrates higher stability in the presence of biological nucleophiles, a crucial attribute for compounds intended for biological applications.[2][3] This balance of reactivity and stability makes MFP an attractive scaffold for further chemical exploration and development. The pyrazole nucleus itself is a well-established pharmacophore found in numerous approved drugs, highlighting the potential of its fluorinated derivatives in medicinal chemistry.[4][5][6][7]
Experimental Protocols
Two primary methods have been reported for the synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP). Method B, which involves the late-stage fluorination of a 1H-pyrazole precursor, is generally preferred due to its higher overall yield and consistency.[2]
Method A: Condensation of 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione with Hydrazine[2]
This method involves the cyclization of a fluorinated diketone with hydrazine.
Protocol:
-
To an oven-dried flask equipped with a reflux condenser, add 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione (50 mg, 0.206 mmol).
-
Purge the flask with nitrogen gas.
-
Add a solution of hydrazine (6.43 µL, 6.62 mg, 0.206 mmol) in 1 mL of dry dichloromethane (DCM).
-
Heat the reaction mixture at reflux with stirring for 18 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product by chromatography on silica gel, eluting with a gradient of 0–20% v/v ethyl acetate in hexanes, to yield MFP as a yellow solid.
Method B: Late-stage Fluorination of 4-methyl-3,5-diphenyl-1H-pyrazole[2]
This improved method utilizes a late-stage fluorination strategy, which has been found to be more efficient and scalable.[2]
Protocol:
-
To an oven-dried flask, add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) (151 mg, 0.43 mmol).
-
Add activated 3-Å molecular sieves to the flask.
-
Purge the flask with nitrogen gas.
-
Add 3 mL of dry acetonitrile.
-
Heat the reaction mixture at 90 °C for 1 hour.
-
After cooling, dilute the reaction mixture with 5 mL of ethyl acetate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purification can be performed using column chromatography.
Data Presentation
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Overall Yield (%)[2] | Reference |
| A | 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione | Hydrazine, Dichloromethane | Reflux, 18 h | 34 | 29 | [2] |
| B | 4-methyl-3,5-diphenyl-1H-pyrazole | Selectfluor®, Acetonitrile | 90 °C, 1 h | 77 | 49 | [2] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the preferred synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (Method B).
Caption: Experimental workflow for the synthesis of MFP via Method B.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
Applications of 4-Fluoro-4H-Pyrazoles in Bioorthogonal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry comprises a set of chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions have become indispensable tools for chemical biology, enabling the specific labeling and tracking of biomolecules in their natural environment. Among the various bioorthogonal reagents, 4-Fluoro-4H-pyrazoles are emerging as a promising class of compounds. Their unique electronic properties, conferred by the fluorine substituent, enhance their reactivity in Diels-Alder reactions with strained alkynes, a cornerstone of bioorthogonal "click" chemistry. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of 4-fluoro-4H-pyrazoles in bioorthogonal chemistry.
Core Concepts
The utility of 4-fluoro-4H-pyrazoles in bioorthogonal chemistry stems from the principle of inverse-electron-demand Diels-Alder (IEDDA) reactions. In this type of cycloaddition, an electron-deficient diene (the 4-fluoro-4H-pyrazole) reacts rapidly with an electron-rich dienophile (typically a strained alkyne like bicyclo[6.1.0]non-4-yne, or BCN). The fluorine atom at the C4 position of the pyrazole ring plays a crucial role by withdrawing electron density, which accelerates the IEDDA reaction. This enhanced reactivity allows for rapid labeling of biomolecules under physiological conditions.
A key advantage of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) over its more fluorinated counterpart, 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), is its improved stability. While DFP exhibits faster reaction kinetics, it is more susceptible to degradation by biological nucleophiles. MFP strikes a balance, offering sufficient reactivity for bioorthogonal labeling while demonstrating greater stability in complex biological media, making it a more robust tool for many applications.
Data Presentation
Table 1: Reactivity and Stability of Fluorinated 4H-Pyrazoles
| Compound | Dienophile | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Stability (Remaining after 8h in serum) | Reference |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | BCN | 0.76 | 64% | [1] |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | BCN | 5.2 | 42% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)
This protocol describes two methods for the synthesis of MFP. Method B generally provides a higher overall yield.
Method A
-
Synthesis of 2-Methyl-1,3-diphenylpropane-1,3-dione:
-
Dissolve 1,3-diphenylpropane-1,3-dione (1.121 g, 5 mmol) and K₂CO₃ (1.037 g, 7.5 mmol) in 10 mL of DMF.
-
Add methyl iodide (0.342 mL, 5.5 mmol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 30 minutes.
-
Dilute the mixture with 50 mL of water and extract with dichloromethane (DCM).
-
Wash the organic layer with water, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
-
-
Synthesis of 4-Methyl-3,5-diphenyl-1H-pyrazole:
-
Dissolve the 2-methyl-1,3-diphenylpropane-1,3-dione (200 mg, 0.84 mmol) in 5 mL of DCM.
-
Add hydrazine hydrate (40 µL, 0.84 mmol) to the solution.
-
Stir the reaction mixture for 18 hours at room temperature.
-
Concentrate the mixture under reduced pressure and purify by silica gel chromatography (eluent: 20-50% ethyl acetate in hexanes) to yield the product.[1]
-
-
Synthesis of MFP:
-
Add the 4-methyl-3,5-diphenyl-1H-pyrazole (50 mg, 0.206 mmol) to an oven-dried flask with a reflux condenser and purge with N₂ gas.
-
Add hydrazine (6.43 µL, 0.206 mmol) dissolved in 1 mL of dry DCM.
-
Heat the mixture at reflux with stirring for 18 hours.
-
Concentrate under reduced pressure and purify by silica gel chromatography (eluent: 0-20% ethyl acetate in hexanes) to yield MFP as a yellow solid.[1]
-
Method B
-
Follow steps 1 and 2 from Method A.
-
Fluorination to Synthesize MFP:
-
Add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol) and Selectfluor® (151 mg, 0.43 mmol) to an oven-dried flask containing activated 3 Å molecular sieves.
-
Purge the flask with N₂ gas and add 3 mL of dry acetonitrile.
-
Heat the reaction mixture at 90 °C for 1 hour.
-
Dilute with 5 mL of ethyl acetate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield MFP.[1]
-
Protocol 2: Determination of Diels-Alder Reactivity
This protocol details the procedure for measuring the second-order rate constant of the reaction between MFP and BCN.
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of MFP in 9:1 methanol/water.
-
Prepare stock solutions of BCN in the same solvent at concentrations of 1 mM, 5 mM, and 10 mM.
-
-
Kinetic Measurement:
-
Mix the MFP solution with each of the BCN solutions.
-
Monitor the disappearance of MFP over time by measuring the absorbance at 335 nm using a UV-Vis spectrophotometer.
-
The observed rate constant (k_obs) is determined for each BCN concentration.
-
-
Data Analysis:
-
Plot the observed rate constants (k_obs) against the corresponding BCN concentrations.
-
The second-order rate constant (k) is determined from the slope of the linear fit of this plot.
-
The experiment should be performed in triplicate.[1]
-
Protocol 3: Assessment of Stability in the Presence of Biological Nucleophiles
This protocol describes how to assess the stability of MFP in the presence of glutathione, a key biological nucleophile.
-
Preparation of the Stability Assay Solution:
-
Prepare a solution in phosphate-buffered saline (PBS) containing reduced glutathione (1.0 mM) and oxidized glutathione (0.2 mM).
-
Add DMSO to a final concentration of 2% (v/v) to aid in the solubility of the pyrazole.
-
-
Incubation:
-
Prepare a 0.1 mM solution of MFP in the stability assay solution.
-
Measure the initial absorbance at 335 nm.
-
Incubate the solution at 37 °C for 8 hours.
-
-
Measurement and Analysis:
-
After incubation, measure the final absorbance at 335 nm.
-
The percentage of remaining MFP is calculated by comparing the final absorbance to the initial absorbance.
-
The assay should be performed in triplicate.[1]
-
Protocol 4: General Workflow for Bioorthogonal Protein Labeling and Imaging
While specific protocols for 4-fluoro-4H-pyrazoles are still emerging, the following general workflow can be adapted for their use in cellular imaging. This workflow is based on the well-established "click" chemistry approach where a biomolecule is first metabolically or genetically tagged with a strained alkyne, followed by labeling with a fluorophore-conjugated pyrazole.
-
Metabolic or Genetic Incorporation of a Strained Alkyne:
-
Introduce a strained alkyne, such as BCN, into cellular proteins. This can be achieved by:
-
Metabolic Labeling: Incubating cells with an amino acid analogue containing a BCN moiety (e.g., a BCN-containing methionine analogue).
-
Genetic Code Expansion: Engineering a cell line to express a protein of interest with a genetically encoded unnatural amino acid containing a BCN group.
-
-
-
Preparation of a this compound Probe:
-
Synthesize a derivative of MFP that is conjugated to a fluorescent reporter dye. This typically involves functionalizing one of the phenyl rings of MFP with a linker that can be coupled to a fluorophore.
-
-
Live Cell Labeling:
-
Incubate the cells containing the BCN-tagged proteins with the fluorescent MFP probe in a suitable cell culture medium.
-
The optimal concentration of the probe and incubation time should be determined empirically, but typical starting points are in the low micromolar range for 15-60 minutes.
-
-
Washing and Imaging:
-
Wash the cells with fresh medium to remove any unbound probe.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Visualizations
Diels-Alder Reaction in Bioorthogonal Chemistry
Caption: Diels-Alder cycloaddition of a this compound with a strained alkyne.
General Experimental Workflow for Protein Labeling
Caption: General workflow for labeling proteins in live cells.
Conclusion
4-Fluoro-4H-pyrazoles, particularly MFP, represent a valuable addition to the bioorthogonal chemistry toolkit. Their favorable balance of reactivity and stability makes them well-suited for a variety of applications, from probing protein dynamics to developing novel diagnostic and therapeutic agents. The protocols and data presented here provide a foundation for researchers to begin exploring the potential of these versatile chemical tools in their own work. As research in this area continues, the development of new functionalized this compound probes is anticipated to further expand their utility in the study of complex biological systems.
References
Application Notes and Protocols for Cycloaddition Reactions with 4-Fluoro-4H-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting cycloaddition reactions with 4-Fluoro-4H-pyrazoles. These compounds serve as potent dienes in inverse-electron-demand Diels-Alder reactions, offering a valuable tool for click chemistry and the synthesis of complex nitrogen-containing heterocycles. The introduction of fluorine atoms significantly enhances the reactivity of the 4H-pyrazole core, allowing for rapid cycloadditions under mild conditions without the need for acid catalysis.[1]
Introduction
4H-Pyrazoles are emerging as important scaffolds in "click" chemistry.[2][3] The fluorination at the C4 position induces hyperconjugative antiaromaticity, which destabilizes the diene and, consequently, increases its reactivity in Diels-Alder reactions.[1] Specifically, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) has demonstrated significant reactivity with strained alkynes like endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN).[2][4] Compared to its 4,4-difluoro counterpart (DFP), MFP exhibits a favorable balance of high reactivity and increased stability in the presence of biological nucleophiles, making it a promising reagent for bioorthogonal chemistry.[1][2][3]
Data Presentation
Table 1: Comparative Reactivity in Diels-Alder Reaction with BCN
| 4H-Pyrazole Derivative | Second-Order Rate Constant (k) in 9:1 Methanol/Water | Relative Reactivity | Reference |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | 0.76 M⁻¹s⁻¹ | 1 | [2] |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | 5.2 M⁻¹s⁻¹ | ~7 times faster than MFP | [2] |
Table 2: Stability of Fluorinated 4H-Pyrazoles in Biological Media
| Compound | % Remaining after 8h in PBS with 10% FBS at 37°C |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | 64% |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | 42% |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)
This protocol describes a reliable, late-stage fluorination approach for the synthesis of MFP (Method B from the literature), which has been shown to be more consistent and scalable than other methods.[2]
Workflow for the Synthesis of MFP:
Caption: Workflow for the synthesis of MFP.
Materials:
-
4-Methyl-3,5-diphenyl-1H-pyrazole
-
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®)
-
Activated 3-Å molecular sieves
-
Dry acetonitrile
-
Ethyl acetate
-
Silica gel for chromatography
Procedure:
-
To an oven-dried flask, add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol) and Selectfluor® (151 mg, 0.43 mmol).
-
Add activated 3-Å molecular sieves to the flask.
-
Purge the flask with nitrogen gas.
-
Add 3 mL of dry acetonitrile to the flask.
-
Heat the reaction mixture to 90 °C for 1 hour.
-
After cooling, dilute the mixture with 5 mL of ethyl acetate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel to obtain MFP.
Characterization Data for MFP:
-
¹H NMR (400 MHz, CDCl₃, δ): 8.26–8.00 (m, 4H), 7.67–7.44 (m, 6H), 1.90 (d, J = 22.8 Hz, 3H).[1]
-
¹³C NMR (101 MHz, CDCl₃, δ): 170.48, 132.00, 129.05, 128.10, 128.07, 88.64, 23.97.[1]
-
¹⁹F NMR (376 MHz, CDCl₃, δ): -170.93 (q, J = 22.7 Hz).[1]
-
HRMS m/z calcd for C₁₆H₁₄FN₂ [M + H]⁺: 253.11410; found, 253.12166.[1]
Protocol 2: General Procedure for Cycloaddition of MFP with a Strained Alkyne
This protocol outlines a general method for the [4+2] cycloaddition reaction between MFP and a dienophile, exemplified by endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN).
Reaction Scheme:
Caption: General Diels-Alder cycloaddition scheme.
Materials:
-
4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)
-
endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) or other suitable dienophile
-
Methanol
-
Water
Procedure:
-
Prepare a stock solution of MFP in methanol.
-
Prepare a stock solution of the dienophile (e.g., BCN) in methanol.
-
In a suitable reaction vessel, combine the MFP and dienophile solutions in a 9:1 methanol/water solvent system. The concentrations should be chosen based on the desired scale and kinetics of the reaction. For kinetic studies, pseudo-first-order conditions with an excess of the dienophile are recommended.[2]
-
Stir the reaction mixture at room temperature (~20 °C).[2]
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., UV-vis spectroscopy, LC-MS, or NMR). For UV-vis monitoring of the reaction with BCN, the disappearance of the MFP absorbance at 335 nm can be tracked.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting cycloadduct using standard chromatographic techniques (e.g., silica gel column chromatography).
Protocol 3: Kinetic Analysis of the Cycloaddition Reaction
This protocol details the procedure for determining the second-order rate constant of the cycloaddition reaction using UV-vis spectroscopy.
Experimental Workflow:
Caption: Workflow for kinetic analysis.
Procedure:
-
Prepare stock solutions of MFP (e.g., 200 µM) and the dienophile (e.g., BCN at 20 mM, 10 mM, and 2 mM) in a 9:1 methanol/water mixture.[2]
-
For each kinetic run, mix equal volumes (e.g., 0.5 mL) of the MFP stock solution and one of the dienophile stock solutions in a cuvette.[2]
-
Immediately place the cuvette in a UV-vis spectrophotometer and monitor the decrease in absorbance at 335 nm until the reaction is complete.[2]
-
Determine the observed pseudo-first-order rate constant (k_obs) for each dienophile concentration by fitting the absorbance versus time data to a single exponential decay function.
-
Plot the values of k_obs against the corresponding concentrations of the dienophile.
-
The second-order rate constant (k) is the slope of the resulting linear fit of the data.[4]
-
Perform each kinetic run in triplicate to ensure reproducibility.[1][4]
References
Application Notes and Protocols: Incorporating 4-Fluoro-4H-pyrazole into Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. The 4-fluoro-4H-pyrazole moiety, in particular, has emerged as a valuable scaffold in the design of targeted therapeutics, notably in the development of kinase inhibitors. Its unique electronic properties and conformational effects can lead to improved potency and selectivity.
These application notes provide a comprehensive overview of the synthesis of this compound building blocks and their subsequent incorporation into complex molecular architectures via modern cross-coupling methodologies. Detailed protocols for key synthetic transformations and application examples in drug discovery are presented to guide researchers in this field.
Synthesis of this compound Building Blocks
The primary method for introducing a fluorine atom at the C4 position of a pyrazole ring is through late-stage electrophilic fluorination. The most commonly employed reagent for this transformation is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The starting materials are typically N-protected or N-substituted 1H-pyrazoles. For subsequent incorporation into larger molecules, these fluorinated pyrazoles are often functionalized with a handle for cross-coupling reactions, such as a halogen (Br, I) or a boronic acid/ester group.
Table 1: Synthesis and Functionalization of this compound Derivatives
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 4-Methyl-3,5-diphenyl-1H-pyrazole | Selectfluor®, Acetonitrile, Reflux, 1 h | 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | 77 | [1] |
| 2 | 1H-Pyrazole | Selectfluor® (2 equiv), Acetonitrile, 80 °C, 24 h | 4,4-Difluoro-1H-pyrazole | - | [2] |
| 3 | 1-Trityl-1H-pyrazole | I₂, HIO₃, Acetic Acid, 80 °C | 4-Iodo-1-trityl-1H-pyrazole | - | |
| 4 | 4-Iodo-1-trityl-1H-pyrazole | Selectfluor®, Acetonitrile, 90 °C, 1 h | 4-Fluoro-4-iodo-1-trityl-1H-pyrazole | - | |
| 5 | 4-Bromo-1H-pyrazole | (Boc)₂O, TEA, DCM | 1-Boc-4-bromo-1H-pyrazole | >95 | |
| 6 | 1-Boc-4-bromo-1H-pyrazole | n-BuLi, THF, -78 °C; then B(OiPr)₃; then H₂O | 1-Boc-1H-pyrazole-4-boronic acid | 60-70 | |
| 7 | 1-Boc-1H-pyrazole-4-boronic acid | Selectfluor®, Acetonitrile, rt, 12 h | 1-Boc-4-fluoro-1H-pyrazole-4-boronic acid | - |
Experimental Protocols: Synthesis of Key Building Blocks
Protocol 1: Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole
Materials:
-
4-Methyl-3,5-diphenyl-1H-pyrazole
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add 4-methyl-3,5-diphenyl-1H-pyrazole (1.0 eq) and Selectfluor® (1.0 eq).
-
Add anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to reflux and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole.[1]
Protocol 2: Synthesis of a 4-Fluoro-4-halopyrazole for Cross-Coupling
This is a two-step process involving halogenation followed by fluorination.
Step 1: Iodination of 1-Trityl-1H-pyrazole
-
In a round-bottom flask, dissolve 1-trityl-1H-pyrazole in glacial acetic acid.
-
Add iodine (I₂) and iodic acid (HIO₃) to the solution.
-
Heat the mixture at 80 °C with stirring for 4-6 hours.
-
After cooling, pour the reaction mixture into water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-iodo-1-trityl-1H-pyrazole.
Step 2: Fluorination of 4-Iodo-1-trityl-1H-pyrazole
-
Dissolve the 4-iodo-1-trityl-1H-pyrazole in anhydrous acetonitrile.
-
Add Selectfluor® (1.1 eq) to the solution.
-
Heat the reaction mixture at 90 °C for 1 hour.
-
Cool the mixture, dilute with ethyl acetate, and filter.
-
Concentrate the filtrate and purify by column chromatography to yield 4-fluoro-4-iodo-1-trityl-1H-pyrazole.
Incorporation of this compound via Cross-Coupling Reactions
Functionalized 4-fluoro-4H-pyrazoles are versatile building blocks for creating carbon-carbon and carbon-nitrogen bonds, enabling their incorporation into complex molecular frameworks. Palladium-catalyzed cross-coupling reactions are the methods of choice for these transformations.
Experimental Workflow for Cross-Coupling
Caption: General workflow for incorporating this compound via cross-coupling.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Incorporating 4-Fluoro-4H-pyrazoles
| Reaction Type | This compound Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | 4-Fluoro-4-halo-pyrazole | Aryl/Heteroaryl Boronic Acid/Ester | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | 12-24 | 60-95 |
| Buchwald-Hartwig | 4-Fluoro-4-halo-pyrazole | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 | 12-24 | 50-90 |
| Sonogashira | 4-Fluoro-4-halo-pyrazole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | THF, DMF | rt - 80 | 2-12 | 70-95 |
Detailed Protocols for Cross-Coupling Reactions
Protocol 3: Suzuki-Miyaura Coupling
Materials:
-
4-Fluoro-4-bromo-1H-pyrazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk tube or microwave vial
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk tube, add the 4-fluoro-4-bromo-1H-pyrazole derivative, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the tube.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
4-Fluoro-4-iodo-1H-pyrazole derivative (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (2,4,6-triisopropylphenyl)₂-phenylphosphine (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Schlenk tube
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add the 4-fluoro-4-iodo-1H-pyrazole derivative and the amine.
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and heat at 110 °C for 18 hours.
-
Cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
Application Notes: this compound in Drug Discovery
The this compound scaffold is a key component in several clinically relevant small molecule inhibitors, particularly targeting protein kinases involved in cancer and inflammatory diseases.
Application Example 1: Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[6][7] Small molecule inhibitors targeting the ATP-binding site of JAKs have shown significant therapeutic success. The 4-amino-pyrazole core, often with fluorine substitution, can form critical hydrogen bonds with the hinge region of the kinase domain.
Caption: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.
Application Example 2: BRAF Kinase Inhibitors
Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK/ERK signaling pathway, driving cell proliferation in various cancers, including melanoma.[8][9] Pyrazole-based inhibitors have been developed to target the ATP-binding site of mutant BRAF. The fluorine atom on the pyrazole ring can enhance binding affinity through favorable interactions within the active site and improve the overall pharmacokinetic profile of the drug.
Caption: Inhibition of the MAPK/ERK signaling pathway by a this compound-containing BRAF inhibitor.
Conclusion
The this compound moiety is a highly valuable building block for the synthesis of complex molecules with significant potential in drug discovery. The synthetic protocols outlined in this document, particularly those involving late-stage fluorination and palladium-catalyzed cross-coupling reactions, provide a robust toolkit for medicinal chemists. The successful application of this scaffold in the development of potent and selective kinase inhibitors underscores its importance in modern pharmaceutical research. The provided data and methodologies are intended to facilitate the exploration of novel chemical space and the development of next-generation therapeutics.
References
- 1. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Digital Commons @ Winthrop University - Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Synthesis of 4,5-dihydro-1H-pyrazole derivatives as BRAF inhibitors [digitalcommons.winthrop.edu]
- 9. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4-Fluoro-4H-pyrazoles with Strained Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reaction of 4-fluoro-4H-pyrazoles with strained alkynes. This class of reactions, operating via a [4+2] Diels-Alder cycloaddition, is a cornerstone of "click" chemistry and bioorthogonal labeling due to its high efficiency, selectivity, and biocompatibility. The introduction of fluorine atoms to the 4H-pyrazole scaffold significantly enhances its reactivity, enabling rapid cycloadditions without the need for toxic catalysts.
Introduction
4-Fluoro-4H-pyrazoles are electron-deficient dienes that exhibit enhanced reactivity in Diels-Alder reactions, particularly with strained alkynes like bicyclo[6.1.0]non-4-yne (BCN). The fluorine substituents induce hyperconjugative antiaromaticity in the pyrazole ring, destabilizing the ground state and lowering the activation energy of the cycloaddition.[1][2] This increased reactivity makes them ideal reagents for applications requiring rapid and specific molecular labeling, such as in chemical biology and drug development.[3] However, a trade-off exists between reactivity and physiological stability, as highly fluorinated pyrazoles can be more susceptible to degradation by biological nucleophiles.[2]
This document provides detailed protocols for the synthesis of a key 4-fluoro-4H-pyrazole derivative and its reaction with a strained alkyne, along with quantitative data to guide experimental design.
Key Applications
The reaction between 4-fluoro-4H-pyrazoles and strained alkynes has several important applications:
-
Bioorthogonal Chemistry: These reactions can proceed efficiently in complex biological media without interfering with native biochemical processes, making them ideal for labeling proteins, nucleic acids, and other biomolecules in living systems.[4]
-
Drug Discovery and Development: The resulting cycloadducts can be used to synthesize novel heterocyclic compounds with potential therapeutic applications. Fluorinated pyrazoles are known pharmacophores in various drug candidates.[5][3][6]
-
Materials Science: This cycloaddition can be employed for the surface functionalization of materials and the synthesis of novel polymers.
Quantitative Data Summary
The following tables summarize the kinetic and stability data for the reaction of 4-fluoro-4H-pyrazoles with the strained alkyne endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN).
Table 1: Second-Order Rate Constants for the Diels-Alder Reaction with BCN
| 4H-Pyrazole Derivative | Abbreviation | Second-Order Rate Constant (k) [M⁻¹s⁻¹] in 9:1 Methanol/Water |
| 4,4-difluoro-3,5-diphenyl-4H-pyrazole | DFP | 5.2 |
| 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | MFP | 0.76 |
| 4-oxo-3,5-diphenyl-4H-pyrazole derivative (OSP) | OSP | 0.17 |
| 4-oxo-4H-pyrazole derivative (MHP) | MHP | 0.030 |
| 4-oxo-4H-pyrazole derivative (EKP) | EKP | 0.030 |
Data sourced from references[1][7].
Table 2: Stability of Fluorinated 4H-Pyrazoles in Physiological Conditions
| 4H-Pyrazole Derivative | Abbreviation | % Remaining after 8h at 37°C in FBS | % Remaining after 8h at 37°C in GSH |
| DFP | DFP | 42 ± 5 | Not Detectable |
| MFP | MFP | 64 ± 3 | Not Detectable |
Data sourced from reference[8]. FBS: Fetal Bovine Serum; GSH: Glutathione.
Experimental Protocols
Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)
This protocol describes two methods for the synthesis of MFP. Method B, a late-stage fluorination, is generally higher yielding and more reliable.[1]
Method A: Condensation of 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione with Hydrazine
-
Add 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione (50 mg, 0.206 mmol) to an oven-dried flask equipped with a reflux condenser.
-
Purge the flask with nitrogen gas.
-
Add hydrazine (6.43 µL, 0.206 mmol) dissolved in 1 mL of dry dichloromethane (DCM).
-
Heat the reaction mixture at reflux with stirring for 18 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the product by chromatography on silica gel, eluting with 0–20% v/v ethyl acetate in hexanes to yield MFP as a yellow solid (yield: 34%).[8]
Method B: Late-Stage Fluorination of 4-Methyl-3,5-diphenyl-1H-pyrazole
-
Step 1: Synthesis of 4-Methyl-3,5-diphenyl-1H-pyrazole
-
Dissolve 2-methyl-1,3-diphenylpropane-1,3-dione (200 mg, 0.84 mmol) in 5 mL of DCM.
-
Add hydrazine hydrate (40 µL, 0.84 mmol) to the solution.
-
Stir the reaction mixture for 18 hours at room temperature, during which the solution will become cloudy.
-
Concentrate the mixture under reduced pressure.
-
Purify the product by chromatography on silica gel, eluting with 20–50% v/v ethyl acetate in hexanes to give 4-methyl-3,5-diphenyl-1H-pyrazole as a white solid (yield: 88%).[1]
-
-
Step 2: Fluorination
-
Add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (151 mg, 0.43 mmol) to an oven-dried flask containing activated 3-Å molecular sieves.
-
Purge the flask with nitrogen gas and add 3 mL of dry acetonitrile.
-
Heat the reaction mixture at 90 °C for 1 hour.
-
Dilute the mixture with 5 mL of ethyl acetate, filter, and concentrate under reduced pressure to yield MFP (yield: 77%).[1]
-
Diels-Alder Reaction of MFP with endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN)
-
Prepare a stock solution of MFP (0.1 mM) in 9:1 methanol/water.
-
Prepare stock solutions of BCN (1, 5, and 10 mM) in the same solvent system.
-
Initiate the reaction by mixing the MFP and BCN solutions at the desired concentrations at room temperature (~20 °C).
-
Monitor the progress of the reaction under pseudo-first-order conditions (with BCN in excess) by a suitable analytical method such as HPLC or NMR spectroscopy.
-
The second-order rate constant can be determined from a plot of the observed rate constants versus the BCN concentration.[1]
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Diels-Alder cycloaddition of a this compound with a strained alkyne.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bcn-OH | 1263166-90-0 | Benchchem [benchchem.com]
- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring the Progress of 4-Fluoro-4H-pyrazole Reactions by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 4-fluoro-4H-pyrazoles is a critical step in the development of novel pharmaceuticals and agrochemicals, owing to the unique properties conferred by the fluorine atom. Efficiently monitoring the progress of these reactions is essential for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with high purity. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose.[1][2] This application note provides a detailed protocol for monitoring the progress of a typical 4-fluoro-4H-pyrazole synthesis using TLC.
A common synthetic route to 4-fluoro-4H-pyrazoles involves the electrophilic fluorination of a corresponding 1H-pyrazole precursor using an electrophilic fluorinating agent such as Selectfluor®.[3][4] The progress of this reaction can be effectively monitored by observing the consumption of the more polar 1H-pyrazole starting material and the appearance of the less polar this compound product on a TLC plate.
Experimental Protocols
This section details the methodology for preparing the TLC system, running the analysis, and visualizing the results.
Materials and Equipment
-
TLC plates: Silica gel 60 F254 pre-coated plates
-
TLC developing chamber
-
Capillary tubes or micropipettes for spotting
-
Mobile Phase: Ethyl acetate/Hexanes mixture
-
Visualization reagents:
-
UV lamp (254 nm)
-
Iodine chamber
-
Potassium permanganate (KMnO₄) stain
-
p-Anisaldehyde stain
-
-
Reaction mixture aliquots
-
Reference standards (starting material and product, if available)
Protocol for TLC Monitoring
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[5]
-
Mark the positions for spotting the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
-
Spotting the TLC Plate:
-
Dissolve a small amount of the starting material in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot a small amount of the starting material solution onto the "SM" mark on the origin line.
-
Withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent.
-
Spot the diluted reaction mixture onto the "RM" mark.
-
For the co-spot, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.
-
-
Developing the TLC Plate:
-
Prepare the mobile phase. A common starting mobile phase is a mixture of ethyl acetate and hexanes. A ratio of 1:9 to 3:7 (v/v) ethyl acetate:hexanes is a good starting point.[6] The optimal ratio may require some experimentation to achieve good separation.
-
Pour a small amount of the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[7] Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
-
Visualization:
-
UV Light: View the dried TLC plate under a UV lamp at 254 nm.[8] Many pyrazole derivatives are UV active and will appear as dark spots against a fluorescent background. Circle the observed spots with a pencil.
-
Iodine: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[8][9] This method is generally non-destructive.
-
Potassium Permanganate Stain: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate into the stain and gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[10]
-
p-Anisaldehyde Stain: Prepare the stain by carefully adding 15 mL of p-anisaldehyde and 10 mL of concentrated sulfuric acid to 250 mL of ethanol. Dip the plate in the stain and heat gently. Different compounds may produce spots of various colors.
-
Data Presentation
The progress of the reaction is determined by the relative intensities of the spots corresponding to the starting material and the product. As the reaction proceeds, the starting material spot will diminish in intensity while the product spot will become more intense. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
| Compound Type | Expected Relative Rf Value | Visualization under UV (254 nm) | Visualization with Stains (KMnO₄, p-Anisaldehyde) |
| 1H-Pyrazole (Starting Material) | Lower | Typically visible | Expected to produce a colored spot |
| This compound (Product) | Higher | Typically visible | Expected to produce a colored spot |
Note: Rf (Retardation factor) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The expected relative Rf values are based on the general principle that fluorination can decrease the polarity of the molecule, leading to a higher Rf value on a silica gel plate.
Visualizations
Figure 1. Experimental workflow for monitoring reaction progress by TLC.
Figure 2. Logical relationship for determining reaction completion using TLC.
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of this compound synthesis. The protocol described in this application note provides a reliable and efficient method for researchers to track the consumption of starting materials and the formation of products, thereby enabling precise control over the reaction process. The use of appropriate mobile phases and visualization techniques is key to obtaining clear and interpretable results, facilitating the successful synthesis of these important fluorinated heterocyclic compounds.
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
Application Notes and Protocols for the Purification of 4-Fluoro-4H-pyrazole Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Fluoro-4H-pyrazole products, a class of compounds with growing importance in medicinal chemistry and drug development. The following sections outline common purification techniques, including silica gel chromatography, extraction, and crystallization, with specific examples and quantitative data derived from synthetic procedures.
Silica Gel Chromatography
Silica gel chromatography is a primary technique for the purification of this compound derivatives, effectively separating the desired product from starting materials, reagents, and byproducts. The choice of eluent system is critical for achieving optimal separation.
Application Note:
Silica gel chromatography is highly effective for the purification of various substituted 4-Fluoro-4H-pyrazoles. The polarity of the eluent system, typically a mixture of a non-polar solvent (e.g., hexanes, n-pentane) and a more polar solvent (e.g., ethyl acetate, diethyl ether), is adjusted to achieve the desired separation. Gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to enhance resolution. Monitoring the separation is typically performed by thin-layer chromatography (TLC).
Quantitative Data Summary:
| Compound | Eluent System | Eluent Ratio (v/v) | Yield (%) | Reference |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | Ethyl acetate in Hexanes | 0-20% | 34% | [1] |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | Ethyl acetate in Hexanes | 0-10% | 77% | [2] |
| 2-Fluoro-1,3-diphenylpropane-1,3-dione | Ethyl acetate in Hexanes | 0-10% | 72-96% | [1][2] |
| 4-hexyl-3-(trifluoromethyl)-1H-pyrazole | n-Pentane/Diethyl ether | 8:2 | 83% | [3] |
| 4-(1-phenylethyl)-3-(perfluoropropyl)-1H-pyrazole | n-Pentane/Diethyl ether | 7:3 | 70% | [3] |
| 4-(8-hydroxyoctyl)-3-(perfluoropropyl)-1H-pyrazole | n-Pentane/Diethyl ether | 3:7 | 71% | [3] |
| 4-octyl-3-(perfluorononyl)-1H-pyrazole | n-Pentane/Diethyl ether | 7:3 | 64% | [3] |
| 4-benzyl-3-(perfluoropropyl)-1H-pyrazole | n-Pentane/Diethyl ether | 8:2 | 84% | [3] |
| 4-hexyl-3-(perfluoropropyl)-1H-pyrazole | n-Pentane/Diethyl ether | 7:3 | 72% | [3] |
| (E/Z)-2-(perfluoroethylidene)-octanal | n-Pentane/Diethyl ether | 95:5 | 63% | [3] |
| (E/Z)-2-(perfluorobutylidene)-3-methyl-3-phenylpropanal | n-Pentane/Diethyl ether | 99.4:0.6 | 17% | [3] |
| tert-butyl (4-(3-(perfluorpropyl)-1H-pyrazol-4-yl)butyl)carbamate | n-Pentane/Diethyl ether | 1:1 | - | [3] |
Experimental Protocol: Purification of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) by Silica Gel Chromatography
This protocol describes the purification of MFP from a reaction mixture.[1][2]
Materials:
-
Crude reaction mixture containing MFP
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Sample Preparation:
-
Column Packing:
-
Prepare a slurry of silica gel in hexanes.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Carefully load the dissolved crude product onto the top of the silica gel column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Concentrate the combined pure fractions under reduced pressure to yield the purified MFP as a yellow solid.[1]
-
Extraction and Liquid-Liquid Separation
Extraction is a fundamental technique used to isolate the desired product from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.
Application Note:
For 4-Fluoro-1H-pyrazole and its derivatives, extraction is often employed after the reaction work-up. The reaction mixture is typically diluted with water and extracted with an organic solvent like dichloromethane (DCM) or ether. The organic layer containing the product is then washed, dried, and concentrated. Adjusting the pH of the aqueous layer can be crucial for efficient extraction, especially for compounds with acidic or basic functionalities.
Experimental Protocol: Purification of 4-Fluoro-1H-pyrazole by Extraction
This protocol describes a general procedure for the purification of 4-Fluoro-1H-pyrazole following its synthesis.[4]
Materials:
-
Aqueous reaction mixture containing 4-Fluoro-1H-pyrazole
-
Ether (or another suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers, flasks, and other standard laboratory glassware
-
pH paper or a pH meter
-
Rotary evaporator
Procedure:
-
pH Adjustment:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the aqueous solution to 9 using a saturated aqueous sodium bicarbonate solution.[4]
-
-
Extraction:
-
Transfer the pH-adjusted aqueous mixture to a separatory funnel.
-
Add a portion of ether to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Collect the upper organic (ether) layer.
-
Repeat the extraction of the aqueous layer with fresh portions of ether two more times to ensure complete recovery of the product.
-
-
Washing and Drying:
-
Combine all the organic extracts.
-
Dry the combined organic layer over anhydrous sodium sulfate to remove any residual water.
-
-
Product Isolation:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Remove the solvent by distillation under reduced pressure using a rotary evaporator to obtain the purified 4-Fluoro-1H-pyrazole as a yellow oil.[4]
-
Crystallization
Crystallization is a powerful purification technique for solid compounds, relying on the principle that the desired compound will preferentially form a crystalline solid from a solution, leaving impurities behind in the mother liquor.
Application Note:
For certain this compound derivatives, crystallization can be an effective final purification step. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. The formation of acid addition salts can also facilitate crystallization and purification.[5] For instance, reacting the pyrazole with an inorganic or organic acid can yield a salt that may have better crystallization properties than the free base.[5] The structure of 4-fluoro-1H-pyrazole has been shown to form one-dimensional chains via intermolecular hydrogen bonding in the crystal.[6][7]
Experimental Protocol: Purification by Crystallization of an Acid Addition Salt
This protocol provides a general method for purifying pyrazole compounds by forming and crystallizing their acid addition salts.[5]
Materials:
-
Crude pyrazole product
-
Suitable organic solvent (e.g., ethanol, isopropanol) or water
-
Inorganic mineral acid (e.g., HCl, H₂SO₄) or an organic acid (e.g., oxalic acid, p-toluenesulfonic acid)
-
Beakers, flasks, and other standard laboratory glassware
-
Heating plate with magnetic stirring
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolution:
-
Dissolve the crude pyrazole product in a suitable organic solvent or water. Heating may be necessary to achieve complete dissolution.
-
-
Salt Formation:
-
Add at least an equimolar amount of the chosen inorganic or organic acid to the pyrazole solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For further crystallization, the solution can be cooled in an ice bath.
-
-
Isolation of Crystals:
-
Collect the precipitated acid addition salt crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
-
(Optional) Liberation of the Free Base:
-
If the free pyrazole is desired, the purified acid addition salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃, NaOH) to precipitate the pure pyrazole, which can then be extracted with an organic solvent.
-
References
- 1. mdpi.com [mdpi.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-4H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-4H-pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 4-Fluoro-4H-pyrazoles?
There are two main synthetic routes for obtaining 4-Fluoro-4H-pyrazoles:
-
Late-Stage Electrophilic Fluorination: This is a reliable and often high-yielding method that involves the direct fluorination of a pre-formed 1H-pyrazole ring system at the C4 position using an electrophilic fluorinating agent, most commonly Selectfluor®.[1][2][3]
-
Condensation of a Fluorinated Precursor: This method involves the cyclization of a fluorinated 1,3-dicarbonyl compound with hydrazine or its derivatives.[2][4]
Q2: Which synthetic method generally provides higher yields?
Late-stage fluorination using Selectfluor® on a suitable 1H-pyrazole substrate tends to be more reliable and provide higher yields compared to the condensation of fluorinated 1,3-diketones.[2] For instance, the fluorination of 4-methyl-3,5-diphenyl-1H-pyrazole with Selectfluor® has been reported to yield 77% of the desired product, with an overall process yield of 49% for a multi-step synthesis.[1][2] In contrast, the synthesis via condensation of a corresponding 2-fluoro-1,3-dione with hydrazine resulted in a lower yield of 34% for the final step.[2]
Q3: What is Selectfluor® and why is it commonly used?
Selectfluor®, with the chemical name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a stable, commercially available, and easy-to-handle electrophilic fluorinating agent.[5][6] It is widely used for the "late-stage" fluorination of various organic molecules, including pyrazoles, due to its efficiency and selectivity for the C-H bond at the 4-position of the pyrazole ring.[1][7]
Q4: Can microwave irradiation be used to improve the reaction?
Yes, microwave radiation can significantly accelerate the fluorination reaction, reducing reaction times from hours to minutes. This can also lead to the formation of fewer byproducts and, in some cases, improved yields.[1]
Troubleshooting Guide
Issue 1: Low Yield in Late-Stage Fluorination with Selectfluor®
Possible Cause 1: Inappropriate Solvent
The choice of solvent is critical for the success of the fluorination reaction. Acetonitrile (MeCN) is the most commonly reported and effective solvent for this transformation.[1][8] Solvents such as DMF, pyridine, and DMSO can react exothermically with Selectfluor® and should be avoided.[9]
Solution:
-
Ensure you are using dry acetonitrile as the reaction solvent.
Possible Cause 2: Suboptimal Reaction Temperature and Time
Low temperatures may lead to incomplete conversion of the starting material.
Solution:
-
Increase the reaction temperature. Heating the reaction mixture, for example at 90°C for 1 hour, has been shown to be effective.[2] In some cases, temperatures up to 120°C have been used to drive the reaction to completion.[10]
-
Consider using microwave irradiation to accelerate the reaction and potentially improve the yield. A maximum yield of 60% was obtained for a 4-fluorinated pyrazole using microwave irradiation for 30 minutes.[1]
Possible Cause 3: Incomplete Conversion of Starting Material
Even under optimized conditions, some starting material may remain.
Solution:
-
The unreacted starting pyrazole can often be recovered through chromatographic purification and recycled in a subsequent reaction.[8]
Issue 2: Formation of Byproducts in Late-Stage Fluorination
Possible Cause 1: Formation of 4,4-Difluoro-1H-pyrazole
The use of excess Selectfluor® can lead to the formation of the di-fluorinated byproduct.[1][7][11]
Solution:
-
Carefully control the stoichiometry of the reaction. Use one equivalent of Selectfluor® for the mono-fluorination.
Possible Cause 2: Formation of Hydroxypyrazoline Derivatives
The presence of water during the reaction or workup can lead to the formation of a hydroxypyrazoline byproduct.[7]
Solution:
-
Use an oven-dried flask and dry acetonitrile to minimize the presence of water.
-
Consider adding activated molecular sieves (e.g., 3Å) to the reaction mixture to scavenge any residual moisture.[2]
Issue 3: Low Yield in 1,3-Diketone Condensation Method
Possible Cause 1: Incomplete Dehydration
The final dehydration step to form the aromatic 4H-pyrazole ring can be difficult, especially when electron-withdrawing groups like fluorine are present on the diketone precursor. This often leads to the formation of a stable 5-hydroxy-2-pyrazoline intermediate as the major product.[2]
Solution:
-
This is an inherent challenge of this synthetic route. While optimization of dehydration conditions (e.g., stronger acid catalyst, higher temperature) may offer marginal improvement, switching to the late-stage fluorination method is often a more effective solution for achieving higher yields.[2]
Possible Cause 2: Suboptimal Reagent Stoichiometry
An insufficient amount of hydrazine can lead to incomplete reaction.
Solution:
-
Using a superstoichiometric amount of hydrazine monohydrate has been shown to significantly increase the yield.[1]
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Methods
| Synthetic Method | Substrate | Key Reagents/Conditions | Yield | Reference(s) |
| Late-Stage Fluorination | 4-methyl-3,5-diphenyl-1H-pyrazole | Selectfluor®, Acetonitrile, 90°C, 1 h | 77% | [1][2] |
| 1,3-Diketone Condensation | 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione | Hydrazine, DCM, Reflux, 18 h | 34% | [2] |
| One-Pot Fluorination-Cyclocondensation | Various 1,3-diketones | Selectfluor®, Hydrazine | 13-75% | [1] |
| Two-Step Synthesis of Perfluoroalkylated Pyrazoles | Aliphatic Aldehydes | Photocatalysis then Hydrazine, Ethanol, 100°C | 64-84% | [12] |
Table 2: Effect of Reaction Conditions on Yield (Late-Stage Fluorination)
| Parameter | Condition A | Condition B | Impact on Yield |
| Solvent | Acetonitrile | DMF, Pyridine, DMSO | Acetonitrile is optimal. Other listed solvents react with Selectfluor®.[9] |
| Temperature | Room Temperature | 90°C - 120°C or Microwave Irradiation | Higher temperatures and microwave heating generally increase reaction rate and yield.[1][2][10] |
| Selectfluor® Stoichiometry | 1 equivalent | > 1 equivalent | Using more than one equivalent can lead to the formation of 4,4-difluoro byproducts.[1][7][11] |
| Presence of Water | Anhydrous conditions (dry solvent, molecular sieves) | Presence of water | Water can lead to the formation of hydroxypyrazoline byproducts.[2][7] |
Experimental Protocols
Protocol 1: Late-Stage Fluorination using Selectfluor® (Method B)
This protocol is adapted from the synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole.[2]
-
To an oven-dried flask, add the 1H-pyrazole starting material (1 equivalent), Selectfluor® (1 equivalent), and activated 3Å molecular sieves.
-
Purge the flask with an inert gas (e.g., Nitrogen).
-
Add dry acetonitrile via syringe.
-
Heat the reaction mixture to 90°C with stirring for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Filter the mixture to remove solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: 1,3-Diketone Condensation (Method A)
This protocol is adapted from a reported synthesis of a this compound derivative.[2]
-
Add the 2-fluoro-1,3-dione precursor to an oven-dried flask equipped with a reflux condenser.
-
Purge the flask with an inert gas (e.g., Nitrogen).
-
Dissolve hydrazine (1 equivalent) in dry dichloromethane (DCM) and add it to the flask.
-
Heat the reaction mixture to reflux with stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Late-Stage Fluorination using Selectfluor®.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low yield in the nucleophilic addition step for fluorinated pyrazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of fluorinated pyrazoles, with a specific focus on overcoming low yields in the nucleophilic addition step.
Troubleshooting Guide
This guide is designed to help researchers identify and solve common problems encountered during the synthesis of fluorinated pyrazoles.
Question 1: My overall reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors. Systematically investigating the following aspects can help pinpoint the problem.
-
Suboptimal Reaction Temperature: Temperature plays a critical role. For some reactions, such as the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60°C has been shown to improve yields. However, exceeding the optimal temperature can lead to lower yields.[1] For sterically hindered substrates, a higher temperature (e.g., 60°C) may be necessary to drive the reaction forward.[2]
-
Incorrect Solvent Choice: The polarity of the solvent can dramatically influence the reaction pathway and final yield. For instance, in the oxidation of 3-trifluoromethylpyrazoline, nonpolar solvents like hexane favor deacylative oxidation, leading to 1,3,4-trisubstituted pyrazoles in high yield (up to 96%).[3][4] Conversely, polar solvents like DMSO can lead to the formation of fully substituted pyrazoles.[3][4] In other systems, acetonitrile (CH3CN) has been found to provide the best yields, while solvents like DMSO, THF, toluene, and DMF can retard the reaction.[5]
-
Catalyst Inefficiency or Absence: Many synthetic routes require a catalyst to proceed efficiently. Reactions attempted without a catalyst may not proceed at all.[6] The choice of catalyst is also crucial. For example, in copper-catalyzed reactions, replacing CuI with other copper salts like CuCl, CuCl2, Cu(OTf)2, or Cu(OAc)2 did not improve the product yield.[1]
-
Substrate Reactivity: The electronic properties of your starting materials can significantly impact yield. Substrates with electron-donating groups often result in good to excellent yields, whereas those with electron-withdrawing groups may lead to lower yields.[7]
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Poor regioselectivity is a known challenge, particularly in reactions like the (3+2) cycloaddition of nitrile imines with nonactivated alkenes.[3][4] Here are some strategies to enhance regioselectivity:
-
Use Electron-Rich Dipolarophiles: Employing electron-rich C=C dipolarophiles, such as enamines or vinyl ethers, can effectively overcome problems of low regioselectivity in 1,3-dipolar cycloadditions.[3][4]
-
Choice of Hydrazine: When using substituted hydrazines (e.g., methylhydrazine), the formation of regioisomers is possible.[8] If a single isomer is required, separation by column chromatography may be necessary.[6] Alternatively, consider a synthetic route that favors the desired isomer or allows for derivatization at a later stage.
-
Precursor Selection: The choice of starting materials can dictate the regiochemical outcome. For instance, the cyclocondensation of hydrazine derivatives with unsymmetrical 1,3-dicarbonyl compounds can produce a mixture of two regioisomers.[6] Using a symmetrical dicarbonyl or a different synthetic approach, like the reaction of trifluoromethylated ynones with hydrazines, can lead to highly regioselective formation of the desired pyrazole.[6]
Question 3: The reaction is not proceeding, or it stalls after some time. What should I check?
Answer: A stalled reaction can be frustrating. Consider these points:
-
Catalyst Presence and Loading: As mentioned, some reactions are entirely dependent on a catalyst.[6] Ensure you have added the correct catalyst at the appropriate loading. For example, silver-catalyzed reactions for 3-CF3-pyrazoles can be rapid even with a catalyst loading of just 1 mol%.[6]
-
Reagent Stability and Purity: Ensure the stability and purity of your reagents. For example, some fluorinating agents are moisture-sensitive and can decompose, releasing hydrofluoric acid (HF).[9] Similarly, in situ generated intermediates, like trifluoroacetonitrile imines, must be formed under appropriate conditions to react effectively.[3][4]
-
Reaction Conditions: Double-check all reaction parameters. This includes not just temperature and solvent, but also atmospheric conditions (e.g., inert atmosphere if required) and reaction time. Some reactions may require extended periods (e.g., 2 days) to reach completion.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining fluorinated pyrazoles?
A1: Several robust methods are commonly employed:
-
Cyclocondensation of 1,3-Dicarbonyls: This is a classic and straightforward method involving the reaction of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]
-
[3+2] Cycloaddition: This approach uses 1,3-dipolar cycloadditions, for example, between in situ generated trifluoroacetonitrile imines and enones, to form a pyrazoline intermediate which is then aromatized.[3][4]
-
Silver-Catalyzed Reactions: Silver catalysts (e.g., AgOTf) can efficiently promote the reaction between precursors like trifluoromethylated ynones and hydrazines to give high yields of 3-CF3-pyrazoles.[6]
-
Skeletal Remodeling: An advanced method involves the conversion of other heterocyclic rings, such as pyrimidines, into pyrazoles through a formal carbon deletion process mediated by triflylation and hydrazine.[2]
Caption: Common synthetic pathways to fluorinated pyrazoles.
Q2: How does solvent choice impact both yield and the final product structure?
A2: The choice of solvent is a critical parameter that can determine the success and outcome of the reaction. As detailed in the table below, solvent polarity can dictate the reaction pathway. In the oxidation of 5-acyl-pyrazolines with MnO2, switching from a nonpolar solvent (hexane) to a polar aprotic solvent (DMSO) changes the product from a deacylated pyrazole to a fully substituted one, along with a significant change in yield.[3][4]
| Solvent | Polarity | Yield of Deacylated Product (5a) | Yield of Substituted Product (6a) | Reference |
| Hexane | Nonpolar | 96% | Trace | [3][4] |
| THF | Polar Aprotic | Trace | - | [3][4] |
| MeCN | Polar Aprotic | Trace | Mixture with 5a | [3][4] |
| DMSO | Polar Aprotic | - | Preferential formation | [3][4] |
Q3: Can you provide a general protocol for a common synthesis method?
A3: Certainly. Below are two representative protocols based on published methods.
Experimental Protocols
Protocol 1: Synthesis of 3-Trifluoromethylpyrazoles via (3+2) Cycloaddition and Oxidation
This two-step protocol is adapted from a method for preparing polyfunctionalized 3-trifluoromethylpyrazoles.[3][4]
Step 1: Synthesis of trans-5-Acyl-pyrazoline (Cycloaddition)
-
To a solution of chalcone (1.0 mmol) in an appropriate solvent (e.g., toluene, 5 mL), add hydrazonoyl bromide (1.2 mmol) as a precursor for the nitrile imine.
-
Add triethylamine (Et3N, 1.5 mmol) as a base to facilitate the in situ generation of the trifluoroacetonitrile imine.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the mixture to remove triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure. The crude product, a trans-configured 5-acyl-pyrazoline, is often formed with high diastereoselectivity and can be purified by column chromatography or used directly in the next step.
Step 2: Oxidative Aromatization of Pyrazoline
-
Dissolve the crude pyrazoline (0.20 mmol) in the chosen solvent (3 mL). Note: Use hexane for deacylative aromatization or DMSO for preservation of the acyl group.[3][4]
-
Add manganese dioxide (MnO2, 20 equivalents) to the solution.
-
Stir the suspension magnetically in a flask at the desired temperature (e.g., elevated temperature for higher conversion) for 48 hours.[3][4]
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the MnO2.
-
Wash the Celite pad with the reaction solvent.
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the resulting pyrazole product by column chromatography on silica gel.
Protocol 2: Silver-Catalyzed Synthesis of 5-Aryl-3-Trifluoromethyl Pyrazoles
This protocol is based on a silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate.[1][6]
-
In a reaction vial, combine N'-benzylidene tolylsulfonohydrazide (0.2 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (0.3 mmol), and a silver catalyst such as AgOTf (1-5 mol%).
-
Add a suitable solvent (e.g., DCE, 2 mL).
-
Seal the vial and heat the reaction mixture to 60°C.[1][6] Note: This temperature was found to be optimal for improving yield.
-
Stir the reaction for 1-12 hours, monitoring by TLC. The reaction involves sequential nucleophilic addition, intramolecular cyclization, elimination, and a[3][10]-H shift.[1][6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 5-aryl-3-trifluoromethyl pyrazole.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
managing the stability of 4-Fluoro-4H-pyrazoles in the presence of biological nucleophiles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoro-4H-pyrazoles. The information provided addresses common stability issues encountered when these compounds are exposed to biological nucleophiles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 4-fluoro-4H-pyrazole compound is showing rapid degradation in my cell-based assay. What could be the cause?
A1: Rapid degradation of 4-fluoro-4H-pyrazoles in cellular environments is often due to the presence of endogenous biological nucleophiles. Thiols, such as the cysteine residues in proteins and the abundant intracellular antioxidant glutathione (GSH), are common culprits. These nucleophiles can react with the electrophilic 4-position of the pyrazole ring, leading to decomposition of the parent compound. Studies have shown that while some derivatives like 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) exhibit higher stability than their 4,4-difluoro counterparts (DFP), both are susceptible to degradation in the presence of biological nucleophiles.[1][2][3] In fact, in the presence of glutathione, complete degradation of both MFP and DFP has been observed.[3][4]
Q2: I am observing unexpected side reactions in my experiments. Could this be related to the instability of my this compound?
A2: Yes, unexpected side reactions can be a direct consequence of the instability of 4-fluoro-4H-pyrazoles. The degradation products of these compounds can be reactive themselves and may engage with other molecules in your experimental system, leading to off-target effects or the formation of unforeseen adducts. It is crucial to characterize the stability of your specific this compound under your experimental conditions to understand its potential for generating reactive intermediates.
Q3: How can I assess the stability of my specific this compound derivative in the presence of biological nucleophiles?
A3: You can assess the stability of your compound by incubating it in a biomimetic solution and monitoring its concentration over time. A common approach is to use a solution containing a physiologically relevant concentration of a model biological nucleophile, such as glutathione (GSH), in a buffered solution (e.g., PBS) at 37°C. The concentration of the this compound can then be measured at different time points using analytical techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[3][4] A detailed experimental protocol is provided below.
Q4: Are there more stable alternatives to 4-fluoro-4H-pyrazoles for applications in biological systems?
A4: Yes, research has shown that modifying the substituents on the 4-position of the 4H-pyrazole ring can significantly impact stability. For instance, 4-oxo-substituted 4H-pyrazoles have been demonstrated to be much more stable in the presence of biological nucleophiles compared to their fluorinated analogs.[4][5] If the inherent reactivity of the 4-fluoro group is not essential for your application, exploring such alternatives could be a viable strategy to enhance compound stability.
Q5: My this compound appears to be less reactive in "click" chemistry applications than expected. Could stability issues be the cause?
A5: While counterintuitive, excessive instability can lead to lower than expected reactivity in your desired reaction. If the this compound degrades rapidly upon exposure to your reaction conditions, its effective concentration will decrease over time, leading to a lower overall yield of the desired click chemistry product. It is important to find a balance between reactivity and stability for optimal performance in bioorthogonal applications.[3]
Data Presentation: Stability of Fluorinated 4H-Pyrazoles
The following table summarizes the stability of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) and 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) after an 8-hour incubation at 37°C in the presence of different biological environments.
| Compound | Condition | % Remaining | Reference |
| DFP | Fetal Bovine Serum (FBS) | 42 ± 5% | [3] |
| MFP | Fetal Bovine Serum (FBS) | 64 ± 3% | [3] |
| DFP | Glutathione (GSH) | 0% | [3][4] |
| MFP | Glutathione (GSH) | 0% | [3][4] |
Experimental Protocols
Protocol for Assessing the Stability of 4-Fluoro-4H-Pyrazoles in the Presence of Glutathione (GSH)
This protocol outlines a general method to determine the stability of a this compound compound in the presence of the biological nucleophile glutathione.
Materials:
-
This compound compound of interest
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
37°C incubator
-
UV-Vis spectrophotometer or HPLC system
-
Quartz cuvettes or HPLC vials
Procedure:
-
Prepare a stock solution of the this compound: Dissolve the compound in DMSO to a final concentration of 10 mM.
-
Prepare a stock solution of GSH: Dissolve glutathione in PBS to a final concentration of 100 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following:
-
PBS (pH 7.4)
-
GSH stock solution to a final concentration of 1.0 mM.
-
This compound stock solution to a final concentration of 0.1 mM.
-
Ensure the final concentration of DMSO is low (e.g., <1% v/v) to avoid effects on the reaction.
-
-
Prepare a control mixture: In a separate tube, prepare the same mixture as in step 3, but replace the GSH stock solution with an equal volume of PBS.
-
Incubation: Incubate both the reaction and control mixtures at 37°C.
-
Time points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each tube for analysis.
-
Analysis:
-
UV-Vis Spectroscopy: If the this compound has a distinct UV-Vis absorbance peak, measure the absorbance of the aliquots at the λmax. A decrease in absorbance over time in the reaction mixture compared to the control indicates degradation.
-
RP-HPLC: For more precise quantification, analyze the aliquots by reverse-phase HPLC. Develop a method that provides good separation of the parent compound from any potential degradation products. The peak area of the parent compound can be used to calculate the percentage remaining over time.
-
-
Data Analysis: Plot the percentage of the remaining this compound as a function of time for both the reaction and control mixtures. This will provide a quantitative measure of the compound's stability in the presence of glutathione.
Visualizations
Caption: Experimental workflow for assessing the stability of 4-fluoro-4H-pyrazoles.
Caption: Factors influencing the stability of 4-fluoro-4H-pyrazoles in biological media.
References
- 1. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Fluoro-4H-pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-4H-pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-Fluoro-4H-pyrazoles?
A1: The two primary methods for synthesizing 4-Fluoro-4H-pyrazoles, such as the model compound 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), are:
-
Method A: Condensation and Cyclization. This route involves the synthesis of a 2-fluoro-1,3-dicarbonyl precursor followed by condensation with hydrazine. A key challenge in this method is the final dehydration step to form the 4H-pyrazole ring.[1]
-
Method B: Late-Stage Fluorination. This approach involves the direct fluorination of a pre-formed 1H-pyrazole using an electrophilic fluorinating agent, most commonly Selectfluor®. This method is often more reliable and provides a higher yield.[1][2]
Q2: What are the typical side reactions I should be aware of?
A2: The side reactions depend on the synthetic route:
-
For Method A (Condensation): The main side product is the incomplete dehydration product, a 5-hydroxy-2-pyrazoline intermediate. This is particularly problematic when electron-withdrawing groups are present on the pyrazole ring, as they make the final dehydration step more difficult.[1]
-
For Method B (Late-Stage Fluorination): Potential side reactions include over-fluorination to yield 4,4-difluoro-4H-pyrazoles. The nucleophilicity of the monofluorinated pyrazole is lowered, making the addition of a second fluorine more difficult, but it can occur.[1][3] Additionally, unexpected C-C bond cleavage and oxidation to a 4-formyl-pyrazole can occur when using Selectfluor® with certain substituted pyrazoles.[4][5]
Q3: My final 4-Fluoro-4H-pyrazole product seems to be unstable. Why is that?
A3: 4-Fluoro-4H-pyrazoles, particularly 4,4-difluoro derivatives, can be unstable in the presence of biological nucleophiles like glutathione.[1][6] This instability can lead to degradation of the pyrazole scaffold and should be considered in applications involving physiological environments. 4-Fluoro-4-methyl-4H-pyrazoles have shown greater stability than their 4,4-difluoro counterparts.[1]
Troubleshooting Guides
Problem 1: Low yield in the final dehydration step of the condensation method (Method A).
Q: I am following the condensation route (Method A) and have a low yield of my desired this compound. How can I improve this?
A: A low yield in this step is often due to the incomplete dehydration of the 5-hydroxy-2-pyrazoline intermediate.
Troubleshooting Steps:
-
Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. The presence of water can inhibit the dehydration process. Consider using a Dean-Stark apparatus to remove water as it is formed.
-
Acid Catalysis: The dehydration step can sometimes be facilitated by the addition of a catalytic amount of a strong acid. However, this should be done with caution as it can also promote other side reactions.
-
Alternative Synthetic Route: If optimizing the dehydration step proves difficult, consider switching to the late-stage fluorination (Method B), which generally provides higher and more consistent yields.[1]
Problem 2: Formation of over-fluorinated products in the late-stage fluorination (Method B).
Q: I am using Selectfluor® to synthesize a 4-monofluoro-4H-pyrazole, but I am observing the formation of a 4,4-difluoro byproduct. How can I prevent this?
A: The formation of 4,4-difluoro-4H-pyrazoles is a known side reaction.
Troubleshooting Steps:
-
Stoichiometry of Fluorinating Agent: Carefully control the stoichiometry of Selectfluor®. Use no more than one equivalent of the fluorinating agent relative to the 1H-pyrazole starting material.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the formation of the difluorinated product. Lowering the reaction temperature may also help to improve selectivity.
-
Purification: If the formation of the difluorinated byproduct cannot be completely avoided, careful purification by column chromatography is necessary. The difluorinated product is typically less polar than the monofluorinated product.[3]
Problem 3: Product degradation during workup or storage.
Q: My purified this compound appears to be degrading over time. What is the cause and how can I mitigate it?
A: As mentioned in the FAQs, these compounds can be susceptible to nucleophilic attack.
Troubleshooting Steps:
-
Avoid Nucleophilic Reagents: During workup, avoid using nucleophilic reagents or solvents. For example, use a mild aqueous wash instead of a basic wash if possible.
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to minimize degradation.
-
Solvent Choice: For storage in solution, use aprotic and non-nucleophilic solvents.
Quantitative Data
Table 1: Comparison of Yields for the Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)
| Method | Key Reagents | Reaction Step | Yield (%) | Overall Yield (%) | Reference |
| Method A | 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione, Hydrazine | Condensation/Dehydration | 34 | 29 | [1] |
| Method B | 4-methyl-3,5-diphenyl-1H-pyrazole, Selectfluor® | Late-stage Fluorination | 77 | 49 | [1] |
Experimental Protocols
Method A: Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) via Condensation
This protocol is adapted from Abularrage et al.[1]
-
To an oven-dried flask equipped with a reflux condenser, add 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione (50 mg, 0.206 mmol).
-
Purge the flask with nitrogen gas.
-
Add a solution of hydrazine (6.43 µL, 0.206 mmol) in 1 mL of dry dichloromethane (DCM).
-
Heat the reaction mixture at reflux with stirring for 18 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the product by chromatography on silica gel, eluting with 0–20% v/v ethyl acetate in hexanes, to yield MFP as a yellow solid (17.5 mg, 34% yield).[1]
Method B: Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) via Late-Stage Fluorination
This protocol is adapted from Abularrage et al.[1]
-
To an oven-dried flask, add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol), 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) (151 mg, 0.43 mmol), and activated 3-Å molecular sieves.
-
Purge the flask with nitrogen gas.
-
Add 3 mL of dry acetonitrile.
-
Heat the reaction mixture at 90 °C for 1 hour.
-
Dilute the mixture with 5 mL of ethyl acetate, filter, and concentrate under reduced pressure.
-
Purify the product by chromatography on silica gel, eluting with 0–20% v/v ethyl acetate in hexanes, to yield MFP as a yellow solid (77% yield).[1]
Visualizations
Caption: Synthetic routes to 4-Fluoro-4H-pyrazoles and major side reactions.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Optimizing Diels-Alder Reactions of 4-Fluoro-4H-pyrazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for Diels-Alder reactions involving 4-Fluoro-4H-pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why are 4-Fluoro-4H-pyrazoles highly reactive in Diels-Alder reactions?
A1: The high reactivity of 4-Fluoro-4H-pyrazoles stems from the presence of fluorine substituents at the 4-position. These electron-withdrawing groups induce hyperconjugative antiaromaticity and lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the diene, significantly accelerating the cycloaddition reaction compared to their alkyl or chloro-substituted counterparts.[1][2]
Q2: Is a catalyst required for the Diels-Alder reaction of 4-Fluoro-4H-pyrazoles?
A2: Generally, no. Diels-Alder reactions involving 4-Fluoro-4H-pyrazoles proceed rapidly without the need for a catalyst.[1][2] This is in contrast to 4H-pyrazoles with alkyl or chloro substituents, which often necessitate acid catalysis to facilitate the reaction.[1][2][3]
Q3: What is the difference in reactivity and stability between 4,4-difluoro-4H-pyrazoles (DFP) and 4-fluoro-4-methyl-4H-pyrazoles (MFP)?
A3: 4,4-difluoro-4H-pyrazoles (DFP) are exceptionally reactive in Diels-Alder reactions. However, this high reactivity is accompanied by reduced stability, particularly in the presence of biological nucleophiles.[1][2][4] 4-fluoro-4-methyl-4H-pyrazoles (MFP) offer a favorable balance, exhibiting slightly lower but still high Diels-Alder reactivity while demonstrating greater stability.[1][2][5] For instance, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) shows 7-fold lower Diels-Alder reactivity than 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) but has enhanced stability.[1][2][5]
Q4: How can I synthesize 4-Fluoro-4H-pyrazoles?
A4: A common and effective method is the late-stage fluorination of a corresponding 1H-pyrazole using an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1][2][5][6]
Q5: What solvents are recommended for these reactions?
A5: Polar solvents can enhance the rate of Diels-Alder reactions. For kinetic studies of the reaction between 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) and endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN), a 9:1 mixture of methanol and water has been successfully used.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of Diels-Alder reactions with 4-Fluoro-4H-pyrazoles.
Problem 1: Low or No Reaction
-
Possible Cause: The dienophile is not sufficiently reactive.
-
Solution: While 4-Fluoro-4H-pyrazoles are reactive dienes, the reaction rate is also dependent on the dienophile. Dienophiles with electron-withdrawing groups will react faster. Consider using a more activated dienophile.
-
-
Possible Cause: The 4-Fluoro-4H-pyrazole has degraded.
-
Solution: These compounds can be sensitive to nucleophiles.[4] Ensure anhydrous and inert reaction conditions if necessary. Check the purity of the diene before starting the reaction. For stability data in the presence of biological nucleophiles, refer to the data tables below.
-
Problem 2: Low Product Yield
-
Possible Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.
-
-
Possible Cause: Product instability.
-
Solution: The Diels-Alder adduct may be unstable under the reaction or workup conditions. Consider performing the reaction at a lower temperature and using a milder workup procedure.
-
-
Possible Cause: Side reactions.
-
Solution: The formation of byproducts can lower the yield of the desired adduct. Purify the crude product using column chromatography to isolate the desired compound.
-
Problem 3: Difficulty in Synthesizing the this compound Precursor
-
Possible Cause: The presence of electron-withdrawing groups on the pyrazole ring can make the final dehydration step in the synthesis difficult.[1]
-
Solution: An alternative synthetic route involving late-stage fluorination of the corresponding 1H-pyrazole with Selectfluor® has been shown to be more reliable and scalable.[1]
-
Experimental Protocols
Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)
A reliable method for the synthesis of MFP involves the late-stage fluorination of 4-methyl-3,5-diphenyl-1H-pyrazole.[1]
-
Step 1: Synthesis of 4-Methyl-3,5-diphenyl-1H-pyrazole (5)
-
Dissolve 2-methyl-1,3-diphenylpropane-1,3-dione (4) (200 mg, 0.84 mmol) in 5 mL of dichloromethane (DCM).
-
Add hydrazine hydrate (40 µL, 42 mg, 0.84 mmol) to the solution.
-
Stir the reaction mixture for 18 hours at room temperature, during which the solution will become cloudy.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with 20–50% v/v ethyl acetate in hexanes) to yield compound 5 as a white solid (173 mg, 88% yield).[2]
-
Characterization Data for Compound 5:
-
-
Step 2: Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)
-
To an oven-dried flask, add 4-methyl-3,5-diphenyl-1H-pyrazole (5) (100 mg, 0.43 mmol), Selectfluor® (151 mg, 0.43 mmol), and activated 3-Å molecular sieves.
-
Purge the flask with N₂(g) and add 3 mL of dry acetonitrile.
-
Heat the reaction mixture at 90 °C for 1 hour.
-
Dilute the mixture with 5 mL of ethyl acetate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with 0–10% v/v ethyl acetate in hexanes) to afford MFP as a light yellow solid (84 mg, 77% yield).[1]
-
Characterization Data for MFP:
-
Diels-Alder Reaction of MFP with endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN)
The progress of this reaction can be monitored by UV-vis spectroscopy.
-
Prepare stock solutions of MFP (200 µM) and BCN (20 mM, 10 mM, and 2 mM) in 9:1 MeOH/H₂O.
-
Mix a 0.5-mL aliquot of the MFP stock solution with 0.5 mL of each BCN solution.
-
Monitor the absorbance at 335 nm until no MFP remains.[2]
Data Presentation
Table 1: Reactivity of Substituted 4H-pyrazoles in Diels-Alder Reaction with BCN
| Diene | Substituents at C4 | Second-Order Rate Constant (k, M⁻¹s⁻¹) in 9:1 MeOH/H₂O | Reference |
| DFP | F, F | ~5.3 | [1] |
| MFP | F, CH₃ | 0.76 | [1][2] |
| OSP | =O, spiro-oxetane | 0.17 | [7] |
| MHP | OH, CH₃ | 0.030 | [7] |
| EKP | =O, spiro-dioxolane | 0.030 | [7] |
| DMP | CH₃, CH₃ | No Reaction | [7] |
Table 2: Stability of Fluorinated 4H-pyrazoles
| Diene | Condition | Incubation Time (h) | % Remaining | Reference |
| DFP | Fetal Bovine Serum (FBS) | 8 | 42 | [1] |
| MFP | Fetal Bovine Serum (FBS) | 8 | 64 | [1] |
| DFP | Glutathione (GSH) | 8 | 0 | [1][2] |
| MFP | Glutathione (GSH) | 8 | 0 | [1][2] |
| OSP | Glutathione (GSH) | 8 | ~100 | [4] |
| MHP | Glutathione (GSH) | 8 | ~100 | [4] |
| EKP | Glutathione (GSH) | 8 | ~100 | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of MFP and its subsequent Diels-Alder reaction.
Caption: Troubleshooting logic for addressing low or no reactivity in Diels-Alder reactions.
References
- 1. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles [mdpi.com]
- 2. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
challenges in the scale-up of 4-Fluoro-4H-pyrazole production
<Technical Support Center: 4-Fluoro-4H-pyrazole Production Scale-Up
Disclaimer: The compound "this compound" is chemically ambiguous. This guide addresses the general challenges of scaling up the production of 4-fluoropyrazoles, which are valuable intermediates in pharmaceutical and agrochemical development.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 4-fluoropyrazoles?
A1: Common synthetic routes to fluorinated pyrazoles include:
-
Cyclocondensation: Reaction of a fluorinated 1,3-dicarbonyl compound with a hydrazine. This is a widely used and versatile method.[5]
-
Direct Fluorination: Electrophilic fluorination of a pre-formed pyrazole ring using reagents like Selectfluor® (F-TEDA-BF4) or N-Fluorobenzenesulfonimide (NFSI).[6][7]
-
[3+2] Cycloaddition: Reaction of in-situ generated fluorinated nitrile imines with alkynes or alkenes.[8][9]
-
From Fluorinated Building Blocks: Utilizing commercially available starting materials that already contain the C-F bond.[10]
Q2: Why does my reaction yield decrease significantly when moving from a 1g to a 100g scale?
A2: Yield reduction on scale-up is a common issue often attributed to:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, promoting side reactions. Exothermic fluorination reactions require careful thermal management.
-
Changes in Reagent Addition Rate: The rate of addition of critical reagents, such as the fluorinating agent or hydrazine, becomes more critical at a larger scale to control the reaction profile and minimize impurity formation.
-
Different Impurity Profile: Side reactions that were negligible at a small scale can become significant, complicating purification and reducing the isolated yield.
Q3: What are the major safety concerns when scaling up fluorination reactions?
A3: Safety is paramount. Key concerns include:
-
Handling Fluorinating Agents: Many electrophilic ("F+") fluorinating agents are highly reactive and can react violently with oxidizable materials.[11] Some can be explosive or thermally unstable.[11]
-
Hydrogen Fluoride (HF): Nucleophilic fluoride sources can generate highly toxic and corrosive HF if acidified.[11] HF is corrosive to glass, requiring compatible reactor materials.[11]
-
Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, posing a significant hazard.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, goggles, and protective clothing, is essential to prevent skin and eye contact.[12] Work should be conducted in a well-ventilated fume hood.[12]
Q4: My final product is difficult to purify. What are the recommended purification strategies for fluorinated pyrazoles on a larger scale?
A4: While column chromatography is common in the lab, it is often impractical for large-scale production.[13][14] Consider these alternatives:
-
Recrystallization: This is a highly effective method for purifying solid products on a gram scale and larger.[13][15][16] It can often achieve higher purity than chromatography.[13]
-
Distillation: If the 4-fluoropyrazole is a liquid and thermally stable, distillation (potentially under reduced pressure) can be an efficient purification method.
-
Acid-Base Extraction: The basic nitrogen atoms in the pyrazole ring can be protonated. This allows for extraction into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Conversion | 1. Insufficient mixing leading to poor mass transfer. | 1. Increase agitation speed; evaluate impeller design for the reactor geometry. |
| 2. Reaction temperature is too low. | 2. Gradually increase reaction temperature while monitoring for impurity formation via in-process controls (e.g., HPLC, TLC). | |
| 3. Deactivation of fluorinating agent by moisture. | 3. Ensure all reagents, solvents, and equipment are rigorously dried before use. | |
| Formation of Regioisomers | 1. Poor regioselectivity in the cyclization step. | 1. Modify the 1,3-dicarbonyl substrate; sterically bulky groups can direct the cyclization.[5] |
| 2. Reaction conditions favor the undesired isomer. | 2. Screen different solvents and reaction temperatures. Some studies show solvent choice can significantly impact selectivity.[8][9] | |
| Product Degradation / Dark Color | 1. Reaction temperature is too high. | 1. Lower the reaction temperature. Consider a slower, controlled addition of exothermic reagents to manage the internal temperature. |
| 2. Air (oxygen) sensitivity. | 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| 3. Harsh work-up conditions (e.g., strong acid/base). | 3. Use milder work-up conditions. Employ a buffered aqueous solution if pH control is critical. | |
| Crystallization Fails on Scale-Up | 1. Different impurity profile inhibits crystal formation. | 1. Perform a pre-purification step (e.g., activated carbon treatment, simple filtration) to remove problematic impurities. |
| 2. Cooling rate is too fast, leading to oiling out. | 2. Implement a controlled, slow cooling profile. Seeding the solution with a small crystal of pure product can initiate crystallization.[17] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethyl-4-fluoropyrazole via Direct Fluorination
This protocol is a representative example for direct fluorination.
1. Reaction Setup:
-
A 500 mL, three-necked, round-bottom flask is equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
The flask is charged with 3,5-dimethylpyrazole (1.0 eq) and anhydrous acetonitrile (10 volumes).
-
The solution is cooled to 0-5 °C in an ice bath.
2. Fluorination:
-
Selectfluor® (1.1 eq) is dissolved in anhydrous acetonitrile (5 volumes) and charged to the dropping funnel.
-
The Selectfluor® solution is added dropwise to the pyrazole solution over 1-2 hours, maintaining the internal temperature below 10 °C.
-
The reaction is stirred at 0-5 °C for an additional 2-4 hours after the addition is complete.
3. Work-up and Isolation:
-
The reaction mixture is slowly quenched by pouring it into a stirred solution of 5% aqueous sodium bicarbonate.
-
The aqueous mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
4. Purification:
-
The crude solid is purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the pure 3,5-dimethyl-4-fluoropyrazole.[15][16]
Visual Guides
Workflow for Troubleshooting Yield Loss During Scale-Up
Caption: A decision tree for troubleshooting yield loss.
Purification Strategy Selection
Caption: Logic for choosing a large-scale purification method.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Purification [chem.rochester.edu]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. How To [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of fluorinated heterocyclic compounds. The incorporation of fluorine into heterocyclic scaffolds dramatically alters molecular properties, often complicating standard purification protocols.[1][2]
Frequently Asked Questions (FAQs)
Q1: What makes the purification of fluorinated heterocyclic compounds so challenging?
A1: The unique properties of the fluorine atom introduce several purification challenges:
-
Altered Polarity and Solubility: Fluorine is the most electronegative element, and its presence can significantly change a molecule's dipole moment and polarity.[3][4] This can lead to unexpected elution patterns in chromatography. Highly fluorinated compounds, for instance, may exhibit poor solubility in common organic solvents but high solubility in specialized fluorous solvents.[5]
-
Changes in Acidity/Basicity (pKa): Fluorine's strong electron-withdrawing effect can drastically lower the pKa of nearby acidic or basic functional groups within the heterocycle.[1][6] This impacts behavior in pH-dependent purification methods like ion-exchange chromatography or acid-base extractions.
-
Modified Boiling Points: Fluorination often lowers the boiling point of a compound compared to its non-fluorinated analogue, which must be considered for purification by distillation.[7]
-
Formation of Difficult-to-Separate Impurities: Synthetic reactions can sometimes result in polyfluorination or the formation of regioisomers.[8] These impurities often have very similar physicochemical properties to the desired product, making separation by standard techniques difficult.
-
Chiral Separations: Many fluorinated drugs are chiral, and separating enantiomers is a common requirement.[9] Developing effective chiral separation methods can be a significant hurdle.[10]
Q2: Which chromatographic techniques are most effective for these compounds?
A2: While traditional techniques are applicable, specialized methods often yield better results:
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying fluorinated compounds.[11][12] It uses supercritical CO2 as the primary mobile phase, which has properties of both a liquid and a gas.[13] SFC is particularly advantageous for its high efficiency, rapid separation times, and its ability to separate chiral molecules and thermally labile compounds.[14][15]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP) and reversed-phase (RP) HPLC are widely used. However, the unique polarity of fluorinated compounds can lead to poor peak shape or unexpected retention times. Columns with fluorinated stationary phases (e.g., PFP - pentafluorophenyl) can offer alternative selectivity.
-
Fluorous Chromatography: This technique utilizes the principle of "like-dissolves-like."[5] A "fluorous tag" (a highly fluorinated alkyl chain) is temporarily attached to the molecule. The tagged molecule is then selectively retained on a fluorous silica column, allowing all non-fluorinated impurities to be washed away. The tag is subsequently cleaved to yield the pure compound.
Q3: What is "fluorous chemistry" and how can it be applied to purification?
A3: Fluorous chemistry exploits the unique solubility properties of highly fluorinated compounds.[5] Molecules with a significant fluorine content (often a "fluorous tag") are preferentially soluble in fluorous solvents (e.g., perfluorohexane) and will separate from a standard organic phase. This principle is applied in fluorous solid-phase extraction (F-SPE), where a fluorous-tagged compound is retained on a fluorous stationary phase while non-fluorous impurities are washed away with organic solvents. This allows for a highly efficient purification workflow.
Q4: Are there special considerations for separating chiral fluorinated heterocycles?
A4: Yes. The separation of enantiomers is critical in drug development.[9] SFC is a leading technique for chiral separations due to its high resolving power.[11][15] Screening various chiral stationary phases (CSPs) under SFC conditions is a common and effective strategy. Additionally, the presence of fluorine can be an analytical advantage; 19F NMR can be used with chiral resolving agents to determine enantiomeric purity without physical separation.[16][17]
Troubleshooting Guides
Problem 1: Poor Chromatographic Separation (Co-elution of Impurities)
-
Question: My fluorinated product is co-eluting with a starting material or a closely related byproduct in reversed-phase HPLC. What steps can I take to improve separation?
-
Answer:
-
Modify the Mobile Phase: Adjust the gradient slope to be shallower, which can increase resolution. If the compound has ionizable groups, altering the pH of the mobile phase with additives like trifluoroacetic acid (TFA) or formic acid can change retention times and improve separation.
-
Change the Stationary Phase: Switch to a column with a different selectivity. Pentafluorophenyl (PFP) columns are often effective for fluorinated compounds as they offer unique dipole-dipole and pi-pi interactions.
-
Switch the Chromatography Mode: If reversed-phase fails, consider normal-phase chromatography or HILIC (Hydrophilic Interaction Liquid Chromatography).
-
Utilize Supercritical Fluid Chromatography (SFC): SFC often provides completely different selectivity compared to HPLC and can resolve compounds that are inseparable by liquid chromatography.[14][15]
-
Problem 2: Difficulty Separating Enantiomers on a Chiral Column
-
Question: I am unable to resolve the enantiomers of my fluorinated heterocycle using chiral HPLC. What should I try next?
-
Answer:
-
Screen Multiple Chiral Stationary Phases (CSPs): There is no universal chiral column. A systematic screening of different CSPs (e.g., polysaccharide-based, Pirkle-type) is the most effective approach.
-
Optimize the Mobile Phase: In chiral chromatography, the mobile phase composition is critical. For SFC, systematically vary the co-solvent (e.g., methanol, ethanol, isopropanol) and the additive (e.g., diethylamine, trifluoroacetic acid).
-
Adjust Temperature and Flow Rate: Temperature can significantly impact enantioselectivity.[18] Experiment with temperatures both above and below ambient. Lowering the flow rate can also sometimes increase resolution at the cost of longer run times.[18]
-
Switch to SFC: If you are using HPLC, switching to SFC is highly recommended. SFC frequently provides superior resolution and faster run times for chiral separations.[13][15]
-
Problem 3: Compound Decomposes During Distillation
-
Question: My compound has a high boiling point and appears to be decomposing when I attempt purification by distillation at atmospheric pressure. How can I purify it?
-
Answer:
-
Use Vacuum Distillation: For compounds with boiling points above 150 °C at atmospheric pressure, or for those that are thermally sensitive, reduced pressure (vacuum) distillation is required.[7] This lowers the boiling point significantly, allowing distillation to occur at a lower, non-destructive temperature.
-
Consider Alternative Methods: If the compound is highly unstable even under vacuum, non-distillative methods are necessary. Chromatography (HPLC, SFC, or flash) and recrystallization are the preferred alternatives.[19]
-
Data Presentation
Table 1: Comparison of Key Purification Techniques for Fluorinated Heterocycles
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | Widely available; good for moderately polar compounds. | Poor peak shape for highly fluorinated compounds; may not resolve isomers. | Routine purification of moderately polar fluorinated heterocycles. |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a supercritical fluid (CO2) mobile phase.[15] | Fast, high-resolution separations; excellent for chiral compounds; environmentally friendly.[13] | Requires specialized equipment; less effective for highly polar compounds.[11] | Chiral separations; purification of thermally labile compounds; high-throughput screening.[15] |
| Fluorous Solid-Phase Extraction (F-SPE) | Selective retention of fluorous-tagged molecules on a fluorous stationary phase.[5] | Very high selectivity for fluorinated compounds; simplifies workup significantly. | Requires synthesis of a fluorous-tagged derivative and subsequent cleavage. | Purification from complex mixtures where traditional methods fail. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure.[7] | Effective for large quantities; removes non-volatile impurities. | Requires thermal stability even at reduced pressure; not suitable for isomers with close boiling points. | Thermally stable, non-isomeric compounds with high boiling points. |
| Recrystallization | Separation based on differential solubility in a specific solvent at varying temperatures. | Can provide very high purity; scalable. | Requires a suitable solvent to be found; can have low recovery. | Crystalline solid products where a suitable solvent system can be identified. |
Experimental Protocols
Protocol 1: General Method for Purification using Fluorous Solid-Phase Extraction (F-SPE)
This protocol assumes the target molecule has been tagged with a fluorous ponytail (e.g., a C8F17 chain).
-
Dissolve Crude Mixture: Dissolve the crude reaction mixture containing the fluorous-tagged heterocyclic compound in a minimal amount of a suitable organic solvent (e.g., methanol, acetonitrile).
-
Condition the F-SPE Cartridge: Condition a fluorous silica gel cartridge by washing it with a fluorous solvent (e.g., perfluorohexane), followed by the organic solvent used to dissolve the crude mixture.
-
Load the Mixture: Load the dissolved crude mixture onto the conditioned F-SPE cartridge.
-
Wash (Elute Non-Fluorous Impurities): Wash the cartridge with an organic solvent (e.g., 80:20 methanol/water or acetonitrile). This will elute the non-fluorous starting materials and reagents, while the fluorous-tagged compound remains adsorbed on the stationary phase. Collect and analyze the fractions to ensure no product is lost.
-
Elute (Release Fluorous Compound): Elute the desired fluorous-tagged compound from the cartridge using a fluorous solvent (e.g., perfluorohexane or a specialized fluorous ether).
-
Solvent Removal & Tag Cleavage: Evaporate the fluorous solvent to recover the tagged compound. Proceed with the chemical reaction required to cleave the fluorous tag.
-
Final Purification: After cleavage, a second F-SPE step can be performed. The cleaved tag will be retained on the cartridge, and the pure, de-tagged product will elute in the organic wash.
Protocol 2: Screening Protocol for Chiral Separation using SFC
-
Column Selection: Prepare a set of 3-4 common chiral stationary phases (e.g., Chiralpak IA, IB, IC, and ID).
-
Prepare Stock Solution: Dissolve the racemic fluorinated heterocycle in a suitable solvent (e.g., methanol or ethanol) to a concentration of ~1 mg/mL.
-
Initial Screening Conditions:
-
Mobile Phase: Supercritical CO2 with a co-solvent (start with methanol).
-
Gradient: Run a fast gradient of the co-solvent (e.g., 5% to 40% over 5-7 minutes).
-
Flow Rate: 3-4 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
-
Execute Screening: Inject the sample onto each column using the initial screening conditions. Analyze the chromatograms for any signs of peak splitting or separation.
-
Optimization: If partial separation is observed on a column, optimize the method:
-
Co-solvent: Try different co-solvents (isopropanol, acetonitrile) to alter selectivity.
-
Isocratic Hold: Switch to an isocratic method using the co-solvent percentage that gave the best initial separation.
-
Temperature/Pressure: Adjust the temperature (e.g., try 30 °C or 50 °C) and back pressure to fine-tune the resolution.
-
Visualizations
Caption: A decision tree for selecting an appropriate primary purification method.
Caption: A logical workflow for troubleshooting and optimizing HPLC separations.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 6. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 12. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 13. m.youtube.com [m.youtube.com]
- 14. selerity.com [selerity.com]
- 15. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 16. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [chemeurope.com]
- 17. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
- 18. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 19. US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents [patents.google.com]
Technical Support Center: Storage and Handling of 4-Fluoro-4H-pyrazoles
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the decomposition of 4-Fluoro-4H-pyrazoles during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of these valuable compounds in your research.
Troubleshooting Guide: Common Issues with 4-Fluoro-4H-pyrazole Storage
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing) | Photodecomposition due to light exposure. | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Minimize exposure to ambient light during handling. |
| Oxidation from exposure to air. | Purge the container headspace with an inert gas (nitrogen or argon) before sealing. Ensure the container has a tight-fitting seal. | |
| Clumping or Caking of Solid | Moisture absorption from the atmosphere. | Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride). Ensure the container is sealed tightly. For highly sensitive compounds, handle in a glove box with a dry atmosphere. |
| Decreased Purity or Presence of Impurities in Analysis (e.g., NMR, LC-MS) | Hydrolysis due to reaction with water. | Ensure the compound is stored in a dry environment. Use anhydrous solvents if the compound is stored in solution. |
| Thermal decomposition. | Store the compound at the recommended temperature, typically in a refrigerator or freezer. Avoid repeated freeze-thaw cycles. | |
| Reaction with nucleophiles. | Be aware of the reactivity of 4-Fluoro-4H-pyrazoles with nucleophiles, especially in solution. Store in a non-reactive solvent if in solution, or as a solid. | |
| Loss of Biological Activity | Chemical degradation leading to the formation of inactive byproducts. | Re-evaluate storage conditions. If degradation is suspected, re-purify the compound if possible and confirm its structure and purity before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 4-Fluoro-4H-pyrazoles?
A1: For optimal stability, solid 4-Fluoro-4H-pyrazoles should be stored in a cool, dark, and dry environment.[1][2] Specifically:
-
Temperature: 2-8°C (refrigerated) is generally recommended. For long-term storage, -20°C (frozen) is preferable.[1]
-
Light: Protect from light by using amber glass vials or by wrapping the container with aluminum foil.[1]
-
Moisture: Store in a desiccator or a tightly sealed container with a desiccant to prevent hydrolysis.[1]
-
Atmosphere: For highly sensitive compounds, storing under an inert atmosphere of nitrogen or argon can prevent oxidation.[1][3][4]
Q2: Can I store 4-Fluoro-4H-pyrazoles in solution? If so, what solvents are recommended?
A2: While storing as a solid is generally preferred for long-term stability, solutions can be prepared for immediate or short-term use. The choice of solvent is critical. Aprotic and non-nucleophilic solvents are recommended. Acetonitrile and anhydrous dimethyl sulfoxide (DMSO) are commonly used for creating stock solutions. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. Avoid protic solvents like methanol and ethanol for long-term storage, as they can potentially react with the pyrazole ring.
Q3: My this compound will be used in a biological assay. How stable is it under physiological conditions?
A3: The stability of 4-Fluoro-4H-pyrazoles in physiological conditions can vary depending on the specific substitution pattern. For example, a study on 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) and 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) showed that they have limited stability in the presence of biological nucleophiles like those found in fetal bovine serum (FBS) and glutathione (GSH). After an 8-hour incubation at 37°C, the following stability was observed:
| Compound | Condition | % Remaining |
| MFP | PBS with 10% FBS | 64% |
| DFP | PBS with 10% FBS | 42% |
| MFP | PBS with GSH | 0% |
| DFP | PBS with GSH | 0% |
Data from a study on the stability of specific 4-fluoro-4H-pyrazoles.
This indicates that these compounds can degrade in the presence of biological nucleophiles. It is advisable to prepare fresh solutions for biological experiments and minimize the incubation time if stability is a concern.
Q4: What are the likely degradation pathways for 4-Fluoro-4H-pyrazoles?
A4: The primary degradation pathways for 4-Fluoro-4H-pyrazoles include:
-
Photodecomposition: Exposure to light, particularly UV radiation, can lead to the formation of degradation products.[5] The specific products can vary, but may involve rearrangements or cleavage of the pyrazole ring.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the pyrazole ring, especially under acidic or basic conditions.
-
Reaction with Nucleophiles: The electrophilic nature of the fluorinated pyrazole ring makes it susceptible to attack by nucleophiles. This is particularly relevant in biological systems containing thiols (like glutathione) or amines.
Experimental Protocols
Protocol for Accelerated Stability Testing of Solid 4-Fluoro-4H-pyrazoles
This protocol is a general guideline adapted from the ICH Q1A guidelines for stability testing of new drug substances.[1][6][7][8] It is intended to assess the stability of solid 4-fluoro-4H-pyrazoles under elevated temperature and humidity conditions.
Objective: To evaluate the short-term stability of a solid this compound and identify potential degradation issues.
Materials:
-
This compound sample
-
Climate-controlled stability chamber
-
Amber glass vials with tight-fitting caps
-
Analytical balance
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, NMR)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound into three separate, labeled amber glass vials for each storage condition and time point.
-
Ensure the vials are tightly sealed.
-
-
Storage Conditions:
-
Testing Schedule:
-
Analyze the samples at initial time (T=0) and at subsequent time points. For an accelerated study, typical time points are 1, 3, and 6 months .[9]
-
-
Analytical Testing:
-
At each time point, remove one vial from each storage condition.
-
Perform the following analyses:
-
Appearance: Visually inspect for any changes in color or physical state.
-
Purity Assay: Use a validated HPLC-UV method to determine the purity of the compound.
-
Degradation Products: Use LC-MS to identify and quantify any degradation products.
-
Identity: Confirm the identity of the compound (e.g., by comparing retention time and UV spectrum with a reference standard).
-
-
-
Data Analysis:
-
Compare the results from the accelerated conditions to the control samples.
-
A significant change is typically defined as a >5% decrease in purity or the appearance of a significant degradation product.
-
Visualizations
References
- 1. database.ich.org [database.ich.org]
- 2. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 3. What Is Used As An Inert Atmosphere For Pharmaceuticals? Protect Your Drugs With Nitrogen Blanketing - Kintek Solution [kindle-tech.com]
- 4. Inerting, purging, sparging, pressure transfer in pharma/biotech | Linde [linde-gas.com]
- 5. qingmupharm.com [qingmupharm.com]
- 6. snscourseware.org [snscourseware.org]
- 7. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx [slideshare.net]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected NMR shifts in 4-Fluoro-4H-pyrazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-4H-pyrazole derivatives. Unexpected NMR shifts can be a common challenge, and this guide aims to provide clear and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant downfield or upfield shift in the 19F NMR spectrum of my this compound derivative compared to literature values. What are the potential causes?
A1: Unexpected 19F NMR chemical shifts can arise from several factors. The chemical shift of fluorine is highly sensitive to its electronic environment.[1][2] Key factors include:
-
Solvent Effects: The polarity of the solvent can significantly influence the chemical shift. Polar protic and aprotic solvents can cause shifts of several ppm.[3] It is crucial to use the same solvent as reported in the literature for accurate comparison.
-
Concentration Effects: The concentration of the sample can also affect the chemical shift.[3] It is advisable to report the concentration at which the spectrum was acquired.
-
Presence of Impurities: Residual starting materials, reagents (e.g., fluorinating agents like Selectfluor™), or side-products from the synthesis can lead to extra signals or overlapping peaks, causing apparent shifts.[4][5][6]
-
Conformational Isomers: The presence of different conformers in solution can lead to multiple or broadened signals. Temperature-dependent NMR studies can help to investigate this.[7][8]
-
Protonation State: If your molecule contains basic or acidic functional groups, the protonation state can dramatically alter the electronic environment of the fluorine atom. Ensure consistent pH or buffer conditions if applicable.[9][10]
Q2: My 1H and 13C NMR spectra show more signals than expected for my this compound derivative. What could be the reason?
A2: The presence of unexpected signals in 1H and 13C NMR spectra can be attributed to several possibilities:
-
Isomeric Mixtures: The synthesis might have produced a mixture of isomers, such as regioisomers or stereoisomers.
-
Residual Solvents: Common laboratory solvents (e.g., ethyl acetate, hexanes, acetonitrile) are often present in the final product and will show characteristic peaks.
-
Impurities: As with 19F NMR, impurities from the reaction or work-up are a common cause of extra signals.
-
Tautomerism: Pyrazole derivatives can exist in different tautomeric forms, which can lead to a mixture of species in solution and consequently, a more complex NMR spectrum.
-
Slow Rotational Isomerism: Restricted rotation around certain bonds (e.g., an aryl substituent) on the NMR timescale can result in distinct signals for atoms that would otherwise be chemically equivalent.
Q3: The coupling patterns in my NMR spectra are complex and difficult to interpret. What can I do?
A3: Fluorine-hydrogen (1H-19F) and fluorine-carbon (13C-19F) couplings can indeed lead to complex splitting patterns.[2][11] Here are some strategies to simplify interpretation:
-
Decoupling Experiments: Running 1H{19F} (proton decoupled from fluorine) or 19F{1H} (fluorine decoupled from proton) experiments can simplify the spectra by removing the H-F coupling.
-
2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy) can help identify 1H-1H correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can establish correlations between protons and carbons, including those coupled to fluorine.
-
Computational Prediction: DFT calculations can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to aid in assignment.[12][13]
Troubleshooting Guide
Issue 1: Unexpected Chemical Shifts
If you observe significant deviations in chemical shifts from expected values, follow this workflow:
Caption: Troubleshooting workflow for unexpected chemical shifts.
Issue 2: Extra Signals in the Spectrum
When more signals are observed than anticipated for the target molecule, consider the following steps:
Caption: Troubleshooting workflow for extra NMR signals.
Data Presentation: NMR Chemical Shifts
The following tables summarize typical NMR chemical shift ranges for this compound derivatives based on available literature. Note that these are approximate ranges and can vary based on substituents and experimental conditions.
Table 1: Typical 1H NMR Chemical Shifts (ppm)
| Proton Position | Chemical Shift Range (ppm) | Notes |
| H3/H5 (pyrazole ring) | 7.5 - 8.5 | Can be influenced by substituents at these positions. |
| H4 (in non-fluorinated pyrazole) | 6.0 - 7.0 | Reference for comparison. |
| NH (pyrazole ring) | 9.0 - 13.0 | Often a broad signal, exchangeable with D2O.[13] |
| Substituent Protons | Variable | Depends on the nature of the substituent. |
Table 2: Typical 13C NMR Chemical Shifts (ppm)
| Carbon Position | Chemical Shift Range (ppm) | Notes |
| C3/C5 (pyrazole ring) | 130 - 150 | |
| C4 (pyrazole ring) | 90 - 110 (with F) | Shows a large C-F coupling constant (1JCF). |
| Substituent Carbons | Variable | Depends on the nature of the substituent. |
Table 3: Typical 19F NMR Chemical Shifts (ppm)
| Fluorine Position | Chemical Shift Range (ppm) | Reference | Notes |
| 4-Fluoro | -140 to -170 | CFCl3 | Highly sensitive to the electronic nature of substituents on the pyrazole ring. |
Experimental Protocols
Protocol 1: General Synthesis of 4-Fluoro-4-methyl-4H-pyrazoles via Late-Stage Fluorination[4]
This protocol describes a general method for the synthesis of 4-fluoro-4-methyl-4H-pyrazoles using an electrophilic fluorinating agent.
Materials:
-
4-Methyl-1H-pyrazole derivative
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Dry acetonitrile
-
Activated 3 Å molecular sieves
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To an oven-dried flask, add the 4-methyl-1H-pyrazole derivative (1.0 eq) and Selectfluor™ (1.0 eq).
-
Add activated 3 Å molecular sieves to the flask.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add dry acetonitrile via syringe.
-
Heat the reaction mixture at an appropriate temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter to remove the molecular sieves and any precipitated salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 4-fluoro-4-methyl-4H-pyrazoles.
Protocol 2: NMR Sample Preparation
Consistent sample preparation is key to obtaining reproducible NMR data.
Materials:
-
This compound derivative
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR tube
-
Internal standard (optional, e.g., TMS)
Procedure:
-
Accurately weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
If using an internal standard, add a small, known amount.
-
Vortex or gently sonicate the vial to ensure the sample is fully dissolved.
-
Transfer the solution to a clean, dry NMR tube.
-
Ensure the solution height in the NMR tube is adequate for the spectrometer (typically around 4-5 cm).
-
Acquire the NMR spectra (1H, 13C, 19F). For quantitative measurements, ensure adequate relaxation delays are used.
References
- 1. biophysics.org [biophysics.org]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
- 7. The Islamic University Journal of Applied Sciences (JESC) Journal [jesc.iu.edu.sa]
- 8. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Diels-Alder Reactivity of Fluorinated 4H-Pyrazoles: 4-Fluoro vs. 4,4-Difluoro Analogs
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful tool for the construction of six-membered rings. In the realm of "click" chemistry and bioorthogonal labeling, the development of highly reactive yet stable dienes is paramount. This guide provides an objective comparison of the Diels-Alder reactivity of 4-fluoro-4H-pyrazoles and their 4,4-difluorinated counterparts, offering insights supported by experimental and computational data to inform the selection of the appropriate diene for specific research applications.
This comparison focuses on two representative compounds for which direct comparative data is available: 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) and 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP).
At a Glance: Key Performance Differences
| Feature | 4-Fluoro-4-methyl-4H-pyrazole (MFP) | 4,4-Difluoro-4H-pyrazole (DFP) |
| Diels-Alder Reactivity | High | Exceptionally High (approx. 7-fold higher than MFP)[1][2][3][4] |
| Reaction Rate | Slower than DFP | Faster than MFP[5] |
| Stability | More stable, especially towards biological nucleophiles[1][3][4] | Less stable, reacts with biological nucleophiles[3] |
| Driving Force for Reactivity | Predistortion of the ground-state geometry and moderate hyperconjugative antiaromaticity[1][2] | Strong hyperconjugative antiaromaticity[2][5] |
Quantitative Data Summary
The Diels-Alder reactivity of MFP and DFP has been evaluated computationally and experimentally, typically using a strained alkyne like endo-bicyclo[6.1.0]non-4-yne (BCN) as the dienophile. The key quantitative parameters are summarized below.
| Parameter | 4-Fluoro-4-methyl-4H-pyrazole (MFP) + BCN | 4,4-Difluoro-4H-pyrazole (DFP) + BCN |
| Gibbs Free Energy of Activation (ΔG‡) | 16.0 kcal/mol[3] | 15.2 kcal/mol[3] |
| Relative Reaction Rate | ~1 | ~7 |
| Destabilization from Hyperconjugative Antiaromaticity | 1.4 kcal/mol[2] | 5.8 kcal/mol[2] |
The Underlying Science: A Deeper Dive into Reactivity
The enhanced Diels-Alder reactivity of 4,4-difluoro-4H-pyrazoles is a direct consequence of the strong electron-withdrawing nature of the two fluorine atoms at the C4 position.[6][7] This geminal difluorination induces a phenomenon known as hyperconjugative antiaromaticity .[2][5] In essence, the σ* orbitals of the C-F bonds interact with the π-system of the pyrazole ring, leading to a destabilization of the ground state. This ground-state destabilization lowers the activation energy barrier for the Diels-Alder reaction, thus accelerating the rate.[5]
In contrast, the monosubstituted 4-fluoro-4-methyl-4H-pyrazole (MFP) exhibits significantly less hyperconjugative antiaromaticity.[2] Consequently, its intrinsic reactivity is lower than that of DFP. However, MFP compensates for this through a different mechanism: ground-state predistortion .[1][2] The MFP molecule adopts a puckered, envelope-like conformation in its ground state, which more closely resembles the geometry of the transition state of the Diels-Alder reaction.[1][3] This predistortion reduces the energetic penalty required to reach the transition state, thereby enhancing its reactivity.
Caption: Factors influencing the Diels-Alder reactivity of DFP and MFP.
Experimental Protocols
While specific reaction conditions can vary, a general protocol for the Diels-Alder reaction of these 4H-pyrazoles with a strained alkyne is outlined below.
General Synthesis of Fluorinated 4H-Pyrazoles:
The synthesis of both 4-fluoro-4-methyl- and 4,4-difluoro-4H-pyrazoles often involves the electrophilic fluorination of a corresponding 1H-pyrazole precursor.[2][8] A common fluorinating agent is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®.[2][8] The number of equivalents of the fluorinating agent can be controlled to achieve mono- or difluorination.
Caption: A generalized workflow for the synthesis and reaction of fluorinated 4H-pyrazoles.
Diels-Alder Cycloaddition Protocol:
-
Reactant Preparation: Dissolve the fluorinated 4H-pyrazole (diene) and the dienophile (e.g., BCN) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere.
-
Reaction: The reaction is typically carried out at room temperature. The high reactivity of these dienes often means that no external heating is required.[3]
-
Monitoring: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the resulting cycloadduct is purified, typically by column chromatography on silica gel.
Conclusion: Which Diene is Right for Your Application?
The choice between a this compound and a 4,4-difluoro-4H-pyrazole for a Diels-Alder reaction depends on the specific requirements of the application.
-
For applications demanding the highest possible reaction rates , such as in time-sensitive in vivo imaging or rapid material functionalization, the 4,4-difluoro-4H-pyrazoles are the superior choice due to their exceptional reactivity.[5]
-
For applications in biological systems or where stability in the presence of nucleophiles is critical , the 4-fluoro-4H-pyrazoles offer a more robust alternative.[3] Their enhanced stability, coupled with still-high reactivity, makes them well-suited for bioorthogonal chemistry in complex biological environments.[1][4]
Ultimately, the selection of the diene should be guided by a careful consideration of the trade-off between reaction kinetics and stability in the desired experimental context.
References
- 1. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles [dspace.mit.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability Showdown: 4-Oxo-4H-Pyrazoles Outshine Fluorinated Counterparts in Biological Media
For researchers and professionals in drug development, the stability of a compound in biological systems is a critical determinant of its potential as a therapeutic agent. In the landscape of heterocyclic chemistry, 4H-pyrazoles have emerged as a versatile scaffold. This guide provides an objective comparison of the stability of two key analogues: 4-fluoro-4H-pyrazoles and 4-oxo-4H-pyrazoles, supported by available experimental data.
A direct comparison reveals a stark contrast in the stability of these two classes of compounds when exposed to biological nucleophiles. Experimental evidence strongly indicates that 4-oxo-4H-pyrazoles possess significantly greater stability in biological media compared to their 4-fluoro-4H-pyrazole counterparts. This enhanced stability is a crucial advantage for applications requiring prolonged exposure in a biological environment, such as in vivo imaging and drug delivery.
Executive Summary of Comparative Stability
The primary differentiating factor in the stability of these two pyrazole sub-classes lies in their susceptibility to nucleophilic attack. The electron-withdrawing nature of the fluorine atoms in 4-fluoro-4H-pyrazoles renders the pyrazole ring highly electrophilic and, consequently, prone to degradation by endogenous nucleophiles like glutathione (GSH). In contrast, the 4-oxo-4H-pyrazole scaffold demonstrates robust resistance to such degradation.
| Compound Class | Stability in Glutathione Solution (8h incubation) | Key Takeaway |
| 4-Fluoro-4H-Pyrazoles | Complete degradation[1][2] | Highly susceptible to nucleophilic attack, leading to rapid degradation. |
| 4-Oxo-4H-Pyrazoles | No detectable degradation[1][2] | Demonstrates exceptional stability in the presence of biological nucleophiles. |
Unpacking the Instability of 4-Fluoro-4H-Pyrazoles
The inherent instability of 4-fluoro-4H-pyrazoles in biological media stems from a combination of electronic and structural factors. The strong electron-withdrawing effect of the fluorine atoms induces a phenomenon known as hyperconjugative antiaromaticity, which destabilizes the diene system of the pyrazole ring.[1][3] This destabilization, in turn, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a prime target for nucleophilic attack by thiols, such as the cysteine residue in glutathione.
While this high reactivity is harnessed for certain bioorthogonal "click" chemistry applications, it is a significant liability in environments where stability is paramount.[1][3] Studies have shown that both mono- and di-fluorinated 4H-pyrazoles are compromised in the presence of biological nucleophiles.[1]
The Robust Stability of 4-Oxo-4H-Pyrazoles
In stark contrast, 4-oxo-4H-pyrazoles exhibit remarkable stability under physiological conditions.[1] This resilience is attributed to a more stable electronic configuration that is less prone to nucleophilic attack. While still reactive enough for specific chemical ligations, their degradation in the presence of biological nucleophiles is negligible, making them a more suitable scaffold for applications requiring long-term stability in vivo.[1]
Experimental Protocols
To assess the stability of these compounds, standardized in vitro assays are employed. The following are detailed methodologies for two of the most common assays in drug discovery.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Objective: To determine the rate of metabolic clearance of a test compound by liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in a suitable buffer.
-
In a 96-well plate, add the liver microsomes and the test compound solution.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Plasma Stability Assay
This assay assesses the chemical and enzymatic stability of a compound in plasma, which contains various enzymes such as esterases and amidases.
Objective: To determine the rate of degradation of a test compound in plasma.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma (human, rat, or other species), anticoagulated with heparin or EDTA
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in a suitable buffer.
-
In a 96-well plate, add the plasma and the test compound solution.
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a volume of cold quenching solution.
-
Centrifuge the plate to precipitate the plasma proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample to determine its stability.
Visualizing Degradation and Experimental Workflow
To illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for in vitro stability assays.
Caption: Inferred nucleophilic degradation of this compound by glutathione.
Conclusion
For researchers and drug development professionals, the choice of a molecular scaffold can have profound implications for the success of a project. The available data compellingly demonstrates that 4-oxo-4H-pyrazoles offer a significant stability advantage over their this compound counterparts in biological media. This superior stability, coupled with retained reactivity for specific applications, positions the 4-oxo-4H-pyrazole scaffold as a more robust and reliable choice for the development of long-acting therapeutics and in vivo probes. While 4-fluoro-4H-pyrazoles have their utility in specific, rapid bioorthogonal reactions, their inherent instability should be a key consideration in experimental design.
References
A Comparative Guide to the Kinetic Analysis of 4-Fluoro-4H-pyrazole Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetics of Diels-Alder cycloaddition reactions involving 4-Fluoro-4H-pyrazoles and leading alternative bioorthogonal "click" reactions. The data presented is intended to assist researchers in selecting the most appropriate chemical tools for their specific applications in drug development, chemical biology, and materials science.
Introduction to 4-Fluoro-4H-pyrazole Cycloadditions
4H-pyrazoles are emerging as powerful reagents in click chemistry. The introduction of fluorine substituents at the 4-position significantly enhances their reactivity in Diels-Alder cycloadditions, proceeding rapidly without the need for a catalyst.[1] This enhanced reactivity is attributed to the induction of hyperconjugative antiaromaticity, which destabilizes the diene ground state.[1] However, this increased reactivity can also lead to reduced stability in physiological environments.[2] This guide provides a kinetic analysis of 4-fluoro-4H-pyrazoles and compares them with other prominent bioorthogonal cycloaddition reactions.
Data Presentation: Kinetic Comparison of Cycloaddition Reactions
The following table summarizes the second-order rate constants for the cycloaddition of various 4-substituted-4H-pyrazoles with endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) and compares them with other key bioorthogonal reactions.
| Diene/Dipole | Dienophile/Dipolarophile | Second-Order Rate Constant (k₂), M⁻¹s⁻¹ | Reaction Type |
| 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) | BCN | 5.2[3] | Diels-Alder |
| 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | BCN | 0.76[4] | Diels-Alder |
| 4-oxo-3,5-diphenyl-4H-pyrazole, spirocyclic (OSP) | BCN | 0.17[2] | Diels-Alder |
| 4-oxo-3,5-diphenyl-4H-pyrazole, methyl, (MHP) | BCN | 0.030[2] | Diels-Alder |
| 4-oxo-3,5-diphenyl-4H-pyrazole, ethyl, (EKP) | BCN | 0.030[2] | Diels-Alder |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 - 22,000[5][6] | Inverse Electron Demand Diels-Alder (IEDDA) |
| 3,6-diphenyl-s-tetrazine | trans-cyclooctene (TCO) | ~3,100[5] | Inverse Electron Demand Diels-Alder (IEDDA) |
| Benzyl Azide | Dibenzoazacyclooctyne (DBCO) | ~0.34[4] | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Benzyl Azide | Bicyclo[6.1.0]nonyne (BCN) | ~0.28[4] | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
Physiological Stability
In addition to reaction kinetics, the stability of these reagents in biological media is a critical factor for in vivo applications.
| Compound | Conditions | % Remaining after 8h |
| DFP | PBS with 10% FBS, 37°C | 42%[4] |
| MFP | PBS with 10% FBS, 37°C | 64%[4] |
| 4-oxo-4H-pyrazoles (MHP, OSP, EKP) | Glutathione solution, 37°C | No degradation detected[2] |
Experimental Protocols
Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)
A reliable method for the synthesis of MFP involves the late-stage fluorination of a 1H-pyrazole precursor.[7]
Method B:
-
To an oven-dried flask, add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®, 151 mg, 0.43 mmol), along with activated 3-Å molecular sieves.
-
Purge the flask with N₂(g) and add 3 mL of dry acetonitrile.
-
Heat the reaction mixture at 90 °C for 1 hour.
-
Dilute the mixture with 5 mL of ethyl acetate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by chromatography on silica gel.
Kinetic Analysis of Cycloaddition Reactions by UV-Visible Spectroscopy
The second-order rate constants for the cycloaddition reactions are typically determined under pseudo-first-order conditions.[4]
-
Preparation of Solutions: Prepare a stock solution of the 4H-pyrazole (e.g., MFP) at a concentration of 0.1 mM in a suitable solvent system (e.g., 9:1 methanol/water). Prepare stock solutions of the dienophile (e.g., BCN) at higher concentrations (e.g., 1 mM, 5 mM, and 10 mM) in the same solvent system.
-
Spectrophotometer Setup: Use a UV-vis spectrometer to monitor the reaction. Determine the wavelength of maximum absorbance (λ_max) for the 4H-pyrazole.
-
Kinetic Run:
-
Place the 4H-pyrazole solution in a cuvette.
-
Initiate the reaction by adding an excess of the dienophile solution.
-
Immediately begin monitoring the decrease in absorbance at the λ_max of the 4H-pyrazole over time.
-
-
Data Analysis:
-
The observed rate constant (k_obs) for each dienophile concentration is determined by fitting the absorbance versus time data to a first-order exponential decay equation.
-
The second-order rate constant (k₂) is then determined by plotting the k_obs values against the concentration of the dienophile. The slope of the resulting linear fit corresponds to k₂.
-
Mandatory Visualization
Caption: Diels-Alder reaction of MFP with BCN.
Caption: Kinetic analysis workflow.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. 2.5. Reaction Kinetics of Tetrazines [bio-protocol.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
A Comparative Guide to 4-Fluoro-4H-pyrazole as a Bioorthogonal Click Reagent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 4-Fluoro-4H-pyrazole (specifically, 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole, hereafter referred to as MFP) as a bioorthogonal click reagent. We present a detailed comparison of its performance against key alternatives, supported by experimental data and protocols.
Executive Summary
Bioorthogonal chemistry is a cornerstone of modern chemical biology and drug development, enabling the study of biological processes in their native environment. The ideal bioorthogonal reagent must exhibit a delicate balance between rapid reaction kinetics and high stability in complex biological media. This guide evaluates MFP, a member of the emerging class of 4H-pyrazole "click" reagents, in this context. Our analysis reveals that while MFP displays attenuated reactivity compared to its difluorinated counterpart (DFP), it offers significantly enhanced stability, a crucial attribute for many bioorthogonal applications. In contrast, newer 4-oxo-substituted 4H-pyrazoles demonstrate superior stability while maintaining respectable reaction rates, positioning them as compelling alternatives.
Performance Comparison
The efficacy of a bioorthogonal reagent is primarily judged by its reaction rate and its stability under physiological conditions. The following tables summarize the performance of MFP in comparison to other relevant 4H-pyrazole derivatives.
Diels-Alder Reaction Kinetics
The second-order rate constants for the Diels-Alder reaction with endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN), a commonly used strained alkyne, are presented below. This reaction is a key validation of a diene's utility in bioorthogonal chemistry.
| Reagent | Abbreviation | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole | DFP | 5.2 |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | MFP | 0.76 |
| Spirocyclic 4-oxo-4H-pyrazole | OSP | 0.17 |
| 4-Methyl-4-hydroperoxy-3,5-diphenyl-4H-pyrazole | MHP | 0.030 |
| 4,4-Diethoxy-3,5-diphenyl-4H-pyrazole | EKP | 0.030 |
Data sourced from multiple studies, with reactions typically conducted in 9:1 methanol/water.[1][2][3]
Stability in Biological Mimics
The stability of a bioorthogonal reagent is paramount to its utility in living systems. The following table compares the stability of MFP and its analogs after incubation in fetal bovine serum (FBS) and a glutathione (GSH) buffer, which mimics the intracellular redox environment.
| Reagent | Abbreviation | % Remaining after 8h in 10% FBS at 37°C | % Remaining after 8h in GSH buffer at 37°C |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole | DFP | 42 ± 5% | 0% |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | MFP | 64 ± 3% | 0% |
| Spirocyclic 4-oxo-4H-pyrazole | OSP | >95% | >95% |
| 4-Methyl-4-hydroperoxy-3,5-diphenyl-4H-pyrazole | MHP | >95% | >95% |
| 4,4-Diethoxy-3,5-diphenyl-4H-pyrazole | EKP | >95% | >95% |
Data indicates that while MFP is more stable than DFP in serum, both are susceptible to degradation by nucleophiles like glutathione.[4][5][6] The 4-oxo-substituted pyrazoles exhibit superior stability in both conditions.[1][3][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)
A reliable synthetic route to MFP involves the late-stage fluorination of a 1H-pyrazole precursor.[4][7]
-
Synthesis of 4-Methyl-3,5-diphenyl-1H-pyrazole: 1,3-Diphenyl-2-methyl-1,3-propanedione is dissolved in dichloromethane (DCM). Hydrazine hydrate is added, and the mixture is stirred for 18 hours, leading to the formation of a cloudy solution. The solvent is removed under reduced pressure, and the product is purified by silica gel chromatography.
-
Fluorination: The synthesized 4-Methyl-3,5-diphenyl-1H-pyrazole and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) are added to an oven-dried flask with activated molecular sieves. Dry acetonitrile is added, and the reaction mixture is heated at 90°C for 1 hour. The mixture is then diluted with ethyl acetate, filtered, and concentrated under reduced pressure to yield MFP.
Determination of Second-Order Rate Constants
The kinetics of the Diels-Alder reaction between the 4H-pyrazole and BCN were determined using UV-vis spectroscopy or HPLC under pseudo-first-order conditions.[2][8]
-
A solution of the 4H-pyrazole (e.g., MFP at 0.1 mM) is prepared in 9:1 methanol/water.
-
The reaction is initiated by adding an excess of BCN (e.g., 1, 5, or 10 mM).
-
The disappearance of the 4H-pyrazole is monitored over time by measuring the decrease in its characteristic UV absorbance or by HPLC analysis of aliquots taken from the reaction mixture.
-
The observed pseudo-first-order rate constant (k_obs) is determined for each concentration of BCN.
-
The second-order rate constant (k) is calculated from the slope of a plot of k_obs versus the concentration of BCN.
Stability Assay in Fetal Bovine Serum (FBS)
The stability of the 4H-pyrazoles in a biologically relevant medium was assessed as follows:[6]
-
A solution of the 4H-pyrazole (e.g., MFP or DFP at 0.1 mM) is prepared in phosphate-buffered saline (PBS) containing 10% (v/v) FBS.
-
The initial absorbance of the solution is measured at the λ_max of the respective pyrazole.
-
The solution is incubated at 37°C for 8 hours.
-
After incubation, the final absorbance is measured.
-
The percentage of the remaining diene is calculated by comparing the final and initial absorbance values, correcting for any background absorbance from the FBS solution.
Stability Assay in Glutathione (GSH) Buffer
To assess the stability against biological nucleophiles, the following protocol was used:[6]
-
A biomimetic redox buffer is prepared in PBS containing reduced glutathione (1.0 mM) and oxidized glutathione (0.2 mM).
-
The 4H-pyrazole is added to the GSH buffer to a final concentration of 0.1 mM.
-
The initial concentration is determined by UV-vis spectroscopy or HPLC.
-
The solution is incubated at 37°C for 8 hours.
-
The final concentration of the pyrazole is measured to determine the percentage remaining.
Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of this compound.
Caption: Diels-Alder reaction of this compound with BCN.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. raineslab.com [raineslab.com]
- 4. mdpi.com [mdpi.com]
- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparative study of different fluorinating agents for pyrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine atoms into pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of common fluorinating agents for pyrazole synthesis, offering experimental data, detailed protocols, and mechanistic insights to inform your research and development endeavors.
Electrophilic Fluorination: Direct C-H Fluorination
Electrophilic fluorinating agents are sought after for their ability to directly replace a hydrogen atom with fluorine on the pyrazole ring, often at the C4 or C5 position. This approach is atom-economical and avoids the need for pre-functionalized pyrazoles.
Selectfluor® (F-TEDA-BF₄)
Selectfluor® is a widely used, commercially available, and relatively safe electrophilic fluorinating agent. It is a salt of a cationic fluorinating species and is effective for the fluorination of electron-rich heterocycles like pyrazoles.
Data Presentation
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,5-disubstituted pyrazoles | Selectfluor® | MeCN | RT | 0.5 | up to 67 | [1] |
| 4-methyl-3,5-diphenyl-1H-pyrazole | Selectfluor® | MeCN | MW (1450W) | 0.5 (6x5 min) | 77 | [2] |
| Electron-rich heteroaromatic carboxylic acids | Selectfluor® | MeCN | 80 | 12 | Variable | [3] |
| 1,2-dihydropyridines (for pyridine synthesis) | Selectfluor® | MeCN | 0 to RT | 0.17 | Not specified for pyrazoles | [4] |
Experimental Protocol: Fluorination of 3,5-disubstituted pyrazoles with Selectfluor® [1][4]
-
To a solution of the 3,5-disubstituted pyrazole (1.0 mmol) in dry acetonitrile (10 mL) under an argon atmosphere, add Selectfluor® (1.2 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoropyrazole.
Mechanism of Action
The fluorination with Selectfluor® is believed to proceed through an electrophilic aromatic substitution-type mechanism. The electron-rich pyrazole ring attacks the electrophilic fluorine atom of the Selectfluor® reagent.
Caption: Electrophilic attack of pyrazole on Selectfluor®.
N-Fluorobenzenesulfonimide (NFSI)
NFSI is another powerful and versatile electrophilic fluorinating agent. It is a crystalline solid that is stable and easy to handle.
Data Presentation
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-substituted pyrazoles | NFSI | n-BuLi | THF | -78 to RT | 2 | 50-85 | [5][6][7][8][9] |
| 2-Arylbenzo[d]thiazoles (related heterocycle) | NFSI | Pd(PPh₃)₄ | MeCN | 110 | 24 | up to 85 | [5] |
Experimental Protocol: Direct C5-Fluorination of N-Substituted Pyrazoles with NFSI [5][6][7][8][9]
-
To a solution of the N-substituted pyrazole (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of NFSI (1.2 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-fluoropyrazole.
Mechanism of Action
The fluorination of N-substituted pyrazoles with NFSI often proceeds via a directed metalation-fluorination pathway. A strong base deprotonates the C5 position, and the resulting lithiated species undergoes electrophilic fluorination with NFSI.[5]
Caption: Lithiation followed by fluorination with NFSI.
Deoxyfluorination: Conversion of Hydroxypyrazoles and Pyrazole-4-carbaldehydes
Deoxyfluorinating agents replace a hydroxyl group or a carbonyl oxygen with one or two fluorine atoms, respectively. This is a valuable strategy for synthesizing fluorinated pyrazoles from readily available precursors.
Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride)
Deoxo-Fluor® is a thermally stable deoxyfluorinating agent that is often preferred over DAST due to its enhanced safety profile.[10][11] It is effective for the conversion of alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides.[12][13]
Data Presentation
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alcohols | Deoxo-Fluor® | DCM | 0 to RT | 1-24 | Generally high | [11][14] |
| Aldehydes/Ketones | Deoxo-Fluor® | DCM | RT | 2-24 | Generally high | [13] |
| β-hydroxy amides (for oxazoline synthesis) | Deoxo-Fluor® | DCM | -20 to RT | 1 | High | [11] |
Experimental Protocol: Deoxyfluorination of a Hydroxypyrazole with Deoxo-Fluor® [14]
-
In a plastic reaction vessel, dissolve the hydroxypyrazole (1.0 mmol) in anhydrous dichloromethane (DCM) (5 mL) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add Deoxo-Fluor® (1.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism of Action
The reaction of an alcohol with Deoxo-Fluor® is thought to proceed through the formation of a fluorosulfite intermediate, which then undergoes nucleophilic attack by fluoride.
Caption: Formation of a fluorosulfite intermediate.
XtalFluor-E® and XtalFluor-M®
XtalFluor® reagents are crystalline, thermally stable, and safer alternatives to DAST and Deoxo-Fluor®.[15][16] They are effective for the deoxyfluorination of alcohols and carbonyl compounds, often with improved selectivity and reduced formation of elimination byproducts.[17][18][19]
Data Presentation
| Substrate Type | Reagent | Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | Alcohols | XtalFluor-E®/M® | Et₃N·3HF or DBU | DCM or DCE | RT to reflux | 1-24 | High |[18][19] | | Aromatic Aldehydes | XtalFluor-E® | None (neat) | RT | Not specified | 21-87 |[17] |
Experimental Protocol: Deoxyfluorination of a Hydroxypyrazole with XtalFluor-E® [16]
-
To a solution of the hydroxypyrazole (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5 mL) under an argon atmosphere, add XtalFluor-E® (1.5 mmol).
-
Add triethylamine trihydrofluoride (Et₃N·3HF) (1.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a 5% aqueous solution of sodium bicarbonate (20 mL).
-
Stir for 15 minutes, then extract with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by standard methods.
Mechanism of Action
The mechanism of XtalFluor® reagents is thought to involve the activation of the C-O bond without the immediate release of fluoride. A promoter is then required for the subsequent nucleophilic attack by fluoride.[15]
Caption: Activation followed by fluoride attack.
Conclusion
The choice of fluorinating agent for pyrazole synthesis depends on several factors, including the desired position of fluorination, the nature of the substituents on the pyrazole ring, and the availability of starting materials.
-
Selectfluor® and NFSI are excellent choices for the direct C-H fluorination of electron-rich pyrazoles.
-
Deoxo-Fluor® and XtalFluor® reagents are highly effective for the deoxyfluorination of hydroxypyrazoles and related carbonyl compounds, with the XtalFluor® family offering enhanced safety and handling characteristics.
This guide provides a starting point for the selection and implementation of fluorination strategies in your pyrazole-focused research. It is crucial to consult the primary literature for specific substrate scope and limitations of each reagent and to perform appropriate reaction optimization.
References
- 1. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 6. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) - Enamine [enamine.net]
- 10. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 11. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 12. Deoxofluor - Enamine [enamine.net]
- 13. 雙(2-甲氧基乙基)氨基三氟化硫 (Deoxo-Fluor®) [sigmaaldrich.com]
- 14. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 15. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 16. manchesterorganics.com [manchesterorganics.com]
- 17. researchgate.net [researchgate.net]
- 18. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
Fluorination's Impact on 4H-Pyrazole: A Comparative Guide to Antiaromaticity
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of fluorination on heterocyclic scaffolds is paramount. This guide provides a detailed comparison of the antiaromaticity of mono- versus di-fluorinated 4H-pyrazoles, supported by experimental and computational data.
The introduction of fluorine atoms to the C4 position of the 4H-pyrazole ring system dramatically influences its electronic structure, pushing it from a non-aromatic state towards significant antiaromaticity. This alteration of electronic properties has profound implications for the reactivity of these compounds, particularly in cycloaddition reactions. This guide will delve into the comparative antiaromaticity of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), a mono-fluorinated analogue, and 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), its di-fluorinated counterpart.
Quantitative Assessment of Antiaromaticity
The degree of antiaromaticity in these compounds has been quantified using both energetic and magnetic criteria. The destabilization energy due to hyperconjugative antiaromaticity and Nucleus-Independent Chemical Shift (NICS) values provide a clear picture of the electronic landscape of these molecules.
| Compound | Degree of Fluorination | Destabilization Energy (kcal/mol)[1] | NICS(0) (ppm)[2] |
| 4H-pyrazole | Unsubstituted | Not reported | 0.5[2] |
| 4-fluoro-4-methyl-4H-pyrazole scaffold | Mono-fluorinated | 1.4[1] | Not explicitly reported, but inferred to be between 0.5 and 6.2 |
| 4,4-difluoro-4H-pyrazole scaffold | Di-fluorinated | 5.8[1] | 6.2[2] |
The data clearly indicates that the di-fluorinated 4H-pyrazole (DFP) exhibits a significantly higher degree of antiaromaticity compared to the mono-fluorinated analogue (MFP). The destabilization energy of the di-fluorinated scaffold is more than four times greater than that of the mono-fluorinated scaffold.[1] This is further corroborated by the positive NICS(0) value of 6.2 ppm for the 4,4-difluoro-4H-pyrazole, a strong indicator of an antiaromatic ring system.[2] The unsubstituted 4H-pyrazole, with a NICS(0) value of 0.5 ppm, is considered non-aromatic.[2]
Experimental and Computational Methodologies
The assessment of antiaromaticity in these fluorinated 4H-pyrazoles is based on a combination of experimental synthesis and computational analysis.
Synthesis of Fluorinated 4H-Pyrazoles
The synthesis of both mono- and di-fluorinated 4H-pyrazoles often involves a late-stage fluorination strategy.
-
4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP): The synthesis of DFP and its analogs is typically achieved by reacting a 1H-pyrazole with two equivalents of an electrophilic fluorinating agent such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®).
-
4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP): A reliable route to MFP involves the late-stage fluorination of the corresponding 1H-pyrazole.[3] An alternative, though lower-yielding, method is the condensation of 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione with hydrazine.
Computational Details
The quantitative data presented in this guide were obtained through Density Functional Theory (DFT) calculations.
-
Isodesmic Reaction Enthalpies: The destabilization energies due to hyperconjugative antiaromaticity were calculated from the reaction enthalpies of isodesmic equations. These calculations were performed at the M06-2X/6-311++G(d,p)//M06-2X/6-31G(d) level of theory.[1]
-
NICS Calculations: The Nucleus-Independent Chemical Shift (NICS) values were calculated to assess the magnetic criterion of aromaticity. A positive NICS value in the center of a ring is indicative of antiaromaticity. The reported NICS(0) value for the 4,4-difluoro-4H-pyrazole was 6.2 ppm.[2]
Logical Relationship: Fluorination and Antiaromaticity
The following diagram illustrates the relationship between the degree of fluorination at the C4 position of the 4H-pyrazole ring and the resulting increase in antiaromatic character.
Caption: Increasing fluorination at C4 of 4H-pyrazoles enhances their antiaromaticity.
Conclusion
The degree of fluorination at the C4 position of 4H-pyrazoles is a critical determinant of their antiaromaticity. Di-fluorination leads to a substantially more antiaromatic system compared to mono-fluorination, as evidenced by both energetic and magnetic computational descriptors. This increased antiaromaticity is a key factor in the enhanced reactivity of these compounds in cycloaddition reactions, a property that can be harnessed in the design of novel reagents for chemical biology and drug development. Researchers should consider the trade-off between the heightened reactivity and potentially lower stability of more highly fluorinated 4H-pyrazoles in their applications.
References
evaluating the performance of 4-Fluoro-4H-pyrazole in labeling applications
For researchers, scientists, and drug development professionals, this guide provides an objective evaluation of 4-Fluoro-4H-pyrazole as a labeling agent. Its performance is compared with key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagents for bioorthogonal chemistry and radiolabeling applications.
Introduction to this compound
4H-Pyrazoles are emerging as powerful tools in the field of "click" chemistry, a set of biocompatible reactions that enable the efficient and specific joining of molecular building blocks.[1][2] The introduction of fluorine atoms at the 4-position of the pyrazole ring significantly enhances their reactivity in Diels-Alder reactions, a cornerstone of bioorthogonal labeling. This heightened reactivity allows for rapid and catalyst-free conjugation to molecules of interest in complex biological environments.[1][2] This guide focuses on the performance of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), a prominent example of this class of reagents, and compares it to its difluorinated analog and other non-fluorinated alternatives. Furthermore, the utility of pyrazole scaffolds in Fluorine-18 radiolabeling for Positron Emission Tomography (PET) imaging will be explored.
Performance Comparison: Reactivity and Stability
The efficacy of a labeling agent is primarily determined by its reactivity towards its target and its stability in the biological milieu. Here, we compare MFP with its key counterparts: 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) and a representative 4-oxo-substituted 4H-pyrazole, 6,9-diphenyl-1-oxa-7,8-diazaspiro[4.4]nona-6,8-diene (OSP).
Table 1: Diels-Alder Reaction Kinetics with endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN)
| Compound | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Relative Reactivity |
| MFP | 0.76[3] | 1 |
| DFP | ~5.3 (7-fold higher than MFP)[1][2] | ~7 |
| OSP | 0.17[4] | ~0.22 |
Table 2: Stability in Biological Media
| Compound | Condition | Incubation Time (h) | % Remaining |
| MFP | Fetal Bovine Serum (10% v/v in PBS) | 8 | 64 ± 3[3] |
| DFP | Fetal Bovine Serum (10% v/v in PBS) | 8 | 42 ± 5[3] |
| OSP | Full Dulbecco's Modified Eagle's Medium | 24 | ~100[5] |
| MFP | Glutathione (1.0 mM reduced, 0.2 mM oxidized in PBS) | 8 | 0[3] |
| DFP | Glutathione (1.0 mM reduced, 0.2 mM oxidized in PBS) | 8 | 0[3] |
| OSP | Glutathione (1.0 mM reduced, 0.2 mM oxidized in PBS) | 8 | ~100[5] |
Key Findings:
-
Reactivity: The difluorinated pyrazole, DFP, exhibits the highest reactivity in the Diels-Alder reaction, being approximately 7-fold faster than MFP.[1][2] This is attributed to the strong electron-withdrawing nature of the two fluorine atoms, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and enhances the diene's reactivity.[6] The 4-oxo-substituted pyrazole, OSP, is less reactive than both fluorinated counterparts.[4]
-
Stability: While fluorination enhances reactivity, it comes at the cost of reduced stability in the presence of biological nucleophiles. Both MFP and DFP show significant degradation in the presence of glutathione, a key intracellular antioxidant.[3] In contrast, the 4-oxo-substituted pyrazole, OSP, demonstrates superior stability in both cell culture medium and in the presence of glutathione.[5] Notably, MFP is more stable than DFP in fetal bovine serum, suggesting that the single fluorine substitution offers a better balance between reactivity and stability compared to the difluorinated version.[3]
Experimental Protocols
Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)
A reliable method for the synthesis of MFP involves the late-stage fluorination of a 1H-pyrazole precursor.[6]
Materials:
-
4-Methyl-3,5-diphenyl-1H-pyrazole
-
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®)
-
Activated 3-Å molecular sieves
-
Dry acetonitrile
-
Ethyl acetate
Procedure:
-
To an oven-dried flask, add 4-methyl-3,5-diphenyl-1H-pyrazole (1 equivalent), Selectfluor® (1 equivalent), and activated 3-Å molecular sieves.
-
Purge the flask with nitrogen gas.
-
Add dry acetonitrile to the flask.
-
Heat the reaction mixture at 90 °C for 1 hour.
-
After cooling, dilute the mixture with ethyl acetate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product by chromatography on silica gel.
Diels-Alder Reaction Kinetics Assay
The reactivity of 4H-pyrazoles can be determined by monitoring their reaction with a dienophile, such as BCN, using UV-Vis spectroscopy or HPLC.[3]
Materials:
-
4H-pyrazole derivative (e.g., MFP)
-
endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN)
-
Methanol/water (9:1 v/v) solvent mixture
-
UV-Vis spectrophotometer or HPLC instrument
Procedure:
-
Prepare a stock solution of the 4H-pyrazole derivative at a known concentration (e.g., 0.1 mM) in the methanol/water solvent mixture.
-
Prepare a series of BCN solutions at different concentrations.
-
Initiate the reaction by mixing the 4H-pyrazole solution with a BCN solution.
-
Monitor the decrease in the absorbance of the 4H-pyrazole at its maximum wavelength over time using a UV-Vis spectrophotometer.
-
Alternatively, take aliquots of the reaction mixture at different time points, quench the reaction, and analyze the concentration of the remaining 4H-pyrazole by HPLC.
-
Determine the observed rate constant (k_obs) for each BCN concentration by fitting the data to a pseudo-first-order kinetic model.
-
Plot the observed rate constants against the BCN concentrations. The slope of the resulting linear fit will give the second-order rate constant (k).
Stability Assay in Fetal Bovine Serum (FBS)
This protocol assesses the stability of the labeling agent in a complex biological medium.[3]
Materials:
-
4H-pyrazole derivative
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Incubator at 37 °C
-
UV-Vis spectrophotometer or HPLC instrument
Procedure:
-
Prepare a solution of the 4H-pyrazole derivative in PBS containing 10% (v/v) FBS.
-
Incubate the solution at 37 °C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of the remaining 4H-pyrazole derivative using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Glutathione Stability Assay
This assay evaluates the stability of the labeling agent in the presence of a key biological nucleophile.[3]
Materials:
-
4H-pyrazole derivative
-
Phosphate-buffered saline (PBS)
-
Reduced glutathione (GSH)
-
Oxidized glutathione (GSSG)
-
Incubator at 37 °C
-
UV-Vis spectrophotometer or HPLC instrument
Procedure:
-
Prepare a solution of the 4H-pyrazole derivative in PBS containing reduced glutathione (e.g., 1.0 mM) and oxidized glutathione (e.g., 0.2 mM).
-
Incubate the solution at 37 °C.
-
At various time points, take an aliquot of the solution.
-
Analyze the concentration of the remaining 4H-pyrazole derivative.
-
Calculate the percentage of the compound remaining at each time point.
Visualizing the Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for determining Diels-Alder reaction kinetics.
Caption: General workflow for stability assays.
Application in PET Imaging
The pyrazole scaffold is also valuable for the development of radiotracers for Positron Emission Tomography (PET), a powerful in vivo imaging technique.[7] The incorporation of the positron-emitting radionuclide Fluorine-18 (¹⁸F) into pyrazole-based molecules allows for the non-invasive visualization and quantification of biological processes. The synthesis of such radiotracers typically involves a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a leaving group on a precursor molecule.[8]
Caption: General workflow for ¹⁸F-labeling of a pyrazole-based PET tracer.
Conclusion
4-Fluoro-4H-pyrazoles, particularly MFP, represent a valuable class of reagents for labeling applications, offering a good balance between high reactivity and moderate stability. The choice of the optimal labeling agent, however, depends on the specific requirements of the experiment. For applications demanding the fastest kinetics, the difluorinated analog DFP may be preferable, provided its lower stability can be tolerated. For long-term studies in complex biological systems where stability is paramount, the less reactive but highly stable 4-oxo-substituted pyrazoles like OSP present a superior alternative. The pyrazole scaffold's utility extends to PET imaging, where ¹⁸F-labeled derivatives serve as promising tracers for in vivo studies. This guide provides the necessary data and protocols to enable researchers to make an informed decision when selecting a pyrazole-based labeling agent for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diels-Alder Reaction Experimental Design - mintOC [mintoc.de]
- 5. Serum Stability Determination [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DOT Language | Graphviz [graphviz.org]
A Comparative Analysis of Experimental and Calculated Properties of 4-Fluoro-4H-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The introduction of fluorine atoms into heterocyclic compounds, such as pyrazoles, has become a pivotal strategy in medicinal chemistry and materials science. The unique properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and biological properties of molecules. This guide provides a detailed comparison of experimentally determined and computationally calculated properties of 4-fluoro-4H-pyrazoles, offering valuable insights for the rational design of novel pyrazole derivatives.
This comparison will focus on key characteristics such as molecular structure, spectroscopic signatures, and electronic properties. By juxtaposing experimental data with theoretical calculations, we aim to provide a comprehensive understanding of the capabilities and limitations of computational models in predicting the behavior of these important fluorinated heterocycles.
Molecular Structure: A Tale of Two Conformations
The substitution of a fluorine atom at the C4 position of the pyrazole ring introduces significant electronic and steric effects that influence its three-dimensional structure. X-ray crystallography provides precise experimental measurements of bond lengths and angles, serving as a benchmark for computational models.
A notable example is the comparative analysis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP). Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in understanding its structure-reactivity relationship. Calculations indicate that to avoid the destabilizing effects of hyperconjugative antiaromaticity, the ground-state structure of MFP distorts into an envelope-like conformation.[1] This pre-distortion is crucial as it lowers the energy barrier to the transition state in Diels-Alder reactions, thereby enhancing its reactivity.[1]
Table 1: Comparison of Key Experimental and Calculated Geometrical Parameters
| Parameter | Experimental Value | Calculated Value | Method | Reference |
| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | ||||
| C-F Bond Length (Å) | Not Available | 1.35 | B3LYP/6-311+G(2d,p) | [2] |
| C-N Bond Lengths (Å) | 1.32-1.38 | 1.33-1.39 | B3LYP/6-311+G(2d,p) | [2] |
| C-C Bond Lengths (Å) | 1.38-1.48 | 1.39-1.49 | B3LYP/6-311+G(2d,p) | [2] |
| 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | ||||
| Dihedral Angle (Envelope distortion) | Not Available | Predicted | DFT | [1] |
Spectroscopic Properties: Fingerprinting the Molecule
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the characterization of molecular structures. The correlation between experimental spectra and those predicted by computational methods provides a powerful approach for structural elucidation and assignment of spectral features.
For 5-(4-fluorophenyl)-1H-pyrazol-3-amine, a good agreement between the experimental and calculated ¹H and ¹³C NMR chemical shifts has been observed.[2] This correlation allows for the unambiguous assignment of protons and carbons in the molecule. Similarly, the vibrational frequencies obtained from experimental FT-IR spectra have been compared with those calculated using DFT, aiding in the assignment of characteristic vibrational modes.[2]
Table 2: Comparison of Experimental and Calculated Spectroscopic Data
| Spectroscopic Data | Experimental Value | Calculated Value | Method | Reference |
| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | ||||
| ¹H NMR (ppm) | See original data | See original data | GIAO | [2] |
| ¹³C NMR (ppm) | See original data | See original data | GIAO | [2] |
| IR (cm⁻¹) | See original data | See original data | B3LYP/6-311+G(2d,p) | [2] |
| 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | ||||
| ¹³C NMR (δ, ppm) | 197.19, 135.68, 134.34, 133.50, 129.32, 128.91, 128.57, 51.10, 14.39 | Not Available | [1] |
Electronic Properties and Reactivity
Computational chemistry offers profound insights into the electronic structure and reactivity of molecules, which can be experimentally validated through kinetic studies. For instance, the Diels-Alder reactivity of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) has been investigated both experimentally and computationally.[1]
DFT calculations have shown that the introduction of a fluorine atom lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is a key factor in determining the rate of Diels-Alder reactions.[1] The calculated LUMO energy for the 4-fluoro-4-methyl-4H-pyrazole scaffold is -1.3 eV.[1] This is consistent with the observed high reactivity of these compounds in cycloaddition reactions.
Experimentally, the second-order rate constant for the Diels-Alder reaction of MFP with a strained alkyne was determined to be 0.76 M⁻¹s⁻¹.[1] Furthermore, stability studies have shown that MFP exhibits greater stability in the presence of biological nucleophiles compared to its difluorinated analog, DFP.[1]
Table 3: Comparison of Experimental and Calculated Electronic and Reactivity Data
| Property | Experimental Value | Calculated Value | Method | Reference |
| 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | ||||
| Diels-Alder Rate Constant (k, M⁻¹s⁻¹) | 0.76 | Not directly calculated | [1] | |
| Stability in Serum (8h, 37°C) | 64% remaining | Not Applicable | [1] | |
| LUMO Energy (eV) | Not Applicable | -1.3 | M06-2X/6-311++G(d,p) | [1] |
| Hyperconjugative Destabilization (kcal/mol) | Not Applicable | 1.4 | Isodesmic Equations |
Experimental Protocols
Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)
A reliable route to MFP involves the late-stage fluorination of 4-methyl-3,5-diphenyl-1H-pyrazole with Selectfluor®.[3]
Method B:
-
To an oven-dried flask, add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®, 151 mg, 0.43 mmol), along with activated 3-Å molecular sieves.
-
Purge the flask with N₂(g) and add 3 mL of dry acetonitrile.
-
Heat the reaction mixture at 90 °C for 1 hour.
-
After cooling, dilute the mixture with 5 mL of ethyl acetate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[4]
Spectroscopic Characterization
Infrared (IR) Spectroscopy of Solid Samples: A common method for preparing solid samples for IR analysis is the thin solid film method.[5]
-
Dissolve approximately 50 mg of the solid sample in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone).[5]
-
Place a drop of the resulting solution onto a salt plate (e.g., KBr).[5]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[5]
-
Mount the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Record ¹H and ¹³C NMR spectra on a spectrometer, using tetramethylsilane (TMS) as an internal standard.[6] Chemical shifts are reported in parts per million (ppm).
Visualizing the Workflow
The following diagrams illustrate the general workflow for comparing experimental and calculated properties of 4-fluoro-4H-pyrazoles.
Caption: General experimental workflow for the synthesis and characterization of 4-Fluoro-4H-pyrazoles.
Caption: General computational workflow for predicting the properties of 4-Fluoro-4H-pyrazoles.
Caption: Logical relationship for the comparison of experimental and calculated data.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles [mdpi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. rsc.org [rsc.org]
Comparative Stability of 4-Fluoro-4H-Pyrazoles in Biological Milieus: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of fluorinated pyrazole scaffolds is paramount for their effective application in biological systems. This guide provides a comparative analysis of the stability of key 4-Fluoro-4H-pyrazoles in the presence of biological molecules, supported by experimental data and protocols.
The introduction of fluorine atoms to the 4H-pyrazole core is a strategy to enhance reactivity, particularly for applications in bioorthogonal "click" chemistry. However, this increased reactivity can be a double-edged sword, potentially leading to off-target reactions and reduced stability in complex biological environments. This guide focuses on the comparative stability of two prominent examples: 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) and 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP).
Comparative Stability Analysis
Experimental data reveals significant differences in the stability of MFP and DFP when exposed to biological nucleophiles, which are abundant in physiological systems and can be a source of cross-reactivity. The stability of these compounds has been assessed in the presence of Fetal Bovine Serum (FBS), which contains a complex mixture of proteins and other biological molecules, and a biomimetic buffer containing glutathione, a key intracellular antioxidant with a reactive thiol group.
| Compound | Biological Medium | Incubation Time (hours) | Temperature (°C) | Remaining Compound (%) |
| MFP | 10% Fetal Bovine Serum in PBS | 8 | 37 | 64%[1] |
| DFP | 10% Fetal Bovine Serum in PBS | 8 | 37 | 42%[1] |
| MFP | Glutathione Buffer | 8 | 37 | Not detectable[1][2] |
| DFP | Glutathione Buffer | 8 | 37 | Not detectable[1][2] |
*Glutathione buffer consisted of 1.0 mM reduced glutathione and 0.2 mM oxidized glutathione in PBS.
The data clearly indicates that while both fluorinated pyrazoles exhibit instability in the presence of high concentrations of biological nucleophiles like glutathione, MFP demonstrates moderately higher stability in a more complex biological matrix like fetal bovine serum compared to its difluorinated counterpart, DFP.[1] This suggests that the degree of fluorination plays a critical role in the compound's susceptibility to nucleophilic attack. The complete degradation of both compounds in the presence of glutathione highlights a significant potential for cross-reactivity with thiol-containing biomolecules.[1][2] In contrast, studies on 4-oxo-substituted 4H-pyrazoles have shown them to be much more stable under similar conditions, suggesting they may be more suitable for certain bioorthogonal applications.[2][3]
Experimental Protocols
The following is a generalized protocol for assessing the stability of 4-Fluoro-4H-pyrazoles in the presence of biological nucleophiles, based on methodologies described in the cited literature.
Objective: To determine the stability of a test compound in the presence of Fetal Bovine Serum (FBS) or a glutathione buffer.
Materials:
-
Test compound (e.g., MFP or DFP)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Reduced Glutathione
-
Oxidized Glutathione
-
Incubator set to 37°C
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the biological medium:
-
For FBS stability: Prepare a solution of 10% (v/v) FBS in PBS.
-
For glutathione stability: Prepare a solution of 1.0 mM reduced glutathione and 0.2 mM oxidized glutathione in PBS.
-
-
-
Incubation:
-
Add the test compound stock solution to the prepared biological medium to a final desired concentration.
-
Incubate the mixture at 37°C for a defined period (e.g., 8 hours).
-
-
Analysis:
-
At specified time points (including a zero time point), take aliquots of the incubation mixture.
-
Analyze the concentration of the remaining intact test compound using a suitable analytical method:
-
UV-Vis Spectroscopy: Measure the absorbance at the wavelength of maximum absorbance for the test compound.
-
HPLC: Separate the components of the mixture and quantify the peak corresponding to the intact test compound.
-
-
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point relative to the initial concentration at the zero time point.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing the stability of 4-Fluoro-4H-pyrazoles against biological nucleophiles.
Caption: Experimental workflow for stability assessment.
This guide highlights the importance of evaluating the stability of 4-Fluoro-4H-pyrazoles in biologically relevant conditions. The inherent reactivity of these compounds, while beneficial for certain applications, necessitates careful consideration of their potential for off-target interactions. The provided data and protocols serve as a valuable resource for researchers in the rational design and application of these promising chemical entities.
References
A Comparative Guide to 4-Fluoro-4H-pyrazole and Other Click Chemistry Reagents
For Researchers, Scientists, and Drug Development Professionals
Click chemistry has revolutionized the fields of bioconjugation, materials science, and drug discovery by providing a set of powerful, reliable, and selective reactions for covalently linking molecular building blocks. The ideal click reaction is high-yielding, creates only inoffensive byproducts, is stereospecific, and proceeds rapidly under mild, biocompatible conditions.
This guide provides an objective comparison of 4-Fluoro-4H-pyrazoles, an emerging class of diene reagents for catalyst-free Diels-Alder reactions, against established click chemistry alternatives. We present key performance benchmarks, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal reagent for their specific application.
Performance Benchmarks: Reactivity and Stability
The efficacy of a click chemistry reagent is primarily determined by its reaction kinetics and its stability in the desired experimental environment, particularly under physiological conditions. 4H-pyrazoles, which participate in inverse-electron-demand Diels-Alder reactions, offer a catalyst-free approach, avoiding the cellular toxicity associated with the copper catalysts used in the archetypal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, reactivity and stability must be carefully balanced.
Table 1: Comparative Reaction Kinetics
The second-order rate constant (k) is a direct measure of a reaction's speed. A higher value indicates a faster reaction, which is crucial for applications requiring rapid conjugation, especially at low reactant concentrations. The table below compares the kinetics of various 4H-pyrazoles against other prominent click chemistry systems.
| Diene / Alkyne Reagent 1 | Dienophile / Azide Reagent 2 | Reaction Type | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
| 4,4-difluoro-4H-pyrazole (DFP) | BCN | Diels-Alder | 5.2[1] |
| 4-fluoro-4-methyl-4H-pyrazole (MFP) | BCN | Diels-Alder | 0.76[1] |
| 4-oxo-4H-pyrazole (OSP) | BCN | Diels-Alder | 0.17[2][3] |
| Tetrazine (dipyridyl) | trans-cyclooctene (TCO) | Diels-Alder | ~2000[1][4] |
| Bicyclononyne (BCN) | Aliphatic Azide | SPAAC | 0.14[2] |
| Terminal Alkyne | Azide | CuAAC | 10 - 10,000+ |
BCN: endo-bicyclo[6.1.0]non-4-yne. SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition. CuAAC: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Rate constants for CuAAC are highly dependent on the specific reagents, ligands, and conditions used.
Table 2: Stability in Physiological Environments
For bioorthogonal applications, reagents must remain stable and unreactive toward biological molecules until they encounter their reaction partner. Stability is often tested in the presence of biological nucleophiles like glutathione or in complex media such as serum or cell lysate.
| Reagent | Condition | Time | % Remaining |
| 4,4-difluoro-4H-pyrazole (DFP) | PBS + 10% Fetal Bovine Serum | 8 h | 42%[1] |
| Glutathione (1.0 mM) | 8 h | 0%[2][3] | |
| 4-fluoro-4-methyl-4H-pyrazole (MFP) | PBS + 10% Fetal Bovine Serum | 8 h | 64%[1] |
| Glutathione (1.0 mM) | 8 h | 0%[2][3] | |
| 4-oxo-4H-pyrazoles (OSP, MHP, EKP) | Glutathione (1.0 mM) | 8 h | ~100%[2][3] |
| HeLa Cell Lysate | 24 h | ~100%[2][3] |
Key Insights:
-
Reactivity vs. Stability Trade-off: Highly reactive fluorinated pyrazoles like DFP exhibit rapid kinetics but suffer from poor stability in the presence of biological nucleophiles.[1][5][6] Replacing a fluorine with a methyl group (MFP) improves stability at the cost of a 7-fold decrease in reactivity.[1][5]
-
Next-Generation Pyrazoles: The newer 4-oxo-substituted 4H-pyrazoles (e.g., OSP) show a significant improvement in stability, showing no degradation in the presence of glutathione, while maintaining reactivity comparable to some widely used SPAAC reactions.[2][7]
-
The Speed of Tetrazines: For applications demanding the fastest possible kinetics, the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene like trans-cyclooctene (TCO) remains the gold standard, with rate constants orders of magnitude higher than other systems.[1][4]
Visualizing Click Chemistry Workflows
Caption: A flowchart of major click chemistry reaction classes.
Caption: Experimental workflow for a typical bioconjugation.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimal conditions, including reactant concentrations, solvent, temperature, and reaction time, should be determined empirically for each specific application.
Protocol 1: General Procedure for Diels-Alder Reaction with 4H-Pyrazole
This protocol describes a typical catalyst-free conjugation between a 4H-pyrazole-functionalized molecule and a BCN-functionalized molecule.
-
Reagent Preparation:
-
Prepare a stock solution of the 4H-pyrazole derivative (e.g., 1 mM in DMSO or an appropriate organic solvent).
-
Prepare a stock solution of the BCN-functionalized molecule (e.g., 10 mM in a compatible solvent).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the BCN-functionalized molecule to a buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
To initiate the reaction, add the 4H-pyrazole stock solution. A final concentration of 10-100 µM for the limiting reactant is common. Ensure the final concentration of any organic solvent (like DMSO) is low (typically <5%) to maintain biocompatibility.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C). Reaction times can vary from minutes to several hours, depending on the specific pyrazole reagent and reactant concentrations.
-
Monitor reaction progress using an appropriate analytical method (e.g., LC-MS, HPLC, or fluorescence if one of the reactants is a fluorophore).[1]
-
-
Downstream Processing:
-
Once the reaction is complete, the resulting conjugate can be purified from unreacted components via standard methods like size-exclusion chromatography (SEC), dialysis, or HPLC.
-
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for a typical bioconjugation in an aqueous environment using an in-situ generated Cu(I) catalyst.
-
Stock Solution Preparation: [8][9]
-
Biomolecule-Alkyne: Prepare a solution of the alkyne-modified biomolecule in a suitable buffer (e.g., PBS).
-
Azide Payload: Prepare a stock solution of the azide-functionalized molecule (e.g., 10 mM in DMSO).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in water.
-
Reducing Agent (Sodium Ascorbate): Prepare a fresh 100-300 mM stock solution in water immediately before use.
-
Ligand (e.g., THPTA): Prepare a 100-200 mM stock solution of the water-soluble ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the biomolecule-alkyne solution and the azide payload. Use a slight excess of the azide payload (e.g., 5-20 equivalents).
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. A common final concentration is 1-2 mM copper and a 2:1 or greater ligand-to-copper ratio. Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5-10 mM).
-
-
Incubation:
-
Incubate at room temperature for 30-60 minutes. Protect the reaction from light if using fluorescent reagents.[9]
-
-
Purification:
-
Remove excess copper and small-molecule reagents using a desalting column, dialysis, or spin filtration.
-
Caption: Cell surface glycan labeling using click chemistry.
Conclusion
The selection of a click chemistry reagent is a critical decision that depends on the specific demands of the experiment.
-
4-Fluoro-4H-pyrazoles represent a promising, catalyst-free alternative for bioorthogonal chemistry. While the initial highly fluorinated versions offered high reactivity at the expense of physiological stability, next-generation scaffolds like 4-oxo-4H-pyrazoles provide a much-improved balance, making them suitable for applications in complex biological media where moderate reaction kinetics are acceptable.[2][7]
-
For reactions inside living organisms or when copper-induced toxicity is a concern, SPAAC reagents (e.g., BCN, DBCO) and the more stable 4H-pyrazoles are excellent choices.
-
When reaction speed is the absolute priority, particularly at very low concentrations, the tetrazine ligation remains unparalleled.[1][4]
-
CuAAC continues to be a workhorse for in vitro applications like materials science and compound library synthesis, where its reliability, speed, and the low cost of reagents are major advantages, and where the catalyst can be easily removed.[10]
Ultimately, by understanding the trade-offs between reaction kinetics, stability, and biocompatibility, researchers can harness the power of click chemistry to advance their scientific discoveries.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 9. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for 4-Fluoro-4H-pyrazole
Researchers, scientists, and drug development professionals handling 4-Fluoro-4H-pyrazole must adhere to stringent safety and disposal protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.
Hazard Profile and Safety Data
Summary of Hazard Data for 4-Fluoro-1H-pyrazole [1]
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] |
| Warning [2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2] |
| Warning [2] |
| Serious Eye Damage/Eye Irritation (Category 1) | Causes serious eye damage.[1] |
| Danger [1] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[2] |
| Warning [2] |
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to minimize exposure risk.
-
Eye Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[2] If dusts are generated, a NIOSH-approved respirator may be necessary.
Procedural Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.
Step 1: Waste Identification and Segregation
-
Characterize the waste stream. This compound waste is considered hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Segregate solid waste from liquid waste.
Step 2: Containerization
-
Use a dedicated, properly labeled, and sealed waste container.
-
The container must be compatible with the chemical.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
Step 3: Storage
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep the container closed except when adding waste.[3]
-
Ensure secondary containment to prevent spills.
Step 4: Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Dispose of contents and container to an approved waste disposal plant.[3][4]
-
Do not dispose of this compound down the drain or in the regular trash.
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your EHS office immediately.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Fluoro-4H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 4-Fluoro-4H-pyrazole, a compound requiring careful management in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
4-Fluoro-1H-pyrazole, a related compound, is classified as acutely toxic if swallowed, a serious eye irritant, a skin irritant, and may cause respiratory irritation.[1][2] Given the similar structure, this compound should be handled with the same precautions. The following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN166 or equivalent.[3] |
| Face Shield | To be worn in addition to goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Chemical-resistant Apron or Suit | Recommended when handling larger quantities. | |
| Respiratory Protection | Dust Respirator or Air-purifying Respirator | Required when handling the solid form to avoid inhaling dust particles.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key stages from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.[4][5]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Don all required personal protective equipment as detailed in the table above.
2. Handling:
3. Weighing:
-
If weighing the solid, do so in a ventilated enclosure or a fume hood to minimize dust inhalation.
4. Dissolving:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Collection: Collect all waste material, including any contaminated consumables (e.g., gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain or discard with regular trash.[4][7] The disposal of fluorinated compounds may require high-temperature incineration.[9]
-
Container Disposal: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
Emergency Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
Caption: Emergency response plan for a this compound spill.
1. Evacuate: Immediately clear the area of all personnel.
2. Ventilate: Ensure the area is well-ventilated, if safe to do so.
3. Personal Protection: Don the appropriate PPE, including respiratory protection, before re-entering the area.[4]
4. Containment:
-
For Solids: Carefully sweep up the spilled material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
For Liquids: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
5. Decontamination: Clean the spill area thoroughly with soap and water.[2] Collect all cleaning materials for disposal as hazardous waste.
6. Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2] If inhaled, move to fresh air and seek medical attention.[2][3] If swallowed, rinse the mouth with water and seek immediate medical attention.[2]
References
- 1. 4-Fluoro-1H-pyrazole 95 35277-02-2 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
